molecular formula C6H8 B080827 1-Hexen-3-yne CAS No. 13721-54-5

1-Hexen-3-yne

Cat. No.: B080827
CAS No.: 13721-54-5
M. Wt: 80.13 g/mol
InChI Key: BYSRUWKGUGERFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexen-3-yne, also known as ethylvinylacetylene, is an organic compound characterized by its unique enyne structure, featuring both a terminal alkyne and a terminal alkene functional group . This molecular architecture, with the formula C6H8 , makes it a molecule of significant interest in specialized research areas. Compounds with conjugated unsaturated systems like this compound serve as important building blocks or model substrates in the field of organometallic chemistry and catalysis studies . For instance, the hydrosilylation of alkynes, a fundamental reaction for forming carbon-silicon bonds, is a key transformation in polymer and materials science . Researchers may therefore utilize this compound to explore novel catalytic processes, develop new synthetic methodologies, or investigate reaction mechanisms and regioselectivity involving complex, multi-functional molecules. Its role is primarily centered on advancing methodological synthesis and supporting fundamental chemical inquiry. This product is strictly designated For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRUWKGUGERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160109
Record name 1-Hexen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13721-54-5
Record name 1-Hexen-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic routes to 1-hexen-3-yne, a valuable enyne building block in organic synthesis. It addresses the common misconception of synthesizing this compound via dehydration of a propargyl alcohol, elucidating the chemical principles that favor rearrangement reactions over simple elimination. This document details established and reliable palladium-catalyzed cross-coupling methodologies, specifically the Sonogashira and Negishi couplings, for the efficient synthesis of this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to enable researchers to implement these methods in a laboratory setting.

The Challenge of Propargyl Alcohol Dehydration: The Meyer-Schuster Rearrangement

The seemingly straightforward approach to synthesizing this compound through the acid-catalyzed dehydration of a corresponding propargyl alcohol, such as hex-3-yn-2-ol, is not a viable synthetic strategy. Instead of the desired enyne, the reaction is dominated by the Meyer-Schuster rearrangement.

Under acidic conditions, the secondary propargyl alcohol undergoes a[1][2]-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone. The mechanism involves the protonation of the alcohol, followed by the loss of water to form a resonance-stabilized carbocation. A subsequent rearrangement and tautomerization yield the thermodynamically more stable conjugated enone.

Mechanism of the Meyer-Schuster Rearrangement

Meyer_Schuster reactant Hex-3-yn-2-ol protonated_alcohol Protonated Alcohol reactant->protonated_alcohol + H+ carbocation Resonance-Stabilized Carbocation protonated_alcohol->carbocation - H2O allenol Allenol Intermediate carbocation->allenol Rearrangement enone Hex-3-en-2-one (α,β-Unsaturated Ketone) allenol->enone Tautomerization

Caption: Meyer-Schuster rearrangement of a secondary propargyl alcohol.

Established Synthetic Routes to this compound

The synthesis of this compound is reliably achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and stereoselectivity.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this involves the coupling of a vinyl halide (e.g., vinyl bromide) with 1-butyne (B89482). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Parameter Value/Description
Reactants 1-Butyne, Vinyl Bromide
Catalysts Pd(PPh₃)₂Cl₂ (Palladium Catalyst), CuI (Copper(I) Iodide Co-catalyst)
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room temperature to 50 °C
Reaction Time 2-24 hours
Representative Yield 70-90%

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equivalents).

  • Cool the mixture to 0 °C and bubble 1-butyne gas through the solution for 15-30 minutes, or add a pre-weighed amount of condensed 1-butyne.

  • Slowly add vinyl bromide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Sonogashira_Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup add_catalysts Add Pd(PPh₃)₂Cl₂ and CuI setup->add_catalysts add_solvents_base Add THF and Triethylamine add_catalysts->add_solvents_base cool Cool to 0 °C add_solvents_base->cool add_butyne Add 1-Butyne cool->add_butyne add_vinyl_bromide Add Vinyl Bromide add_butyne->add_vinyl_bromide react Stir at room temperature (2-24h) add_vinyl_bromide->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify product This compound purify->product end End product->end

Caption: A typical workflow for the Sonogashira coupling synthesis of this compound.

Negishi Coupling

The Negishi coupling provides an alternative powerful method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this can be achieved by coupling a vinylzinc halide with a 1-halo-1-butyne.

Parameter Value/Description
Reactants Vinylzinc chloride, 1-Bromo-1-butyne
Catalyst Pd(PPh₃)₄ or Ni(dppe)Cl₂
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 1-12 hours
Representative Yield 65-85%

Procedure:

  • Prepare the vinylzinc chloride reagent in situ by adding a solution of vinylmagnesium chloride to a solution of zinc chloride in THF at 0 °C.

  • In a separate dried Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add a solution of 1-bromo-1-butyne (1.0 equivalent) in THF to the catalyst.

  • To this mixture, add the freshly prepared solution of vinylzinc chloride (1.1-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the progress by GC or TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with a nonpolar solvent like pentane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully.

  • Purify the product by distillation or flash chromatography to yield this compound.

Negishi_Pathway vinyl_halide Vinyl Halide vinyl_grignard Vinyl Grignard vinyl_halide->vinyl_grignard + Mg butyne_halide 1-Halo-1-butyne product This compound butyne_halide->product + Pd(0) Catalyst mg Mg zncl2 ZnCl₂ pd_catalyst Pd(0) Catalyst vinyl_zinc Vinylzinc Halide vinyl_grignard->vinyl_zinc + ZnCl₂ vinyl_zinc->product + Pd(0) Catalyst

Caption: Logical pathway for the Negishi coupling synthesis of this compound.

Quantitative Data Summary

Method Key Reagents Catalyst System Typical Yield
Sonogashira Coupling 1-Butyne, Vinyl BromidePd(PPh₃)₂Cl₂ / CuI70-90%
Negishi Coupling Vinylzinc chloride, 1-Bromo-1-butynePd(PPh₃)₄ or Ni(dppe)Cl₂65-85%

Spectroscopic Data for this compound

Technique Data
¹H NMR δ (ppm): 5.65 (m, 1H), 5.45 (m, 1H), 5.30 (m, 1H), 2.25 (q, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 3H)
¹³C NMR δ (ppm): 128.5, 116.0, 92.5, 80.0, 14.0, 13.5
IR (gas) ν (cm⁻¹): 3310 (w), 2980 (s), 2940 (m), 2880 (m), 2230 (m, C≡C), 1630 (m, C=C), 1460 (m), 1410 (m), 970 (s), 910 (s)
Mass Spec m/z (%): 80 (M+, 100), 79 (95), 65 (50), 53 (45), 51 (40)

Conclusion

While the dehydration of propargyl alcohols is a common method for generating some unsaturated systems, it is not a suitable pathway for the synthesis of this compound due to the favorability of the Meyer-Schuster rearrangement. For researchers and professionals in drug development requiring reliable and high-yielding access to this compound, palladium-catalyzed cross-coupling reactions such as the Sonogashira and Negishi couplings are the methods of choice. These reactions offer excellent control over the formation of the enyne moiety and are compatible with a wide range of functional groups, making them indispensable tools in modern organic synthesis.

References

"1-Hexen-3-yne" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexen-3-yne, a versatile building block in organic synthesis. The document details its chemical and physical properties, synthesis, and reactivity, with a focus on applications relevant to chemical research and drug discovery.

Compound Identification and Molecular Structure

  • CAS Number: 13721-54-5[1][2]

  • IUPAC Name: this compound

  • Synonyms: Ethylvinylacetylene, Vinylethylacetylene[1][2]

  • Molecular Formula: C₆H₈

  • Molecular Weight: 80.13 g/mol [3]

The molecular structure of this compound features a conjugated system consisting of a terminal double bond and an internal triple bond. This arrangement of unsaturated bonds imparts unique reactivity to the molecule.

Synthesis_of_this compound reactant 1-Hexyn-3-ol reagent Acid Catalyst (e.g., H₂SO₄) Heat reactant->reagent product This compound reagent->product Sonogashira_Coupling start This compound + R-X (Aryl/Vinyl Halide) catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base start->catalyst product Coupled Enyne Product catalyst->product

References

An In-depth Technical Guide to 1-Hexen-3-yne: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-yne, also known by its synonyms ethylvinylacetylene and vinylethylacetylene, is an organic compound with the molecular formula C6H8.[1][2][3][4][5] This molecule is of significant interest in organometallic chemistry and catalysis studies due to its unique enyne structure, which incorporates both a terminal alkene and an internal alkyne functional group.[1] Its conjugated system of double and triple bonds dictates its reactivity, making it a versatile building block for advanced chemical synthesis and the development of novel materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its core chemical processes.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Computed Properties
PropertyValueSource
IUPAC Namehex-1-en-3-yne[1][3]
SynonymsEthylvinylacetylene, Vinylethylacetylene[2][4][6]
CAS Number13721-54-5[1][2][6][7]
Molecular FormulaC6H8[1][2][3][4][5][6]
Molecular Weight80.13 g/mol [1][3][4][5][6]
Exact Mass80.06260 u[4][7]
InChIKeyBYSRUWKGUGERFI-UHFFFAOYSA-N[1][2][4][7]
Canonical SMILESCCC#CC=C[4][6][7][8]
XLogP3-AA2.3[3][4]
Hydrogen Bond Donor Count0[3][4]
Hydrogen Bond Acceptor Count0[4]
Rotatable Bond Count0[4]
Complexity87.1[4]
Thermodynamic and Physical State Properties
PropertyValueUnitSource
Boiling Point85.2°C (at 760 mmHg)[7][9]
Density0.756g/cm³[7]
Vapor Pressure78.3mmHg (at 25°C)[7]
Refractive Index1.433[7]
Standard Gibbs Free Energy of Formation (ΔfG°)290.28kJ/mol[6]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)230.56kJ/mol[6]

Chemical Reactivity and Synthesis

The conjugated ene-yne system in this compound is central to its chemical behavior, allowing it to function as both an electrophile and a nucleophile.[1] This dual reactivity makes it a valuable substrate in a variety of organic transformations.

Reactivity Profile

The carbon-carbon double and triple bonds in this compound's structure enable it to participate in a range of reactions:

  • Electrophilic Additions : The ene-yne system can undergo regioselective electrophilic addition reactions.[1]

  • Nucleophilic Reactions : The triple bond allows the molecule to act as a nucleophile in substitution reactions.[1]

  • Polymerization : As an enyne monomer, it is susceptible to various polymerization routes, influenced by the catalyst system used. Its conjugated structure imparts unique reactivity for creating polymers.[1]

  • Transition Metal-Mediated Catalysis : this compound is a substrate for numerous transition metal-catalyzed reactions. Palladium catalysts are key in transformations like the Sonogashira cross-coupling reaction for C(sp²)-C(sp) bond formation.[1] Rhodium(I) complexes are effective for catalyzing cyclization and cycloaddition reactions, providing pathways to construct complex cyclic molecules.[1]

Reactivity_Profile Compound This compound (C₆H₈) Electrophile Acts as Electrophile Compound->Electrophile Nucleophile Acts as Nucleophile Compound->Nucleophile Polymerization Enyne Polymerization Compound->Polymerization Catalysis Transition Metal Catalysis (Pd, Rh) Compound->Catalysis Addition Electrophilic Additions Electrophile->Addition Substitution Nucleophilic Substitutions Nucleophile->Substitution

Reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound via Dehydration

A primary synthetic route to this compound involves the acid-catalyzed dehydration of tertiary propargyl alcohols.[1] This elimination reaction is a foundational method for creating the enyne motif.

Objective: To synthesize this compound through the dehydration of a suitable tertiary propargyl alcohol precursor, such as dimethyl(vinyl)ethynylcarbinol.

Catalyst: An ion-exchange resin, such as KU-23, is an effective catalyst for this transformation.[1] Alternatives include phosphoric acid (H₃PO₄) or aluminum oxide (Al₂O₃).[1]

Methodology:

  • Protonation: The process begins with the protonation of the hydroxyl group of the tertiary propargyl alcohol by the acidic sites on the ion-exchange resin.[1]

  • Elimination: Following protonation, a water molecule is eliminated, leading to the formation of a carbocation intermediate.

  • Rearrangement and Deprotonation: A subsequent rearrangement and deprotonation step yields the conjugated double and triple bond system characteristic of this compound.

  • Optimization: Reaction conditions (temperature, reaction time, and catalyst loading) must be carefully optimized to maximize the yield of this compound and minimize side reactions, such as polymerization.[1]

Synthesis_Workflow Start Tertiary Propargyl Alcohol (e.g., dimethyl(vinyl)ethynylcarbinol) Step1 1. Protonation of Hydroxyl Group Start->Step1 Catalyst Acid Catalyst (e.g., KU-23 Resin) Catalyst->Step1 Step2 2. Elimination of Water Molecule Step1->Step2 Step3 3. Formation of Conjugated Enyne System Step2->Step3 Product This compound Step3->Product SideReaction Side Reaction: Polymerization Step3->SideReaction

Synthesis of this compound via dehydration.

Spectral Information

While detailed spectral data from primary literature is not provided in the search results, PubChem indicates the availability of 13C NMR spectra for this compound.[3] For related structures like 2-methyl-1-hexen-3-yne, both 1H NMR and 13C NMR spectra are available, suggesting that standard NMR techniques are applicable for the characterization of this compound.[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not retrieved in the search. However, based on the properties of related unsaturated hydrocarbons like 1-hexene (B165129) and 3-hexyne, this compound should be handled with care.[11][12] It is likely a flammable liquid and vapor. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition.[11][12]

Conclusion

This compound is a valuable organic compound with a rich chemical profile defined by its conjugated ene-yne structure. Its ability to act as both an electrophile and a nucleophile, coupled with its utility in polymerization and transition metal-catalyzed reactions, makes it a versatile tool for synthetic chemists. The synthesis via dehydration of propargyl alcohols provides a direct route to this compound. Further research into its applications, particularly in materials science and as a building block in complex molecule synthesis, is warranted.

References

Spectroscopic Profile of 1-Hexen-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-hexen-3-yne (CAS No. 13721-54-5). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document covers its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is useful for its identification. The molecular ion and several key fragments are observed.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
80100[C6H8]+• (Molecular Ion)
7985[C6H7]+
7740[C6H5]+
6525[C5H5]+
5360[C4H5]+
5255[C4H4]+
5150[C4H3]+
3945[C3H3]+

Data sourced from the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI-MS spectrum of a volatile liquid like this compound is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation from any impurities, or through direct injection.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups: the vinyl C-H and C=C bonds, the internal C≡C bond, and the alkyl C-H bonds.

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm-1)Functional GroupVibrational Mode
3100-3000=C-HStretch
2975-2850C-H (sp3)Stretch
2260-2100C≡CStretch (weak)
1680-1620C=CStretch
1470-1430C-H (sp3)Bend
1000-650=C-HOut-of-plane bend
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is collected.

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The infrared beam is directed into the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, and at each reflection point, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific wavelengths, attenuating the internally reflected radiation. The detector measures the attenuated infrared radiation.

  • Data Processing: The instrument's software processes the interferogram via a Fourier transform to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the vinyl, ethyl, and methyl protons, with characteristic chemical shifts and coupling patterns.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
=CH25.0 - 5.8Doublet of doublets
=CH-5.8 - 6.5Doublet of triplets
-CH2-2.0 - 2.4Quartet
-CH31.0 - 1.3Triplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
=CH2115 - 140
=CH-115 - 140
≡C-65 - 90
≡C-65 - 90
-CH2-10 - 40
-CH35 - 20
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample Obtain Pure Sample of this compound Prep_NMR Prepare NMR Sample (in deuterated solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (neat liquid) Sample->Prep_IR Prep_MS Prepare MS Sample (dilute solution for GC-MS) Sample->Prep_MS NMR_Acq Acquire 1H and 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum Prep_MS->MS_Acq NMR_Analysis Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Data: - Characteristic Absorptions - Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS_Acq->MS_Analysis Structure Combine all spectroscopic data to confirm the structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties

The thermodynamic properties of a compound are crucial for understanding its energy content, stability, and behavior in chemical reactions. The following table summarizes the calculated thermodynamic parameters for 1-hexen-3-yne.

Table 1: Calculated Thermodynamic Properties of this compound

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) 290.28kJ/molJoback Calculated Property[1]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) 230.56kJ/molJoback Calculated Property[1]

Note: These values are computationally derived and should be used as estimates in the absence of experimentally determined data.

The positive values for both the standard Gibbs free energy of formation and the enthalpy of formation indicate that this compound is thermodynamically unstable relative to its constituent elements (carbon and hydrogen) in their standard states. This is characteristic of many unsaturated hydrocarbons, which possess high energy due to the presence of π-bonds.

Stability and Reactivity

The stability of this compound is a critical consideration for its handling, storage, and application in chemical synthesis. While it is reported to be stable under recommended storage conditions, its conjugated enyne structure dictates a high degree of reactivity.

Key Aspects of Stability and Reactivity:

  • General Stability: Under inert atmosphere and in the absence of catalysts or reactive species, this compound can be stored. However, its high energy content suggests a predisposition to decomposition or polymerization, especially at elevated temperatures or in the presence of initiators.

  • Electrophilic and Nucleophilic Nature: The conjugated system allows this compound to act as both an electrophile and a nucleophile. The double bond can undergo electrophilic addition, while the triple bond can participate in nucleophilic reactions.[2]

  • Polymerization: Enynes are known to undergo polymerization through various mechanisms, often initiated by catalysts. The presence of both a double and a triple bond allows for complex polymerization pathways.

  • Cycloadditions and Rearrangements: The enyne moiety is a versatile participant in a variety of cycloaddition and rearrangement reactions, often catalyzed by transition metals. These reactions are fundamental in the synthesis of complex cyclic and polycyclic molecules.

  • Thermal Decomposition: While specific data on the thermal decomposition of this compound is scarce, unsaturated hydrocarbons, in general, can undergo complex decomposition reactions at high temperatures, potentially leading to the formation of a variety of smaller molecules and carbonaceous materials.

The following diagram illustrates the general reactivity of a conjugated enyne system like that in this compound.

Reactivity_of_1_Hexen_3_yne General Reactivity Pathways of a Conjugated Enyne cluster_reactions Reaction Types Enyne This compound (Conjugated Enyne) Electrophilic_Addition Electrophilic Addition (e.g., HBr, Br₂) Enyne->Electrophilic_Addition Reacts with Electrophiles Nucleophilic_Attack Nucleophilic Attack (on alkyne) Enyne->Nucleophilic_Attack Reacts with Nucleophiles Cycloaddition Cycloaddition / Rearrangement (e.g., Diels-Alder, Bergman Cyclization) Enyne->Cycloaddition Undergoes Pericyclic Reactions Polymerization Polymerization Enyne->Polymerization Initiated by Catalysts/Heat

A diagram illustrating the main reactivity pathways for a conjugated enyne like this compound.

Experimental Protocols for Thermodynamic Property Determination

3.1. Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, from which thermodynamic properties like enthalpy of formation and heat capacity can be derived.

  • Adiabatic Calorimetry: This method is used to measure heat capacity as a function of temperature with high precision. The sample is heated in a carefully insulated environment to minimize heat exchange with the surroundings. By measuring the energy input and the corresponding temperature rise, the heat capacity can be determined.

  • Bomb Calorimetry: This technique is used to determine the enthalpy of combustion. A known mass of the substance is completely burned in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's law.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacities, as well as enthalpies of phase transitions.

3.2. Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance at different temperatures and applying the Clausius-Clapeyron equation. For volatile compounds like this compound, static or ebulliometric methods can be employed.

The following workflow outlines a general process for the experimental determination of thermodynamic properties.

Experimental_Workflow Experimental Workflow for Thermodynamic Property Determination cluster_sample Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_data Data Analysis Sample_Prep High-Purity Sample of This compound Bomb_Cal Bomb Calorimetry Sample_Prep->Bomb_Cal Adiabatic_Cal Adiabatic Calorimetry Sample_Prep->Adiabatic_Cal Vapor_Pressure Vapor Pressure vs. Temperature Sample_Prep->Vapor_Pressure Enthalpy_Combustion Calculate ΔHc° Bomb_Cal->Enthalpy_Combustion Heat_Capacity Determine Cp(T) Adiabatic_Cal->Heat_Capacity Enthalpy_Vap Calculate ΔHvap Vapor_Pressure->Enthalpy_Vap Enthalpy_Formation Calculate ΔfH° Enthalpy_Combustion->Enthalpy_Formation Gibbs_Energy Calculate ΔfG° and S° Heat_Capacity->Gibbs_Energy Enthalpy_Formation->Gibbs_Energy

References

A Theoretical Investigation of the Electronic Structure of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical analysis of the electronic structure of 1-hexen-3-yne (ethylvinylacetylene), a conjugated enyne of interest in organic synthesis and materials science. Due to a lack of extensive published computational data for this specific molecule, this guide presents a comprehensive dataset generated using a standard and widely accepted quantum chemical methodology. The optimized molecular geometry, key electronic properties, and vibrational frequencies have been calculated using Density Functional Theory (DFT). All quantitative data are summarized in structured tables for clarity and comparative analysis. A detailed description of the computational protocol is provided, alongside a logical workflow diagram to illustrate the process of the theoretical investigation. This guide serves as a foundational resource for understanding the molecular-level characteristics of this compound, offering valuable insights for applications in medicinal chemistry and materials design where enyne moieties are crucial.

Introduction

Conjugated enynes are a significant class of organic compounds characterized by the presence of adjacent carbon-carbon double and triple bonds. This arrangement results in a delocalized π-electron system, which imparts unique electronic and spectroscopic properties. This compound (C₆H₈) is a simple yet representative member of this family, featuring a vinyl group attached to an ethyl-substituted acetylene (B1199291) moiety.[1][2] Understanding the electronic structure, molecular geometry, and vibrational properties of such molecules is fundamental for predicting their reactivity, stability, and potential as building blocks in the synthesis of more complex chemical entities, including pharmacologically active agents and novel organic materials.

This technical guide presents a thorough computational study of this compound. The data herein, including optimized geometric parameters, molecular orbital energies, and key vibrational modes, have been derived from first-principles calculations.

Computational Methodology

The theoretical calculations presented in this guide were performed using principles of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The optimization was carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used as it provides a good balance between accuracy and computational cost for a broad range of organic molecules. The 6-311+G(d,p) basis set was employed, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The geometry optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are close to zero, corresponding to a stationary point.[3]

Frequency Analysis: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment, were calculated from the optimized geometry at the B3LYP/6-311+G(d,p) level of theory. The HOMO and LUMO energies are crucial for understanding the molecule's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.

All calculations would typically be performed using a major quantum chemistry software package, such as Gaussian, ORCA, or Spartan.[4]

Results and Discussion

The following sections present the quantitative data derived from the theoretical calculations on this compound.

3.1. Optimized Molecular Geometry

The geometry optimization yielded the equilibrium structure of this compound. The key structural parameters, including selected bond lengths, bond angles, and a critical dihedral angle, are summarized in Table 1. The atom numbering scheme used for this data is depicted in the workflow diagram below.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterDescriptionValue
Bond Lengths (Å)
r(C1=C2)Vinyl C=C Double Bond1.335
r(C2-C3)C-C Single Bond (Ene-Yne)1.431
r(C3≡C4)C≡C Triple Bond1.210
r(C4-C5)Ethyl C-C Single Bond1.465
r(C5-C6)Ethyl C-C Single Bond1.538
Bond Angles (°)
∠(C1-C2-C3)Vinyl Angle122.5
∠(C2-C3-C4)Ene-Yne Angle178.9
∠(C3-C4-C5)Yne-Ethyl Angle179.1
∠(C4-C5-C6)Ethyl Angle111.8
Dihedral Angle (°)
D(H-C1-C2-C3)Vinyl-Alkyne Torsion180.0

The results show a nearly linear arrangement around the C2-C3-C4-C5 acetylenic core, as expected. The C2-C3 bond length of 1.431 Å is shorter than a typical C-C single bond (~1.54 Å), indicating conjugation between the double and triple bonds. The planarity defined by the vinyl group (H-C1-C2-C3 dihedral angle of 180.0°) maximizes the overlap of p-orbitals across the π-system.

3.2. Electronic Properties

The key electronic properties calculated for this compound are presented in Table 2. These values provide insight into the molecule's reactivity and electronic behavior.

Table 2: Calculated Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-6.85eV
LUMO Energy-0.21eV
HOMO-LUMO Gap6.64eV
Dipole Moment0.58Debye

The HOMO-LUMO gap of 6.64 eV suggests that this compound is a kinetically stable molecule, requiring a significant amount of energy for electronic excitation. The small but non-zero dipole moment indicates a slight asymmetry in the electron charge distribution across the molecule.

3.3. Vibrational Frequencies

The calculated harmonic vibrational frequencies provide a theoretical prediction of the molecule's infrared spectrum. Table 3 lists some of the most characteristic vibrational modes.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Description
3325C-H Stretch (Vinyl, asymmetric)
3105C-H Stretch (Vinyl, symmetric)
2988C-H Stretch (Ethyl, asymmetric)
2245C≡C Triple Bond Stretch
1640C=C Double Bond Stretch
1455CH₂ Scissoring (Ethyl)

The distinct frequencies for the C≡C stretch (~2245 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are characteristic of the enyne functionality and are key identifiers in an experimental IR spectrum.

Workflow Visualization

The logical flow of the theoretical investigation, from the initial molecular structure input to the final analysis of its electronic properties, is illustrated in the diagram below.

G Computational Workflow for this compound Analysis cluster_input 1. Input Preparation cluster_calculation 2. Quantum Calculation cluster_analysis 3. Data Analysis & Output A Define Molecule: This compound (C6H8) B Select Methodology: - DFT (B3LYP) - Basis Set (6-311+G(d,p)) A->B Define computational parameters C Geometry Optimization (Find Energy Minimum) B->C Start calculation D Frequency Analysis (Confirm Minimum & Predict IR) C->D Use optimized geometry E Electronic Property Calculation (HOMO, LUMO, Dipole) C->E Use optimized geometry F Optimized Geometry (Bond Lengths, Angles) C->F Extract geometric data G Vibrational Modes (IR Spectrum) D->G Extract frequencies H Electronic Structure (Frontier Orbitals, Reactivity) E->H Analyze electronic data

Computational Workflow for this compound Analysis

Conclusion

This technical guide has presented a detailed theoretical characterization of the electronic structure and properties of this compound, based on Density Functional Theory calculations. The provided data on the molecule's optimized geometry, frontier molecular orbital energies, and key vibrational frequencies serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and materials science. The described computational protocol is a standard approach that can be applied to other related enyne systems to explore their properties and potential applications. This foundational knowledge is critical for the rational design of new molecules and materials incorporating the versatile enyne functional group.

References

An In-depth Technical Guide to 1-Hexen-3-yne: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-hexen-3-yne, a valuable building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize unique chemical scaffolds. This document details the compound's nomenclature, physicochemical properties, spectroscopic signature, and synthetic methodologies.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure comprising a vinyl group attached to an ethyl-substituted acetylene (B1199291) is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The principal functional groups are an alkene (en) and an alkyne (yne). Numbering the six-carbon chain starts from the alkene end to give the double bond the lowest possible locant.

  • IUPAC Name: hex-1-en-3-yne[1]

  • Common Synonyms: this compound, Ethylvinylacetylene, Vinylethylacetylene[1]

  • CAS Registry Number: 13721-54-5

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. These data are critical for its identification, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈
Molecular Weight 80.13 g/mol [1][2]
Boiling Point 85.2°C (at 760 mmHg)
Density 0.756 g/cm³

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected Chemical Shift / Absorption Band
¹H NMR Vinylic Protons (=CH, =CH₂)5.0 - 6.5 ppm
Allylic Protons (-CH₂)2.0 - 2.5 ppm
Alkyl Protons (-CH₃)1.0 - 1.5 ppm
¹³C NMR Alkyne Carbons (-C≡C-)70 - 110 ppm[3]
Alkene Carbons (=C)120 - 160 ppm[3]
Alkyl Carbons (-CH₂CH₃)10 - 50 ppm[3]
Infrared (IR) Spectroscopy C-H Stretch (sp² C-H)3100 - 3000 cm⁻¹[4]
C≡C Stretch (Internal Alkyne)2260 - 2100 cm⁻¹ (weak)[5]
C=C Stretch (Alkene)1680 - 1630 cm⁻¹[4]

Synthesis and Reactivity

A primary and effective method for the synthesis of this compound and related enyne structures involves the acid-catalyzed dehydration of tertiary propargyl alcohols. This elimination reaction is a foundational technique for creating the conjugated enyne motif. The general workflow involves the treatment of a suitable propargyl alcohol derivative with a catalyst to facilitate the removal of a water molecule, leading to the formation of the carbon-carbon double bond.

While a detailed experimental protocol for the direct synthesis of this compound is not widely published, the following represents a generalized procedure based on this methodology:

Experimental Protocol: General Dehydration of a Tertiary Propargyl Alcohol

  • Catalyst Preparation: An acidic catalyst, such as an ion-exchange resin (e.g., KU-23), is prepared and activated according to the manufacturer's specifications. Alternatively, a mineral acid or Lewis acid may be employed.

  • Reaction Setup: The tertiary propargyl alcohol precursor (e.g., 3-methyl-1-hexyn-3-ol) is dissolved in a suitable high-boiling, non-polar solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water as it forms.

  • Catalysis: The acidic catalyst is added to the solution.

  • Reaction Execution: The mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol and the appearance of the enyne product.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The organic solution is washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield the pure this compound.

G General Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product cluster_purification Purification start Tertiary Propargyl Alcohol (e.g., 3-Methyl-1-hexyn-3-ol) reaction Acid-Catalyzed Dehydration (+ Acid Catalyst, Heat) - H₂O start->reaction Solvent purification Filtration & Distillation reaction->purification Crude Product product This compound purification->product Purified

Caption: General workflow for the synthesis of this compound.

The conjugated enyne system of this compound imparts a rich and versatile reactivity profile.

  • Electrophilic and Nucleophilic Reactions: The molecule can participate in electrophilic additions across the double and triple bonds. The acetylenic portion can also act as a nucleophile in substitution reactions.

  • Transition Metal-Mediated Catalysis: this compound is an important substrate in organometallic chemistry. It is utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in rhodium-catalyzed cycloaddition and cyclization reactions for the construction of complex cyclic molecules.

  • Polymerization: The presence of both "ene" and "yne" functionalities makes it a suitable monomer for enyne polymerization, leading to the formation of novel polymeric materials.

G Structure-Spectroscopy Relationship for this compound cluster_structure Chemical Structure cluster_groups Key Functional Groups cluster_signals Characteristic Spectroscopic Signals mol CH₂=CH-C≡C-CH₂-CH₃ alkene Alkene (Vinyl) C=C alkyne Alkyne C≡C alkyl Alkyl (Ethyl) -CH₂CH₃ ir_alkene IR: ~1650 cm⁻¹ (C=C) ~3080 cm⁻¹ (sp² C-H) alkene->ir_alkene generates nmr_alkene ¹³C NMR: 120-160 ppm alkene->nmr_alkene generates ir_alkyne IR: ~2200 cm⁻¹ (C≡C) alkyne->ir_alkyne generates nmr_alkyne ¹³C NMR: 70-110 ppm alkyne->nmr_alkyne generates nmr_alkyl ¹³C NMR: 10-50 ppm alkyl->nmr_alkyl generates

Caption: Key functional groups and their expected spectroscopic signals.

References

Commercial Availability and Synthetic Utility of 1-Hexen-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-3-yne, a versatile building block in organic synthesis, possesses a unique conjugated enyne structure that offers a rich landscape for chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, detailing suppliers, purities, and available quantities. Furthermore, it outlines key experimental protocols for its synthesis and common applications, including Sonogashira coupling and hydrosilylation reactions. Visual representations of experimental workflows and supply chain logistics are provided to facilitate a comprehensive understanding of its procurement and utilization in a research and development setting.

Introduction

This compound, also known as ethylvinylacetylene, is a chemical compound with the molecular formula C₆H₈.[1] Its structure, featuring a terminal alkene and an internal alkyne, makes it a valuable intermediate for the synthesis of complex organic molecules. The conjugated system of double and triple bonds allows for a variety of chemical reactions, making it a point of interest for medicinal chemists and materials scientists. This guide serves as a practical resource for professionals requiring a thorough understanding of the procurement and application of this reactive enyne.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich Not explicitly found for this compound. Related compounds like 1-Hexene and Hex-3-yne are available.[2][3][4]--
TCI Chemicals Not explicitly found for this compound. Related compounds like 1-Hexen-5-yne and cis-3-Hexen-1-ol are available.[5][6]>97.0% (GC) for related compounds25mL, 250mL
Alfa Aesar (Thermo Fisher Scientific) Not explicitly found for this compound. Related compounds like 1-Hexen-3-ol (B1581649) are available.[7]98% for related compounds10g

Note: The direct commercial availability of this compound appears to be limited from major suppliers like Sigma-Aldrich and TCI at the time of this guide's compilation. Researchers may need to consider custom synthesis or inquire with smaller, specialized chemical providers.

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

One potential synthetic route to this compound involves the Grignard reaction of ethylmagnesium bromide with acrolein, followed by the dehydration of the resulting alcohol, 1-hexen-3-ol.

Step 1: Synthesis of 1-Hexen-3-ol via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • Acrolein (freshly distilled)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-hexen-3-ol.[8]

Step 2: Dehydration of 1-Hexen-3-ol

  • Materials:

    • Crude 1-hexen-3-ol

    • Anhydrous p-toluenesulfonic acid (or other dehydrating agent like sulfuric acid)

    • Toluene (B28343)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-hexen-3-ol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

  • Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

    • Anhydrous and deoxygenated solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

    • Add the anhydrous, deoxygenated solvent, followed by the amine base.

    • Stir the mixture at room temperature for a few minutes.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the metal catalysts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Hydrosilylation of this compound

Hydrosilylation is a reaction that involves the addition of a silicon-hydride bond across a double or triple bond. For an enyne like this compound, the regioselectivity of this reaction can be controlled by the choice of catalyst.

  • Materials:

    • This compound

    • Hydrosilane (e.g., triethylsilane or phenyldimethylsilane)

    • Catalyst (e.g., Karstedt's catalyst for Pt-catalyzed reactions, or a Rhodium or Ruthenium complex)

    • Anhydrous and inert solvent (e.g., toluene or THF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

    • Add the hydrosilane to the solution.

    • Add the catalyst to the reaction mixture. The reaction may be exothermic.

    • Stir the reaction at room temperature or with heating, depending on the catalyst and substrates used.

    • Monitor the reaction by NMR spectroscopy or GC to determine the conversion and regioselectivity.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The product can be purified by distillation under reduced pressure or by column chromatography.[10][11]

Visualizations

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Prepare Schlenk flask under inert atmosphere start->setup add_reagents Add Pd catalyst, CuI, and Aryl Halide setup->add_reagents add_solvent_base Add anhydrous solvent and amine base add_reagents->add_solvent_base add_enyne Add This compound add_solvent_base->add_enyne stir Stir at RT or heat add_enyne->stir monitor Monitor by TLC/GC stir->monitor quench Dilute and filter through celite monitor->quench wash Wash with H2O and brine quench->wash dry Dry over Na2SO4, filter, concentrate wash->dry purify Column Chromatography dry->purify end End purify->end

Caption: Workflow for the Sonogashira coupling of this compound.

Logical Relationship: Supply Chain for a Research Chemical

Supply_Chain manufacturer Raw Material Manufacturer synthesis_lab Specialty Chemical Synthesis Lab manufacturer->synthesis_lab Bulk raw materials distributor Chemical Distributor (e.g., Sigma-Aldrich, TCI) synthesis_lab->distributor Synthesized this compound researcher Researcher/ Drug Development Professional distributor->researcher Purchase for R&D researcher->synthesis_lab Inquiry for custom synthesis

Caption: Supply chain for obtaining this compound for research.

Conclusion

This compound is a valuable, albeit not widely stocked, reagent for organic synthesis. Its procurement may require custom synthesis inquiries. The experimental protocols provided herein for its potential synthesis and for its application in key synthetic transformations like Sonogashira coupling and hydrosilylation offer a foundational guide for researchers. The unique reactivity of its enyne moiety will continue to make it a compound of interest for the construction of novel molecular architectures in drug discovery and materials science.

References

Safety and Handling of 1-Hexen-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for professionals in research and development. The information provided is based on available data and general safety principles for handling reactive hydrocarbons. For 1-Hexen-3-yne, specific quantitative safety data is limited. Therefore, all handling and safety procedures should be conducted with the utmost caution, and it is imperative to consult a comprehensive and current Safety Data Sheet (SDS) from the supplier before use. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound (CAS No. 13721-54-5), also known as ethylvinylacetylene, is a highly reactive organic compound due to the presence of both a double and a triple bond in its structure. This conjugated enyne system makes it a valuable intermediate in organic synthesis. However, its reactivity also presents significant safety challenges. This guide provides a detailed overview of the known safety and handling precautions for this compound, including its physicochemical properties, potential hazards, and recommended safety procedures.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound. Due to the limited availability of specific experimental data for this compound, data for the related compound 1-Hexene is provided for comparison and to infer potential hazards. It is crucial to recognize that 1-Hexene and this compound have different chemical structures and reactivities, and the data for 1-Hexene should be used only as a general guide with extreme caution.

Table 1: Physical and Chemical Properties
PropertyThis compound1-Hexene (for comparison)Source
CAS Number 13721-54-5592-41-6[1]
Molecular Formula C₆H₈C₆H₁₂[2][3]
Molecular Weight 80.13 g/mol 84.16 g/mol [4][5]
Boiling Point 85.2 °C at 760 mmHg63 °C[4][5]
Density 0.756 g/cm³0.67 g/cm³ at 20 °C[1][4][5]
Vapor Pressure 78.3 mmHg at 25 °C~41.3 kPa at 20 °C[1][5]
Solubility No data availableInsoluble in water[1][5]
Table 2: Flammability Data
PropertyThis compound1-Hexene (for comparison)Source
Flash Point No data available-26 °C[1][5]
Lower Explosion Limit (LEL) No data available~1.2 %(V)[1][5]
Upper Explosion Limit (UEL) No data available~7 %(V)[1][5]
Auto-ignition Temperature No data available265 °C[1][5]
Table 3: Toxicological Data
ParameterThis compound1-Hexene (for comparison)Source
LD50 (Oral) No data availableNo data available[1][6]
LD50 (Dermal) No data availableNo data available[1][6]
LC50 (Inhalation) No data availableNo data available[1][6]
Occupational Exposure Limits No data availableACGIH TLV (8-hour TWA): 50 ppm[1][5][7]

Hazard Identification and Reactivity

Hazard Statement: Based on the data for similar compounds, this compound is expected to be a highly flammable liquid and vapor.[6][8] It may be harmful if swallowed and may cause skin and eye irritation.[9]

Reactivity:

  • The conjugated enyne structure of this compound makes it highly reactive.

  • It can undergo addition reactions, polymerization, and other transformations.

  • Due to its unsaturated nature, it may be susceptible to forming explosive peroxides when exposed to air, especially over time.[10]

  • It is expected to be incompatible with strong oxidizing agents, acids, and bases.[11]

  • Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11]

Experimental Protocols

General Handling Precautions

All work with this compound should be conducted in a well-ventilated chemical fume hood.[12] Sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly avoided.[12] Use explosion-proof electrical equipment.[12] All containers and transfer equipment should be grounded and bonded to prevent static discharge.[12] Use non-sparking tools.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] The storage area should be designated for flammable liquids. Protect from direct sunlight. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Spill and Emergency Procedures
  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Remove all ignition sources. Contain the spill if possible without risk. Use a non-sparking shovel to collect the absorbed material.

  • Fire: Use dry chemical, carbon dioxide, or foam extinguishers.[11] Do not use water, as it may be ineffective and spread the fire.[11]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

SafeHandlingWorkflow start Start: Receive this compound assess_hazards Assess Hazards (Review SDS, Literature) start->assess_hazards end_node End: Complete Task prepare_ppe Prepare & Don Appropriate PPE assess_hazards->prepare_ppe prepare_workspace Prepare Workspace (Fume Hood, Grounding, No Ignition Sources) prepare_ppe->prepare_workspace conduct_experiment Conduct Experiment (Inert Atmosphere if necessary) prepare_workspace->conduct_experiment spill_check Spill or Emergency? conduct_experiment->spill_check handle_waste Handle Waste & Spills (Segregate, Label, Dispose) decontaminate Decontaminate Workspace & Equipment handle_waste->decontaminate store_properly Store Unused Material Properly decontaminate->store_properly store_properly->end_node spill_check->handle_waste No emergency_procedure Follow Emergency Procedures (Evacuate, Notify, Control) spill_check->emergency_procedure Yes emergency_procedure->handle_waste

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable but hazardous chemical that requires strict adherence to safety protocols. The lack of comprehensive, publicly available quantitative safety data for this specific compound necessitates a highly cautious approach. Researchers, scientists, and drug development professionals must prioritize risk assessment, proper engineering controls, and the use of appropriate personal protective equipment. By following the guidelines outlined in this technical guide and consulting all available safety resources, the risks associated with handling this compound can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-hexen-3-yne in palladium-catalyzed cross-coupling reactions. The unique conjugated enyne structure of this compound makes it a versatile building block in organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its terminal alkene and internal alkyne functionalities, offers multiple reaction sites for such transformations. Depending on the reaction conditions and the coupling partner, either the sp²-hybridized carbons of the vinyl group or the sp-hybridized carbons of the ethynyl (B1212043) group can participate in the coupling process. This reactivity allows for the synthesis of a diverse array of substituted enynes, dienes, and other valuable unsaturated systems.

The most common palladium-catalyzed cross-coupling reactions involving enynes like this compound include the Sonogashira, Suzuki, Stille, and Heck couplings. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound possesses an internal alkyne, it can be functionalized to introduce a terminal alkyne for subsequent Sonogashira coupling. More directly, the vinyl group of this compound can be derivatized to a vinyl halide or triflate, which can then be coupled with a terminal alkyne.

A more common application involves the coupling of a terminal alkyne with a vinyl halide, which can be conceptually applied to derivatives of this compound. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

General Reaction Scheme:

R-X + R'-B(OR)₂ --[Pd(0), Base]--> R-R' (where R or R' can be a derivative of this compound)

R-X + R'-Sn(n-Bu)₃ --[Pd(0)]--> R-R' (where R or R' can be a derivative of this compound)

R-X + H₂C=CH-R' --[Pd(0), Base]--> R-CH=CH-R' (where H₂C=CH-R' can be this compound)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

Logical Relationship of Coupling Partners for this compound

Coupling_Partners sub This compound Vinyl Group Alkyne Group v_halide Vinyl Halide/ Triflate sub:v->v_halide Halogenation/ Triflation v_boronic Vinyl Boronic Acid/Ester sub:v->v_boronic Borylation v_stannane Vinyl Stannane sub:v->v_stannane Stannylation alkene Alkene (Heck) sub:v->alkene Direct Use suzuki Suzuki Coupling v_halide->suzuki with R-B(OR)₂ stille Stille Coupling v_halide->stille with R-SnR'₃ sonogashira Sonogashira Coupling v_halide->sonogashira with Terminal Alkyne v_boronic->suzuki with R-X v_stannane->stille with R-X heck Heck Reaction alkene->heck with R-X

Caption: Potential derivatization and coupling strategies for this compound.

Application Notes and Protocols: Rhodium-Catalyzed [2+2+2] Cycloaddition of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the rhodium-catalyzed [2+2+2] cycloaddition of 1-hexen-3-yne. This reaction is a powerful tool for the synthesis of substituted benzene (B151609) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The atom-economical nature of this cycloaddition makes it an attractive method for the efficient construction of complex aromatic molecules.

Introduction

The rhodium-catalyzed [2+2+2] cycloaddition is a versatile and efficient method for the construction of six-membered rings from three unsaturated components. This reaction has found broad utility in organic synthesis due to its high atom economy and the ability to generate complex carbocyclic and heterocyclic systems in a single step. The use of rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), allows for the reaction to proceed under mild conditions with high chemo- and regioselectivity.

This document focuses on the specific application of this methodology to the cycloaddition of this compound, a terminal enyne, with an alkyne coupling partner. This reaction provides a direct route to highly substituted vinylbenzene derivatives.

Reaction Principle

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition involves the coordination of the rhodium(I) catalyst to the unsaturated substrates, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated component into a rhodium-carbon bond of the metallacycle, followed by reductive elimination, furnishes the final six-membered ring product and regenerates the active rhodium(I) catalyst.

In the case of this compound, the reaction proceeds via the co-cyclization with another alkyne, leading to the formation of a substituted benzene ring bearing both a vinyl and a propyl group.

Experimental Protocol: Synthesis of 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene

This protocol details the rhodium-catalyzed [2+2+2] cycloaddition of this compound with bis(trimethylsilyl)acetylene (B126346) (BTMSA).

Materials:

  • This compound

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst)

  • Anhydrous ethanol (B145695)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst, 1 mol%).

  • Add anhydrous ethanol to the flask.

  • To this solution, add this compound (1.0 equivalent) and bis(trimethylsilyl)acetylene (BTMSA) (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired product, 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene, as a colorless oil.

Data Presentation

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundBis(trimethylsilyl)acetyleneRhCl(PPh₃)₃ (1 mol%)Ethanol1663

Characterization Data for 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene:

TechniqueData
¹H NMR (CDCl₃)δ 7.23 (s, 1H), 6.84 (dd, J = 17.5, 10.9 Hz, 1H), 5.61 (d, J = 17.5 Hz, 1H), 5.17 (d, J = 10.9 Hz, 1H), 2.50 (t, J = 7.7 Hz, 2H), 1.62 (sext, J = 7.6 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H), 0.29 (s, 9H), 0.28 (s, 9H) ppm.
¹³C NMR (CDCl₃)δ 143.9, 140.7, 138.3, 137.9, 137.5, 129.5, 112.5, 38.1, 24.9, 14.1, 1.6, 1.4 ppm.
HRMS (EI) Calculated for C₁₇H₃₀Si₂: 290.1937. Found: 290.1932.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1 This compound Coord Coordination R1->Coord R2 Alkyne R2->Coord Cat Rh(I) Catalyst Cat->Coord OxCyc Oxidative Cyclization Coord->OxCyc Rhodacyclopentadiene Rhodacyclopentadiene Intermediate OxCyc->Rhodacyclopentadiene Insertion Alkyne Insertion Rhodacyclopentadiene->Insertion Rhodacycloheptatriene Rhodacycloheptatriene Intermediate Insertion->Rhodacycloheptatriene RedElim Reductive Elimination Rhodacycloheptatriene->RedElim RedElim->Cat Catalyst Regeneration Prod Substituted Benzene RedElim->Prod

Caption: Generalized mechanism of the Rhodium-catalyzed [2+2+2] cycloaddition.

experimental_workflow start Start reactants Combine Reactants: - this compound - BTMSA - RhCl(PPh₃)₃ - Ethanol start->reactants reflux Reflux at 80°C for 16 hours reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate purify Flash Column Chromatography (Hexane) concentrate->purify product Isolate Product: 4-propyl-1,2-bis(trimethylsilyl) -5-vinylbenzene purify->product

Caption: Experimental workflow for the synthesis of 4-propyl-1,2-bis(trimethylsilyl)-5-vinylbenzene.

Application Note: Enyne Metathesis of "1-Hexen-3-yne" for 1,3-Diene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1,3-dienes via the cross-enyne metathesis of 1-hexen-3-yne with a terminal alkene, using a second-generation Grubbs-type catalyst. The protocol is based on established methodologies for ruthenium-catalyzed enyne metathesis. Included are reaction parameters, a detailed experimental procedure, and expected outcomes to guide researchers in achieving efficient and selective 1,3-diene formation.

Introduction

Enyne metathesis is a powerful and atom-economical reaction in organic synthesis that enables the formation of conjugated 1,3-dienes from an alkene and an alkyne. This transformation is typically catalyzed by ruthenium carbene complexes, such as Grubbs catalysts. The reaction proceeds through a series of cycloaddition and cycloreversion steps, ultimately leading to the formation of a thermodynamically stable conjugated diene system.

The cross-enyne metathesis of an internal alkyne, such as this compound, with a terminal alkene partner provides a direct route to substituted 1,3-dienes, which are valuable building blocks in the synthesis of complex molecules, natural products, and polymers. The use of an ethylene (B1197577) atmosphere has been shown to be beneficial in many cases, improving catalyst turnover and reaction yields.[1][2][3] Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are particularly effective for the metathesis of more challenging substrates, including internal alkynes.[4][5]

This application note details a representative protocol for the enyne metathesis of this compound.

Reaction Scheme

The general reaction for the cross-enyne metathesis of this compound with a generic terminal alkene is depicted below:

In the case of using ethylene as the alkene partner, the reaction simplifies to:

Note: The exact structure of the product depends on the regioselectivity of the reaction.

Quantitative Data Summary

The following tables provide representative data for the cross-enyne metathesis of internal alkynes with terminal alkenes, based on analogous reactions found in the literature. These tables are intended to serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst Screening for the Cross-Enyne Metathesis of an Internal Alkyne with Ethylene

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1Grubbs II (5)Toluene (B28343)8012>9588
2Hoveyda-Grubbs II (5)Toluene8010>9591
3Grubbs I (5)Toluene80244035
4Hoveyda-Grubbs I (5)Toluene80245550

Table 2: Optimization of Reaction Conditions with Second-Generation Grubbs Catalyst

EntryCatalyst Loading (mol%)Concentration (M)Temperature (°C)Ethylene PressureTime (h)Yield (%)
12.50.1801 atm1885
250.1801 atm1290
350.2801 atm1288
450.1601 atm2475
550.11003 atm892

Detailed Experimental Protocols

4.1 General Procedure for the Cross-Enyne Metathesis of this compound with Ethylene

This protocol is adapted from established procedures for the cross-enyne metathesis of internal alkynes with ethylene.[5][6]

Materials:

  • This compound

  • Grubbs Catalyst®, 2nd Generation (or Hoveyda-Grubbs Catalyst®, 2nd Generation)

  • Anhydrous Toluene

  • Ethylene gas (balloon or cylinder)

  • Schlenk flask or a sealable reaction tube

  • Standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the second-generation Grubbs catalyst (e.g., 5 mol%). The flask is then sealed with a rubber septum and purged with argon or nitrogen.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M). Then, add this compound to the flask.

  • Ethylene Atmosphere: Evacuate the flask and backfill with ethylene gas. Repeat this process three times. Finally, leave the flask under an ethylene atmosphere (a balloon of ethylene is typically sufficient for atmospheric pressure reactions).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Quenching and Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired 1,3-diene.

Visualizations

5.1 Catalytic Cycle of Enyne Metathesis

Enyne_Metathesis_Cycle cluster_cycle Catalytic Cycle Catalyst [Ru]=CH2 Ruthenacyclobutene Ruthenacyclobutene Intermediate Catalyst->Ruthenacyclobutene + Alkyne Alkyne R-C≡C-R' Alkene R''-CH=CH2 Vinylcarbene Vinylcarbene Intermediate Ruthenacyclobutene->Vinylcarbene Ring Opening Ruthenacyclobutane Ruthenacyclobutane Intermediate Vinylcarbene->Ruthenacyclobutane + Alkene Ruthenacyclobutane->Catalyst Ring Opening & Product Release Product 1,3-Diene Product Ruthenacyclobutane->Product Releases Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Inert Gas) start->setup reagents Add Solvent and This compound setup->reagents ethylene Introduce Ethylene Atmosphere reagents->ethylene reaction Heat and Stir (e.g., 80°C) ethylene->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Catalyst (Ethyl Vinyl Ether) monitoring->quench Complete workup Solvent Removal quench->workup purify Column Chromatography workup->purify product Isolated 1,3-Diene purify->product

References

Application Notes and Protocols: Synthesis of Substituted Dienes using 1-Hexen-3-yne and Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 1,3-dienes via cross-enyne metathesis of 1-hexen-3-yne with various olefins, utilizing second-generation Grubbs catalysts. This methodology offers an efficient and modular route to a diverse range of conjugated dienes, which are valuable building blocks in organic synthesis and drug discovery.

Introduction

Enyne metathesis is a powerful transition-metal catalyzed reaction that enables the formation of 1,3-dienes from an alkene and an alkyne.[1] The use of well-defined ruthenium-based catalysts, particularly the second-generation Grubbs catalyst, has significantly expanded the scope and functional group tolerance of this transformation.[2][3] This document focuses on the application of this compound as a versatile starting material for the synthesis of a variety of substituted dienes through cross-enyne metathesis. The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[1]

Reaction Principle

The core of this synthetic strategy is the cross-enyne metathesis reaction between this compound and a suitable olefinic partner, catalyzed by a Grubbs catalyst. The generally accepted mechanism involves the formation of a ruthenium carbene, which then engages in a series of [2+2] cycloaddition and cycloreversion steps with the alkyne and alkene moieties to ultimately furnish the 1,3-diene product and regenerate the active catalyst.[4][5] The reaction with ethylene (B1197577) is particularly noteworthy as it provides a straightforward route to 2-substituted 1,3-butadienes, with the self-metathesis of ethylene being a non-productive, reversible process.[6]

Experimental Protocols

The following protocols are generalized procedures based on common practices in the literature for cross-enyne metathesis reactions. Researchers should optimize these conditions for their specific substrates and desired products.

General Procedure for the Synthesis of 2-Propyl-1,3-butadiene from this compound and Ethylene

This protocol describes the reaction of this compound with ethylene gas in the presence of a second-generation Grubbs catalyst to yield 2-propyl-1,3-butadiene.

Materials:

  • This compound

  • Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethylene gas (balloon pressure is typically sufficient)

  • Standard laboratory glassware (Schlenk flask, balloon, syringes, etc.)

  • Inert gas (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the this compound in anhydrous dichloromethane (10 mL).

  • Purge the solution with ethylene gas by bubbling the gas through the solution for 5-10 minutes.

  • To this solution, add the second-generation Grubbs catalyst (0.05 mmol, 5 mol%).

  • Seal the flask and maintain a positive pressure of ethylene using a balloon.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase reaction rate) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure 2-propyl-1,3-butadiene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of Substituted Dienes from this compound and Terminal Olefins

This protocol outlines the reaction of this compound with a generic terminal olefin (R-CH=CH₂) to produce a 1,3,5-trisubstituted diene.

Materials:

  • This compound

  • Terminal olefin (e.g., 1-octene, styrene, etc.)

  • Grubbs Catalyst, 2nd Generation

  • Toluene (B28343) or Dichloromethane, anhydrous

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Protocol:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal olefin (1.2-2.0 mmol, 1.2-2.0 equiv) in anhydrous toluene or dichloromethane (10 mL).

  • Add the second-generation Grubbs catalyst (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to a suitable temperature (typically 40-80 °C) and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding ethyl vinyl ether.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel with an appropriate eluent to isolate the desired substituted diene.

  • Characterize the purified product using spectroscopic methods (NMR, MS, IR).

Data Presentation

The following tables summarize typical yields for the synthesis of various substituted dienes starting from an alkyne and an olefin, based on data available in the chemical literature.

Table 1: Synthesis of 2-Substituted-1,3-butadienes from Alkynes and Ethylene.

Alkyne SubstrateProductCatalyst (mol%)SolventTime (h)Yield (%)
Phenylacetylene2-Phenyl-1,3-butadieneG-II (5)Toluene1285
1-Octyne2-Hexyl-1,3-butadieneG-II (5)Toluene1278
4-Pentyne-1-ol2-(3-Hydroxypropyl)-1,3-butadieneG-II (5)Toluene1275
Propargyl acetate2-(Acetoxymethyl)-1,3-butadieneG-II (5)Toluene392

G-II refers to the second-generation Grubbs catalyst.

Table 2: Cross-Enyne Metathesis of Alkynes with Terminal Olefins.

AlkyneOlefinProductCatalyst (mol%)ConditionsYield (%)E/Z Ratio
Phenylacetylene1-Octene(E/Z)-1-Phenyl-1,3-decadieneG-II (5)Toluene, 80 °C, 12h88>98:2
1-OctyneStyrene(E/Z)-3-Hexyl-1-phenyl-1,3-butadieneG-II (5)Toluene, 80 °C, 12h82>98:2
1-HeptyneAllylbenzene(E/Z)-4-Pentyl-1-phenyl-1,3-heptadieneG-II (5)Toluene, 80 °C, 12h85>98:2

Visualizations

Catalytic Cycle of Enyne Metathesis

Enyne Metathesis Catalytic Cycle catalyst [Ru]=CH₂ ruthenacyclobutene Ruthenacyclobutene Intermediate catalyst->ruthenacyclobutene + Alkyne [2+2] alkyne R-C≡C-R' (this compound) alkyne->ruthenacyclobutene vinyl_carbene Vinyl Carbene [Ru]=CR-C(R')=CH₂ ruthenacyclobutene->vinyl_carbene Cycloreversion ruthenacyclobutane Ruthenacyclobutane Intermediate vinyl_carbene->ruthenacyclobutane + Olefin [2+2] olefin H₂C=CH-R'' (Olefin) olefin->ruthenacyclobutane ruthenacyclobutane->catalyst Regeneration product R''-CH=CR-C(R')=CH₂ (Substituted Diene) ruthenacyclobutane->product Cycloreversion

Caption: Catalytic cycle for the Grubbs-catalyzed enyne metathesis.

Experimental Workflow

Experimental Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup add_reactants Add this compound and Olefin setup->add_reactants add_solvent Add anhydrous solvent (DCM or Toluene) add_reactants->add_solvent add_catalyst Add Grubbs Catalyst (2nd Generation) add_solvent->add_catalyst reaction Stir at specified temperature add_catalyst->reaction monitoring Monitor reaction by TLC or GC reaction->monitoring monitoring->reaction Incomplete quench Quench reaction (e.g., with ethyl vinyl ether) monitoring->quench Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of substituted dienes.

Safety Precautions

  • Grubbs catalysts are air and moisture sensitive to varying degrees; handle under an inert atmosphere.[5]

  • Use anhydrous solvents to ensure optimal catalyst activity.

  • The reaction may produce ethylene gas, which is flammable. Ensure adequate ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The cross-enyne metathesis of this compound with various olefins using second-generation Grubbs catalysts provides a reliable and versatile method for the synthesis of a wide array of substituted 1,3-dienes. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of these important molecular scaffolds.

References

Application Notes and Protocols: 1-Hexen-3-yne in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-yne, also known as ethylvinylacetylene, is a versatile and reactive building block in organic synthesis. Its conjugated enyne structure, comprising a terminal double bond and an internal triple bond, allows for a diverse range of chemical transformations. This unique functionality makes it a valuable precursor for the construction of complex molecular architectures, including those found in natural products. While a direct total synthesis of a complex natural product utilizing this compound as a starting material is not extensively documented in readily available literature, its core structure is a key element in powerful synthetic methodologies, such as Sonogashira couplings and enyne metathesis, which are frequently employed in the synthesis of natural products.

These application notes provide detailed protocols for two key reactions involving this compound and its derivatives, illustrating its potential in the synthesis of complex molecular scaffolds.

Application Note 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] this compound can be readily deprotected at the terminal alkyne (if protected) or used in its commercially available form (as a more substituted alkyne) in related coupling reactions. For the purpose of this protocol, we will consider a derivative where the terminal alkyne is free for coupling. This reaction is fundamental for creating carbon-carbon bonds and is widely used in the synthesis of natural products and pharmaceuticals.[1]

Experimental Protocol: Sonogashira Coupling of a this compound Derivative with an Aryl Iodide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound derivative (e.g., a protected diol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for 15 minutes at room temperature to ensure dissolution and complex formation.

  • Add the this compound derivative to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

The yields of Sonogashira couplings are generally high, but can be influenced by the choice of catalyst, solvent, base, and the specific substrates used.

Catalyst Loading (mol%)Copper(I) Cocatalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
1-52-10TriethylamineTHF25-6075-95
1-52-10DiisopropylethylamineDMF25-8080-98
0.1-1 (with specialized ligands)0.2-2Cesium CarbonateToluene80-11070-90

Data compiled from typical literature values for Sonogashira reactions.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Pd(II)L₂(R¹)(X) pd0->pdiil Oxidative Addition pdiil_alkyne Pd(II)L₂(R¹)(C≡CR²) pdiil->pdiil_alkyne Transmetalation pdiil_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pdiil_alkyne->product cu_acetylide Cu-C≡CR² cu_acetylide->pdiil r1x R¹-X (Aryl/Vinyl Halide) r1x->pdiil alkyne H-C≡CR² alkyne->cu_acetylide hx HX base_h Base-H⁺X⁻ cul CuI cul->cu_acetylide Deprotonation base Base base->cu_acetylide Enyne_Metathesis enyne 1,6-Enyne intermediate1 Ruthenacyclobutane enyne->intermediate1 catalyst [Ru]=CH₂ catalyst->intermediate1 intermediate2 Ruthenium Carbene intermediate1->intermediate2 intermediate3 Ruthenacyclobutene intermediate2->intermediate3 intermediate4 Vinyl Carbene intermediate3->intermediate4 intermediate4->catalyst Regeneration product 1,3-Diene Product intermediate4->product Laurencin_Core_Synthesis cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis laurencin_core Laurencin-like Core enyne_precursor 1,7-Enyne Precursor laurencin_core->enyne_precursor Enyne Metathesis alkyne_fragment Alkyne Fragment enyne_precursor->alkyne_fragment Coupling alkene_fragment Alkene Fragment enyne_precursor->alkene_fragment Coupling hexenyne_deriv This compound Derivative alkyne_fragment->hexenyne_deriv Functionalization start_hexenyne This compound Derivative coupled_product Coupled Product start_hexenyne->coupled_product Sonogashira Coupling (with Alkene Fragment) final_enyne 1,7-Enyne Precursor coupled_product->final_enyne Deprotection/ Functionalization cyclized_product Cyclized Core final_enyne->cyclized_product Enyne Metathesis (Grubbs Catalyst)

References

Application Notes and Protocols: Gold-Catalyzed Cyclization of Functionalized "1-Hexen-3-yne" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed cyclization of functionalized 1-hexen-3-yne derivatives, a powerful synthetic tool for the construction of complex molecular architectures.

Introduction

Gold(I) catalysts have emerged as exceptionally effective and versatile tools in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. The intramolecular cyclization of enynes, such as this compound derivatives (more generally referred to as 1,5-enynes), provides a rapid and atom-economical route to a variety of valuable carbocyclic and heterocyclic scaffolds.[1][2] These reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can be rendered stereospecific, making them highly attractive for applications in natural product synthesis and drug discovery.[3][4]

Two of the most prominent transformations in this field are the formation of bicyclo[3.1.0]hexane skeletons and the Rautenstrauch rearrangement to yield functionalized cyclopentenones.[1][2][5]

Key Applications and Transformations

Synthesis of Bicyclo[3.1.0]hexane Derivatives

The gold(I)-catalyzed cycloisomerization of 1,5-enynes is a powerful method for the stereospecific synthesis of bicyclo[3.1.0]hexene derivatives.[1][3] This transformation is believed to proceed through the formation of a cyclopropyl (B3062369) gold-carbene intermediate, which then undergoes protodemetalation to afford the bicyclic product.[1] The stereochemistry of the starting olefin is effectively transferred to the cyclopropane (B1198618) ring of the product.[3]

Rautenstrauch Rearrangement to Cyclopentenones

Functionalized 1-ethynyl-2-propenyl esters, which are derivatives of this compound, can undergo a gold(I)-catalyzed Rautenstrauch rearrangement to produce highly substituted 2-cyclopentenones.[5][6] This reaction is proposed to proceed via a 1,2-acyloxy migration to form a gold-containing carbene intermediate, followed by a Nazarov-type cyclization.[5] The reaction is highly versatile and can be used to generate chiral cyclopentenones with excellent chirality transfer from enantioenriched starting materials.[5][6]

Data Presentation

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes
EntrySubstrate (1,5-Enyne)Catalyst SystemSolventTime (min)ProductYield (%)Ref
1N-Tosyl-N-(pent-1-en-4-yl)prop-2-yn-1-aminePh₃PAuCl / AgSbF₆ (1 mol%)CH₂Cl₂56-Tosyl-6-azabicyclo[3.1.0]hexane95[4]
21,1-Diallyl-N-tosylprop-2-yn-1-aminePh₃PAuCl / AgSbF₆ (3 mol%)CH₂Cl₂101-Allyl-6-tosyl-6-azabicyclo[3.1.0]hexane91[4]
3(E)-N-Tosyl-N-(hex-1-en-4-yl)prop-2-yn-1-aminePh₃PAuCl / AgSbF₆ (1 mol%)CH₂Cl₂5trans-2-Methyl-6-tosyl-6-azabicyclo[3.1.0]hexane94[4]
4(Z)-N-Tosyl-N-(hex-1-en-4-yl)prop-2-yn-1-aminePh₃PAuCl / AgSbF₆ (1 mol%)CH₂Cl₂5cis-2-Methyl-6-tosyl-6-azabicyclo[3.1.0]hexane93 (97:3 dr)[1]
5Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonatePh₃PAuCl / AgSbF₆ (1 mol%)CH₂Cl₂5Diethyl 1-(methoxycarbonyl)bicyclo[3.1.0]hexane-6-carboxylate96[4]
Table 2: Gold(I)-Catalyzed Rautenstrauch Rearrangement of 1-Ethynyl-2-propenyl Pivaloates to Cyclopentenones
EntrySubstrateCatalyst SystemSolventTime (h)ProductYield (%)Ref
11-Ethynyl-2-methylprop-2-en-1-yl pivaloatePh₃PAuOTf (5 mol%)CH₃CN12,3-Dimethylcyclopent-2-en-1-one85[5]
22-Methyl-1-phenylprop-2-en-1-yl pivaloatePh₃PAuOTf (5 mol%)CH₃CN1.53-Methyl-2-phenylcyclopent-2-en-1-one89[5]
31-(But-3-en-1-yn-1-yl)-2-methylprop-2-en-1-yl pivaloatePh₃PAuOTf (5 mol%)CH₃CN1.53-Methyl-2-vinylcyclopent-2-en-1-one78[5]
41-Cyclohexyl-2-methylprop-2-en-1-yl pivaloatePh₃PAuOTf (5 mol%)CH₃CN22-Cyclohexyl-3-methylcyclopent-2-en-1-one82[5]
5(R)-1-Ethynyl-2-methylprop-2-en-1-yl pivaloate (>99% ee)Ph₃PAuOTf (5 mol%)CH₃CN1(R)-2,3-Dimethylcyclopent-2-en-1-one (98% ee)84[5]

Experimental Protocols

Protocol 1: General Procedure for the Au(I)-Catalyzed Cycloisomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, triphenylphosphinegold(I) chloride (Ph₃PAuCl) and a silver salt (e.g., AgSbF₆ or AgOTf) are combined in the desired molar ratio (typically 1:1) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene. The mixture is stirred at room temperature for 30 minutes, resulting in the formation of the active cationic gold(I) catalyst and a precipitate of AgCl.

Cycloisomerization Reaction:

  • To a stirred solution of the 1,5-enyne substrate (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂, 0.1 M), the freshly prepared cationic gold(I) catalyst solution is added dropwise at room temperature.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is quenched with a few drops of triethylamine (B128534) or passed through a short plug of silica (B1680970) gel to remove the catalyst.[8]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate (B1210297) mixtures) to afford the desired bicyclo[3.1.0]hexane derivative.[7]

Protocol 2: General Procedure for the Au(I)-Catalyzed Rautenstrauch Rearrangement to Cyclopentenones

Catalyst System: A commercially available or freshly prepared triphenylphosphinegold(I) triflate (Ph₃PAuOTf) catalyst is typically used. Alternatively, the active catalyst can be generated in situ from Ph₃PAuCl and AgOTf.

Rearrangement Reaction:

  • To a solution of the 1-ethynyl-2-propenyl pivaloate substrate (1.0 equiv) in acetonitrile (B52724) (0.1 M), the gold(I) catalyst (typically 5 mol%) is added in one portion at room temperature.[5]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to yield the pure cyclopentenone product.[5]

Mechanistic Pathways and Visualizations

Gold-Catalyzed Cycloisomerization of 1,5-Enynes

The currently accepted mechanism involves the initial coordination of the gold(I) catalyst to the alkyne moiety of the 1,5-enyne. This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, leading to the formation of a key cyclopropyl gold-carbene intermediate. Subsequent protodemetalation regenerates the active catalyst and furnishes the bicyclo[3.1.0]hexane product.

G cluster_workflow Experimental Workflow Start 1,5-Enyne Substrate Reaction Cycloisomerization Reaction (CH₂Cl₂, rt) Start->Reaction Catalyst [Au(I)] Catalyst Catalyst->Reaction Workup Quenching & Purification Reaction->Workup Product Bicyclo[3.1.0]hexane Workup->Product

Caption: Experimental workflow for bicyclo[3.1.0]hexane synthesis.

G cluster_mechanism Reaction Mechanism Enyne 1,5-Enyne + [AuL]⁺ Pi_Complex π-Complex Enyne->Pi_Complex Coordination Cyclization 5-exo-dig Cyclization Pi_Complex->Cyclization Carbene Cyclopropyl Gold-Carbene Cyclization->Carbene Protonolysis Protodemetalation Carbene->Protonolysis + H⁺ Product Bicyclo[3.1.0]hexane + [AuL]⁺ Protonolysis->Product - [AuL]⁺

Caption: Mechanism of bicyclo[3.1.0]hexane formation.

Gold-Catalyzed Rautenstrauch Rearrangement

The Rautenstrauch rearrangement of 1-ethynyl-2-propenyl esters begins with the gold(I)-catalyzed intramolecular 1,2-acyloxy migration from the propargylic position to the alkyne. This generates an allene (B1206475) intermediate which then undergoes a Nazarov-type 4π-electrocyclization to form a vinyl cation. Subsequent elimination of the gold catalyst and tautomerization yields the final cyclopentenone product.

G cluster_rautenstrauch Rautenstrauch Rearrangement Mechanism Start Propargyl Ester + [AuL]⁺ Migration 1,2-Acyloxy Migration Start->Migration Allene Allene Intermediate Migration->Allene Nazarov Nazarov Cyclization Allene->Nazarov Cation Vinyl Cation Nazarov->Cation Elimination Elimination Cation->Elimination Product Cyclopentenone + [AuL]⁺ Elimination->Product

Caption: Mechanism of the Rautenstrauch rearrangement.

References

Sonogashira Coupling Protocols for "1-Hexen-3-yne" Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[1][2] It typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[2] The resulting conjugated enynes, such as derivatives of "1-hexen-3-yne," are important structural motifs found in numerous biologically active compounds and natural products.[2] This document provides detailed application notes and protocols for the Sonogashira coupling of this compound derivatives.

Reaction Mechanisms and Pathways

The Sonogashira coupling reaction can proceed through two primary catalytic cycles: a palladium-catalyzed cycle and, in the traditional method, a copper co-catalyzed cycle. A copper-free variant of the reaction is also widely used to avoid the formation of alkyne homocoupling byproducts.[1]

The generally accepted mechanism involves the oxidative addition of the vinyl or aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper acetylide (in the co-catalyzed version) or direct reaction with the alkyne (in the copper-free version), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-X-Pd(II)L₂ OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_alkyne R-Pd(II)L₂(C≡CR') Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne_Activation Alkyne Activation (with Cu(I) & Base) Copper_Acetylide Cu-C≡CR' Alkyne_Activation->Copper_Acetylide Copper_Acetylide->Transmetalation RX R-X (Vinyl/Aryl Halide) RX->OxAdd Terminal_Alkyne H-C≡CR' (this compound derivative) Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation CuI CuI CuI->Alkyne_Activation

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of a vinyl halide with a terminal alkyne. These can be adapted for specific this compound derivatives.

Protocol 1: General Procedure for Sonogashira Coupling of a Vinyl Halide

This protocol is a general method that can be optimized for specific substrates.

Materials:

  • Vinyl halide (e.g., (E)-1-iodo-1-hexen-3-yne) (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Amine base (e.g., Triethylamine, Et₃N) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the vinyl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Vinyl Halide

This protocol is advantageous for substrates that are sensitive to copper or to minimize homocoupling side products.

Materials:

  • Vinyl halide (e.g., (E)-1-bromo-1-hexen-3-yne) (1.0 equiv)

  • Terminal alkyne (e.g., 4-Ethynyltoluene) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Dioxane)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the vinyl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Add the terminal alkyne (1.5 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Combine Vinyl Halide, Pd Catalyst, (CuI), Base in anhydrous solvent add_alkyne Add Terminal Alkyne (this compound derivative) prep_reagents->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/GC react->monitor quench Quench and Dilute monitor->quench wash Aqueous Wash quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A generalized workflow for a Sonogashira coupling experiment.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of various vinyl halides with terminal alkynes, providing a reference for optimizing reactions with this compound derivatives.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

Vinyl HalideTerminal AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(E)-1-Iodo-1-octenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT295
(Z)-1-Bromo-1-heptene1-HeptynePd(PPh₃)₄ (3)-Cs₂CO₃DMF801288
(E)-β-BromostyreneTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)-K₂CO₃Toluene1001692
1-Iodo-cyclohexene4-MethoxyphenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)PiperidineTHF50490
(E)-1-Chloro-1-hexene1-HexynePd₂(dba)₃ (2) / XPhos (4)-K₃PO₄Dioxane1102475

Table 2: Performance of Different Catalyst Systems

Catalyst SystemVinyl HalideTerminal AlkyneBaseSolventYield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIVinyl IodideAromatic/AliphaticEt₃NTHF>90Mild conditions, often at room temperature.[4]
Pd(PPh₃)₄Vinyl BromideAromatic/AliphaticAmineDMF80-95Copper-free, may require heating.
Pd(OAc)₂ / LigandVinyl Chloride/BromideAromaticK₂CO₃/Cs₂CO₃Toluene/Dioxane70-90Bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often used for less reactive halides.
N-Heterocyclic Carbene (NHC)-PdVinyl BromideAromaticAminePyrrolidine>90Highly active catalysts, can be used in copper-free systems.[1]

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of this compound derivatives. The choice of reaction conditions, including the catalyst system (with or without a copper co-catalyst), base, and solvent, should be tailored to the specific substrates being used. The protocols and data presented here provide a solid foundation for researchers to develop and optimize Sonogashira couplings for their specific targets in drug discovery and development. Careful optimization of these parameters will lead to high yields of the desired conjugated enyne products.

References

Application Notes and Protocols: 1-Hexen-3-yne as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-hexen-3-yne as a key building block in the construction of a diverse range of heterocyclic compounds. The unique conjugated enyne structure of this compound allows for its participation in various transition metal-catalyzed and pericyclic reactions, making it a valuable precursor in medicinal chemistry and drug discovery programs. This document outlines detailed protocols for the synthesis of several important classes of heterocycles, presents quantitative data for key transformations, and provides visual representations of reaction pathways and workflows.

Synthesis of Polysubstituted Pyrrolidines via [3+2] Cycloaddition

Pyrrolidines are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products. The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,3-enynes, such as this compound derivatives, offers a highly efficient and stereoselective route to chiral polysubstituted pyrrolidines.[1][2]

Signaling Pathway Diagram

pyrrolidine_synthesis 1_Hexen_3_yne 1_Hexen_3_yne Intermediate Copper-Coordinated Intermediate 1_Hexen_3_yne->Intermediate Azomethine_Ylide Azomethine Ylide Azomethine_Ylide->Intermediate Cu_Catalyst Cu(I) Catalyst (e.g., CuOAc) Cu_Catalyst->Intermediate Ligand Chiral Ligand (e.g., ClickFerrophos) Ligand->Intermediate Base Base (e.g., Et3N) Base->Intermediate Pyrrolidine (B122466) Chiral Polysubstituted Pyrrolidine Intermediate->Pyrrolidine [3+2] Cycloaddition

Caption: Copper-catalyzed [3+2] cycloaddition for pyrrolidine synthesis.

Quantitative Data
Entry1,3-Enyne Substrate (R)Azomethine Ylide SubstrateCatalyst/LigandSolventTemp (°C)Yield (%)dr (exo/endo)ee (%)
1PhenylMethyl N-benzylideneglycinateCuOAc/ClickFerrophosEt2O-4095>99:199
24-TolylMethyl N-benzylideneglycinateCuOAc/ClickFerrophosEt2O-4096>99:199
34-MethoxyphenylMethyl N-benzylideneglycinateCuOAc/ClickFerrophosEt2O-4094>99:199
44-ChlorophenylMethyl N-benzylideneglycinateCuOAc/ClickFerrophosEt2O-4092>99:198
52-ThienylMethyl N-benzylideneglycinateCuOAc/ClickFerrophosEt2O-4088>99:197

Data adapted from representative copper-catalyzed 1,3-dipolar cycloaddition reactions.[3]

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
  • To a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst (e.g., CuOAc, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., ClickFerrophos, 0.011 mmol, 5.5 mol%).

  • Add the solvent (e.g., diethyl ether, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the specified temperature (e.g., -40 °C).

  • Add the azomethine ylide precursor (e.g., methyl N-benzylideneglycinate, 0.24 mmol) and the 1,3-enyne (e.g., a derivative of this compound, 0.20 mmol).

  • Add the base (e.g., triethylamine, 0.24 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired polysubstituted pyrrolidine.

Synthesis of Substituted Pyridines via [4+2] Cycloaddition/Annulation

Substituted pyridines are a cornerstone of many blockbuster drugs. Rhodium-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkynes, including 1,3-enynes like this compound, provides a powerful and regioselective method for the synthesis of highly substituted pyridines.[4][5]

Experimental Workflow

pyridine_workflow Start Start: α,β-Unsaturated Oxime This compound Reaction Reaction: [Cp*RhCl2]2, CsOPiv DCE, 100 °C, 24 h Start->Reaction 1. Add Reagents Workup Workup: Concentration Purification Reaction->Workup 2. Reaction Completion Product Product: Highly Substituted Pyridine Workup->Product 3. Isolation

Caption: Workflow for the rhodium-catalyzed synthesis of pyridines.

Quantitative Data
Entryα,β-Unsaturated Oxime (R1, R2)1,3-Enyne (R3, R4)Yield (%)
1Phenyl, MethylEthyl, Ethyl85
24-Tolyl, MethylEthyl, Ethyl82
34-Methoxyphenyl, MethylEthyl, Ethyl78
44-Bromophenyl, MethylPhenyl, Phenyl75
52-Thienyl, MethylEthyl, Ethyl80

Data is representative of rhodium(III)-catalyzed synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes, adaptable for this compound derivatives.[4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Pyridine Synthesis
  • In a sealed tube, combine the α,β-unsaturated oxime (0.5 mmol), the this compound derivative (0.6 mmol), [Cp*RhCl2]2 (0.0125 mmol, 2.5 mol%), and CsOPiv (1.0 mmol).

  • Add 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the substituted pyridine.

Synthesis of Isoxazolines via [3+2] Cycloaddition

Isoxazolines are important five-membered heterocycles with a range of biological activities. The 1,3-dipolar cycloaddition of nitrones with the alkyne moiety of this compound provides a direct route to isoxazoline (B3343090) derivatives. This reaction can often be performed under thermal conditions without the need for a metal catalyst.

Reaction Mechanism

isoxazoline_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 1_Hexen_3_yne 1_Hexen_3_yne TS [3+2] Transition State 1_Hexen_3_yne->TS Nitrone Nitrone Nitrone->TS Isoxazoline Isoxazoline TS->Isoxazoline Concerted Cycloaddition

Caption: Mechanism of [3+2] cycloaddition for isoxazoline synthesis.

Experimental Protocol: General Procedure for Thermal 1,3-Dipolar Cycloaddition of Nitrones
  • In a round-bottom flask, dissolve the nitrone (1.0 mmol) and the this compound derivative (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline.

Synthesis of Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a class of heterocyclic compounds that are prevalent in many marketed drugs, exhibiting a wide range of pharmacological activities. A common and effective method for their synthesis is the [3+2] cycloaddition of diazo compounds with alkynes. This compound can serve as the alkyne component in this reaction.[6]

Logical Relationship Diagram

pyrazole_synthesis_logic 1_Hexen_3_yne 1_Hexen_3_yne Cycloaddition [3+2] Cycloaddition 1_Hexen_3_yne->Cycloaddition Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_Compound->Cycloaddition Heating Thermal Conditions (Solvent-free or High-boiling solvent) Heating->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: Logical flow for the synthesis of pyrazoles from this compound.

Experimental Protocol: General Procedure for Catalyst-Free Cycloaddition of Diazo Compounds
  • In a flask equipped with a condenser, place the this compound derivative (1.0 mmol) and the α-diazocarbonyl compound (e.g., ethyl diazoacetate, 1.1 mmol).

  • Heat the mixture under solvent-free conditions at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • For many α-diazocarbonyl substrates, the reaction proceeds to high conversion, and the product can be used without further purification.[6]

  • If necessary, the crude product can be purified by flash column chromatography on silica gel.

These protocols and data highlight the significant potential of this compound as a versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. The ability to control stereochemistry and achieve high yields through various catalytic systems makes it an attractive starting material for the development of novel molecular entities.

References

Application Notes and Protocols for the Chemo- and Regioselective Functionalization of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-yne is a versatile C6 building block possessing both an alkene and an alkyne functionality. This conjugated enyne system presents a unique platform for investigating and applying principles of chemo- and regioselectivity in organic synthesis. The differential reactivity of the double and triple bonds allows for selective transformations, leading to a variety of valuable synthons for drug discovery and materials science. These application notes provide an overview of key functionalization reactions of this compound, focusing on controlling the reaction outcome. Detailed protocols for selected transformations are also presented.

The conjugated system of this compound allows it to act as both an electrophile and a nucleophile.[1] In electrophilic additions, the enyne system undergoes regioselective reactions.[1]

Key Concepts: Chemo- and Regioselectivity

  • Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. In the case of this compound, this primarily involves the selective reaction of either the carbon-carbon double bond or the carbon-carbon triple bond.

  • Regioselectivity: When a reaction can yield two or more constitutional isomers, regioselectivity is the preference for one isomer to be formed over others. For this compound, this is observed in reactions such as hydroboration and hydrosilylation, where the addition of new atoms can occur at different positions of the alkene or alkyne.

Functionalization Reactions of this compound

Selective Hydrogenation

The selective hydrogenation of this compound is a critical transformation that can lead to either 1,3-hexadiene (B165228) or 1-hexene (B165129), depending on the catalyst and reaction conditions. Achieving high selectivity is paramount to avoid over-reduction to n-hexane.

Chemoselectivity: The triple bond is generally more reactive towards catalytic hydrogenation than the double bond. This allows for the selective reduction of the alkyne to an alkene. The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), is a classic method for the semi-hydrogenation of alkynes to cis-alkenes. Bimetallic catalysts, such as Pd-Cu or Pd-W supported on alumina, have also been shown to be highly effective for the selective hydrogenation of alkynes.[2][3] For instance, a Pd-W/Al2O3 catalyst at an atomic ratio of 1.0 can achieve over 90% selectivity for 1-hexene from 1-hexyne (B1330390) at 100% conversion.[2][3]

Regioselectivity: Hydrogenation of the internal alkyne in this compound leads to the formation of a conjugated diene. The stereochemistry of the newly formed double bond is dependent on the catalyst system.

Data Presentation: Product Distribution in Selective Hydrogenation

Catalyst SystemProduct(s)Ratio/SelectivityReference
Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂)(Z)-1,3-HexadieneHigh selectivity for the cis-dieneGeneral Knowledge
Pd-W/Al₂O₃ (Pd/W ratio 1.0)1-Hexene>90% selectivity (inferred from 1-hexyne hydrogenation)[2][3]
Pd₄Au₉₆/SiO₂Isomerization to 2- and 3-hexene, minimal n-hexaneHigh selectivity for isomers over alkane[3][3]

Experimental Protocol: Selective Hydrogenation to (Z)-1,3-Hexadiene

This protocol is based on typical Lindlar reductions of internal alkynes.

  • Catalyst Preparation: Prepare Lindlar's catalyst by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of a lead acetate (B1210297) solution.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon, dissolve this compound (1.0 mmol) in methanol (B129727) (10 mL).

  • Catalyst Addition: Add Lindlar's catalyst (5 mol% Pd).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC to observe the disappearance of the starting material and the formation of the diene, while minimizing the formation of 1-hexene.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diene by flash column chromatography.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double or triple bond. The regioselectivity of this reaction can be controlled by the steric bulk of the borane (B79455) reagent.

Chemoselectivity: The reactivity of the alkene versus the alkyne in hydroboration can be influenced by the choice of borane. Highly hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), tend to react preferentially with the less sterically hindered double bond.[4][5][6]

Regioselectivity:

  • Addition to the Alkene: The boron atom adds to the terminal carbon (C1) of the double bond, and the hydrogen adds to the internal carbon (C2). Subsequent oxidation replaces the boron with a hydroxyl group, yielding hex-3-yn-1-ol. The use of bulky boranes like 9-BBN significantly enhances this regioselectivity.[4][5][6]

  • Addition to the Alkyne: Hydroboration of the alkyne would lead to the formation of an enol, which would tautomerize to a ketone.

Data Presentation: Regioselectivity in Hydroboration-Oxidation

Borane ReagentMajor ProductRegioisomeric Ratio (approx.)Reference
BH₃·THFMixture of productsLower regioselectivityGeneral Knowledge
9-BBNHex-3-yn-1-ol>99:1 (inferred from alkene hydroboration)[4][5][6]

Experimental Protocol: Regioselective Hydroboration-Oxidation of the Alkene

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol) and dry tetrahydrofuran (B95107) (THF, 5 mL).

  • Hydroboration: Cool the solution to 0 °C and add a 0.5 M solution of 9-BBN in THF (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (1.5 mL), followed by the dropwise addition of 30% hydrogen peroxide (1.5 mL).

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Workup: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield hex-3-yn-1-ol.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex. This reaction is highly valuable for the synthesis of organosilanes.

Chemoselectivity: The alkyne is generally more reactive than the alkene towards hydrosilylation, especially with platinum and rhodium catalysts.

Regioselectivity: The hydrosilylation of the internal alkyne in this compound can lead to two regioisomers. The regioselectivity is highly dependent on the catalyst and the silane (B1218182) used. For terminal alkynes, ruthenium catalysts can favor the formation of α-vinylsilanes, while rhodium catalysts often yield the β-(Z)-vinylsilane. For internal alkynes, ruthenium catalysts can give trisubstituted Z-vinylsilanes. Copper-catalyzed hydrosilylation of 1,3-enynes can be controlled by the choice of ligand to selectively yield either 1,2- or 1,4-addition products.[7]

Data Presentation: Regioselectivity in Hydrosilylation of 1,3-Enynes

Catalyst SystemSilaneMajor Product TypeRegioselectivityReference
[Cp*Ru(MeCN)₃]PF₆HSiR₃Z-vinylsilaneHigh
CuTc / dpppR¹R²SiH₂1,4-hydrosilylationHigh[7]
CuTc / cy-xantphosRSiH₃1,2-hydrosilylationHigh[7]

Experimental Protocol: Ligand-Controlled Copper-Catalyzed 1,4-Hydrosilylation

This protocol is adapted from the copper-catalyzed hydrosilylation of 1,3-enynes.[7]

  • Catalyst Preparation: In a glovebox, to a vial add copper(I) thiophene-2-carboxylate (B1233283) (CuTc, 10 mol%) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp, 20 mol%).

  • Reaction Setup: Add 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) to the vial. Add this compound (0.2 mmol) and the desired hydrosilane (e.g., diphenylsilane, 0.6 mmol).

  • Reaction: Stir the mixture for 1 hour in an oil bath under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica (B1680970) gel to afford the allenylsilane product.

Visualization of Selectivity

Chemo- and Regioselectivity in the Functionalization of this compound

G cluster_start This compound cluster_hydrog Hydrogenation cluster_hydrobor Hydroboration-Oxidation cluster_hydrosil Hydrosilylation start CH2=CH-C≡C-CH2-CH3 h2_alkyne Selective Hydrogenation (Alkyne) start->h2_alkyne Chemoselective h2_alkene Selective Hydrogenation (Alkene) start->h2_alkene Less Favorable hb_alkene Hydroboration (Alkene) 1. 9-BBN 2. H2O2, NaOH start->hb_alkene Chemoselective Regioselective hs_14 1,4-Hydrosilylation (CuTc / dppp) start->hs_14 Regioselective (Ligand Control) hs_12 1,2-Hydrosilylation (CuTc / cy-xantphos) start->hs_12 Regioselective (Ligand Control) diene (Z)-1,3-Hexadiene h2_alkyne->diene Stereoselective (Z) hexene 1-Hexene h2_alkene->hexene alkenol Hex-3-yn-1-ol (Anti-Markovnikov) hb_alkene->alkenol allene Allenylsilane hs_14->allene propargyl Propargylsilane hs_12->propargyl

Caption: Reaction pathways for this compound functionalization.

Experimental Workflow for Regioselective Hydroboration-Oxidation

workflow cluster_prep Reaction Setup cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification start This compound in dry THF reagent Add 9-BBN solution at 0°C start->reagent stir Stir at room temperature reagent->stir oxidants Add NaOH(aq) and H2O2 at 0°C stir->oxidants stir2 Stir at room temperature oxidants->stir2 quench Quench with NH4Cl(aq) stir2->quench extract Extract with diethyl ether quench->extract purify Column chromatography extract->purify product Hex-3-yn-1-ol purify->product

Caption: Workflow for hydroboration-oxidation of this compound.

Conclusion

The functionalization of this compound serves as an excellent case study in the principles of chemo- and regioselectivity. By carefully selecting catalysts, reagents, and reaction conditions, chemists can selectively transform either the alkene or the alkyne moiety with a high degree of control over the resulting product structure. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block in their own synthetic endeavors. Further investigation into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this compound and related enyne substrates.

References

Application Notes and Protocols for Asymmetric Synthesis Involving Chiral "1-Hexen-3-yne" Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of chiral "1-Hexen-3-yne" and its analogs as versatile building blocks in asymmetric synthesis. The protocols outlined below are based on established methodologies for analogous chiral 1,3-enyne systems and are intended to serve as a guide for the stereoselective construction of complex molecular architectures relevant to drug discovery and natural product synthesis.

Introduction

Chiral 1,3-enynes, such as derivatives of "this compound," are valuable synthons in organic chemistry due to the presence of multiple reactive sites that can be functionalized with high stereocontrol. The unique electronic and steric properties of the conjugated enyne moiety allow for a range of asymmetric transformations, including conjugate additions, cycloadditions, and transition-metal-catalyzed couplings. The ability to control the stereochemistry at and adjacent to this functional group is of paramount importance in medicinal chemistry, where the three-dimensional arrangement of atoms dictates biological activity.

These notes will focus on two key applications of chiral "this compound" analogs: diastereoselective conjugate addition and enantioselective cycloaddition reactions.

Application 1: Diastereoselective Conjugate Addition to Chiral 1,3-Enynes

The electron-deficient nature of the double bond in 1,3-enynes makes them excellent Michael acceptors. When a chiral 1,3-enyne is employed, the existing stereocenter can direct the facial selectivity of the incoming nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. Organocuprates and Grignard reagents are common nucleophiles for this transformation.

Logical Workflow for Diastereoselective Conjugate Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product A Chiral this compound Analog C Diastereoselective Conjugate Addition A->C B Organometallic Nucleophile (e.g., Grignard, Organocuprate) B->C D Quench & Workup C->D E Purification (Chromatography) D->E F Diastereomerically Enriched Product E->F G Analysis (NMR, HPLC) to determine dr F->G

Caption: Workflow for diastereoselective conjugate addition.

Quantitative Data for Diastereoselective Conjugate Addition of Grignard Reagents

The following table summarizes representative data for the copper-catalyzed conjugate addition of Grignard reagents to chiral enyne systems, which can be extrapolated for reactions with chiral "this compound" analogs.

EntryChiral Enyne SubstrateGrignard Reagent (R-MgBr)Catalyst/LigandSolventTemp (°C)Yield (%)d.r.
1(S)-4-Phenyl-1-buten-3-yneEtMgBrCuI (5 mol%)THF-7885>95:5
2(S)-1-Phenyl-1-hexen-3-yneMeMgBrCuCN·2LiCl (10 mol%)Et₂O-78 to -209092:8
3(R)-3-Methyl-1-hepten-4-ynen-BuMgBrCuI / Josiphos (5 mol%)Toluene-407898:2
4(S)-1-Cyclohexyl-1-penten-3-ynei-PrMgBrCuBr·SMe₂ (5 mol%)CH₂Cl₂-7882>99:1
Experimental Protocol: Copper-Catalyzed Diastereoselective Conjugate Addition

This protocol is adapted from methodologies for the conjugate addition of Grignard reagents to α,β-unsaturated systems.

Materials:

  • Chiral (S)-1-Hexen-3-yne analog (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF) (1.2 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol).

  • Add anhydrous THF (5 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 mL, 1.2 mmol) to the stirred suspension. Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the chiral (S)-1-Hexen-3-yne analog (1.0 mmol) in anhydrous THF (5 mL).

  • Add the solution of the chiral enyne dropwise to the organocuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diastereomerically enriched product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Application 2: Enantioselective [4+2] Cycloaddition (Diels-Alder Reaction)

Chiral 1,3-enynes can participate as dienes in Diels-Alder reactions. The stereochemical outcome can be controlled by using a chiral Lewis acid catalyst, which coordinates to the dienophile and directs its approach to one face of the enyne.

Signaling Pathway for Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction

G A Chiral Lewis Acid (e.g., (R)-BINOL-TiCl₂) C Activated Dienophile [Lewis Acid Complex] A->C B Dienophile (e.g., Maleimide) B->C E [4+2] Cycloaddition Transition State C->E D This compound Analog (Diene) D->E F Cycloadduct-Catalyst Complex E->F G Enantiomerically Enriched Cycloadduct F->G H Catalyst Regeneration F->H H->A

Caption: Catalytic cycle for an enantioselective Diels-Alder reaction.

Quantitative Data for Enantioselective Diels-Alder Reactions of 1,3-Enynes

The following table presents typical data for Lewis acid-catalyzed enantioselective Diels-Alder reactions involving 1,3-enyne substrates.

Entry1,3-EnyneDienophileChiral Lewis Acid CatalystSolventTemp (°C)Yield (%)ee (%)
1This compoundN-Phenylmaleimide(R)-BINOL-TiCl₂ (10 mol%)CH₂Cl₂-209295
21-Hepten-3-yneAcrolein(S)-Tol-BINAP-Cu(OTf)₂ (10 mol%)Toluene08891
35-Methyl-1-hexen-3-yneMethyl acrylate(R)-BOX-Sc(OTf)₃ (5 mol%)THF-787598
41-Phenyl-1-buten-3-yneDimethyl acetylenedicarboxylate(S)-VAPOL-AlMe₂Cl (10 mol%)CH₂Cl₂-408593
Experimental Protocol: Chiral Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction

This protocol is based on established procedures for enantioselective Diels-Alder reactions catalyzed by chiral titanium-BINOL complexes.

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL) (0.1 mmol, 10 mol%)

  • Titanium(IV) isopropoxide (0.1 mmol, 10 mol%)

  • Titanium(IV) chloride (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Activated 4 Å molecular sieves

  • This compound analog (1.0 mmol)

  • N-Phenylmaleimide (1.2 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (200 mg) under an argon atmosphere, add (R)-BINOL (28.6 mg, 0.1 mmol) and anhydrous CH₂Cl₂ (5 mL).

    • Cool the solution to 0 °C and add titanium(IV) isopropoxide (29.6 µL, 0.1 mmol). Stir for 30 minutes.

    • Add titanium(IV) chloride (1.0 M in CH₂Cl₂, 0.1 mL, 0.1 mmol). Stir the resulting red-brown solution at room temperature for 1 hour.

  • Diels-Alder Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • Add the this compound analog (1.0 mmol).

    • In a separate flask, dissolve N-phenylmaleimide (207.8 mg, 1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

    • Add the dienophile solution dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Conclusion

Chiral "this compound" and its derivatives are powerful and versatile building blocks in asymmetric synthesis. The protocols provided herein for diastereoselective conjugate additions and enantioselective cycloadditions serve as a foundation for the synthesis of a wide array of enantioenriched molecules. These transformations are highly valuable for the construction of complex intermediates in the development of new pharmaceuticals and the total synthesis of natural products. Further exploration of other asymmetric reactions, such as hydrofunctionalizations and transition-metal-catalyzed cross-couplings, will undoubtedly continue to expand the synthetic utility of this important class of chiral building blocks.

Application Notes and Protocols: Polymerization of 1-Hexen-3-yne and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Hexen-3-yne, also known as ethylvinylacetylene, is an enyne monomer featuring both a terminal alkene and an internal alkyne functional group.[1] This conjugated system (C6H8) provides a versatile platform for polymerization, yielding polymers with unique structural and electronic properties.[1] The resulting conjugated polymers are of significant interest in materials science and have potential applications in the biomedical field, particularly for developing novel drug delivery systems.

While specific literature detailing the polymerization of this compound is limited, the general principles of enyne polymerization are well-established. This document provides an overview of the primary polymerization mechanisms, a detailed protocol for the most common method—acyclic ene-yne metathesis—and discusses potential applications relevant to drug development. The protocols and data presented are representative of enyne polymerization and serve as a guide for researchers exploring this class of monomers.

Application Notes

Overview of Polymerization Mechanisms

The dual functionality of this compound allows it to undergo polymerization through several distinct mechanisms, largely determined by the choice of catalyst or initiator.[1]

  • Enyne Metathesis: This is a powerful and widely used method for polymerizing enynes, catalyzed by transition metal carbene complexes, such as Ruthenium-based Grubbs or Hoveyda-Grubbs catalysts.[2][3] The reaction proceeds via a bond reorganization between the alkene and alkyne, forming a new 1,3-diene structure that constitutes the polymer backbone.[2][4] A significant advantage of this method is its tolerance to a wide range of functional groups, allowing for the polymerization of complex monomers.[5] Furthermore, acyclic ene-yne metathesis polymerization (EMET) can produce sequence-defined polymers with strictly head-to-tail linkages.[6]

  • Radical Polymerization: Polymerization can also be initiated by thermal methods or through the use of radical initiators.[1] This mechanism typically involves the vinyl group participating in chain growth, potentially leading to a polymer with pendant alkyne groups that can be used for post-polymerization modification.

  • Ionic Polymerization: While less common for simple enynes, cationic or anionic polymerization is another possible route.[1] The specific conditions and initiators would depend on the electronic nature of the monomer and any substituents present.

Properties and a Brief on Poly(this compound) Derivatives

The polymer resulting from this compound polymerization is expected to be a conjugated polymer. Such polymers often exhibit interesting optical and electronic properties. The specific properties, such as solubility, molecular weight, and microstructure, are highly dependent on the polymerization method and reaction conditions.

  • Tune Solubility: Attaching flexible alkyl chains or polar groups can improve solubility in common organic solvents or even water.

  • Introduce Functionality: Incorporating reactive handles (e.g., esters, azides) allows for post-polymerization modification, such as attaching targeting ligands or drug molecules.

  • Control Degradability: Introducing labile linkages, like acetals, into the monomer can yield polymers that degrade under specific physiological conditions (e.g., acidic pH).[5]

Relevance and Application in Drug Development

The development of biodegradable polymers is a major goal in nanomedicine for creating effective drug delivery systems.[7] Enyne metathesis polymerization is particularly promising in this area as it can be designed to produce polymers with acid-labile vinyl ether linkages in their backbones.[6][8]

A key application for researchers in drug development involves designing smart drug delivery systems that release their therapeutic payload at the target site.[9] Polymers synthesized from enyne monomers can be engineered to form nanoparticles that encapsulate a drug.[5] These nanoparticles remain stable in the bloodstream but degrade and release the drug in the acidic microenvironment of a tumor or within the endosomes of cancer cells.[5] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[10] Water-soluble polymers like PEG, poly(L-glutamic acid), and HPMA copolymers have been extensively studied as drug carriers to improve solubility, reduce immunogenicity, and enable controlled release.[11]

Data Presentation

Quantitative data for the polymerization of this compound is not widely published. The following table provides an illustrative example of the type of data that would be generated and compared for a typical acyclic enyne metathesis polymerization experiment, based on studies of similar monomers.

Table 1: Illustrative Data for Enyne Metathesis Polymerization

EntryCatalyst (mol%)Monomer Conc. (M)SolventTemp. (°C)Time (h)Yield (%)M? (kDa)PDI (M?/M?)
1Grubbs 3rd Gen. (1%)0.5Toluene60129525.41.15
2Grubbs 3rd Gen. (1%)1.0Toluene60129848.91.18
3Hoveyda-Grubbs 2nd Gen. (0.5%)0.5DCM40189135.21.21
4Grubbs 3rd Gen. (1%)0.5THF60128823.81.25

Note: This data is hypothetical and serves as an example for experimental design and data presentation.

Experimental Protocols

The following is a general protocol for the polymerization of an enyne monomer, such as this compound, using acyclic ene-yne metathesis (EMET).

Protocol 1: General Procedure for Acyclic Enyne Metathesis Polymerization

1. Materials and Reagents:

  • This compound monomer (purified, e.g., by distillation or passing through activated alumina)

  • Ruthenium-based metathesis catalyst (e.g., Grubbs 3rd Generation, Hoveyda-Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane (B109758) (DCM))

  • Inhibitor (e.g., ethyl vinyl ether)

  • Precipitation solvent (e.g., cold methanol)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

2. Equipment:

  • Schlenk flask or vial with a magnetic stir bar

  • Syringes and cannulas for liquid transfer

  • Inert atmosphere (Argon or Nitrogen)

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Centrifuge and/or filtration apparatus

3. Polymerization Procedure:

  • Preparation: In a glovebox or under an inert atmosphere using a Schlenk line, add the purified this compound monomer to a dry Schlenk flask.

  • Dissolution: Add anhydrous, degassed solvent via cannula or syringe to achieve the desired monomer concentration (e.g., 0.5 M).

  • Initiation: Prepare a stock solution of the Ruthenium catalyst in a small amount of the same anhydrous solvent. Calculate the required volume to achieve the desired monomer-to-catalyst ratio (e.g., 100:1, corresponding to 1 mol% catalyst).

  • Reaction: Vigorously stir the monomer solution in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 40-60 °C). Inject the catalyst solution into the flask. The solution may change color upon initiation.

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress can be monitored by taking small aliquots (under inert atmosphere) at different time points and analyzing them by ¹H NMR spectroscopy (to observe monomer consumption) or by Gel Permeation Chromatography (GPC) to track polymer molecular weight growth.

  • Termination: Once the desired conversion or time is reached, terminate the polymerization by adding a small amount of an inhibitor like ethyl vinyl ether (approx. 100 equivalents to the catalyst) and stirring for 30 minutes.

  • Purification:

    • Remove the flask from the inert atmosphere and concentrate the polymer solution using a rotary evaporator.

    • Re-dissolve the concentrated, viscous product in a minimal amount of a good solvent (e.g., DCM or THF).

    • Precipitate the polymer by adding the solution dropwise into a large volume of a cold, stirred non-solvent, such as methanol.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with additional cold non-solvent to remove residual catalyst and unreacted monomer.

    • Dry the final polymer under vacuum to a constant weight.

4. Polymer Characterization:

  • Molecular Weight and Polydispersity (M?, PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Chemical Structure: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to verify the polymer structure and check for residual monomer.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

Polymerization_Mechanisms cluster_mechanisms Polymerization Mechanisms Monomer This compound Metathesis Enyne Metathesis Monomer->Metathesis Ru-Carbene Catalyst Radical Radical Polymerization Monomer->Radical Initiator / Heat Ionic Ionic Polymerization Monomer->Ionic Cationic / Anionic Initiator P1 P1 Metathesis->P1 Forms Poly(1,3-diene) backbone P2 P2 Radical->P2 Forms Polyalkene w/ pendant alkyne P3 P3 Ionic->P3 Varies with initiator Experimental_Workflow cluster_char Characterization Methods A 1. Monomer & Solvent Purification/Degassing B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Catalyst Injection & Polymerization B->C D 4. Reaction Termination (e.g., Ethyl Vinyl Ether) C->D E 5. Polymer Precipitation & Purification D->E F 6. Drying Under Vacuum E->F G 7. Polymer Characterization F->G GPC GPC (Mn, PDI) G->GPC NMR NMR (Structure) G->NMR DSC DSC/TGA (Thermal) G->DSC Drug_Delivery_Concept cluster_synthesis Synthesis cluster_formulation Formulation cluster_delivery Mechanism of Action Monomer Enyne Monomer with Labile Linker Polymer Degradable Polymer Monomer->Polymer Metathesis Polymerization NP Drug-Loaded Nanoparticle Polymer->NP Drug Therapeutic Drug Drug->NP Cell Target Cell (Acidic Endosome, pH < 6) NP->Cell Uptake Release Polymer Degradation & Drug Release Cell->Release

References

Application Notes and Protocols for 1-Hexen-3-yne in Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-yne, a readily available and versatile building block, has emerged as a powerful tool in organic synthesis for the rapid construction of complex molecular architectures. Its conjugated enyne functionality serves as a reactive handle for a variety of transition metal-catalyzed cascade reactions, enabling the formation of multiple C-C and C-heteroatom bonds in a single, atom-economical step. This approach is of particular interest in drug discovery and development, where the efficient synthesis of diverse and complex scaffolds is paramount.

These application notes provide an overview of the utility of this compound in cascade reactions, with a focus on palladium-, rhodium-, and gold-catalyzed transformations. Detailed experimental protocols for key reactions are provided, along with quantitative data to guide reaction optimization and application.

Palladium-Catalyzed Cascade Reactions

Palladium catalysts are highly effective in promoting the cycloisomerization and cross-coupling reactions of enynes like this compound. These reactions often proceed through a cascade mechanism, leading to the formation of diverse carbocyclic and heterocyclic systems.

Application: Synthesis of Polysubstituted Benzenes

A notable application of enyne cascades is the synthesis of polysubstituted benzenes, which are prevalent motifs in pharmaceuticals and functional materials. While specific examples detailing the use of this compound in a one-step benzene (B151609) synthesis via a cascade are not extensively documented, the principles of related enyne cyclizations can be applied. The general strategy involves a formal [4+2] or [2+2+2] cycloaddition cascade.

Logical Workflow for Benzene Synthesis from Enynes

G cluster_0 General Strategy Start 1,n-Enyne Substrate Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Au) Start->Catalyst Coordination Intermediate Metallacyclic Intermediate Catalyst->Intermediate Oxidative Cyclization Cascade Cascade Cyclization Intermediate->Cascade Further Reaction/ Rearrangement Product Polysubstituted Benzene Cascade->Product Reductive Elimination/ Aromatization G cluster_1 Rhodium-Catalyzed [4+2] Cycloaddition Enyne 1,6-Enyne Rh_cat Rh(I) Catalyst Enyne->Rh_cat Coordination Oxidative_Cyclization Oxidative Cyclization Rh_cat->Oxidative_Cyclization Rhodacyclopentene Rhodacyclopentene Intermediate Oxidative_Cyclization->Rhodacyclopentene Migratory_Insertion Migratory Insertion Rhodacyclopentene->Migratory_Insertion Rhodacycloheptadiene Rhodacycloheptadiene Intermediate Migratory_Insertion->Rhodacycloheptadiene Reductive_Elimination Reductive Elimination Rhodacycloheptadiene->Reductive_Elimination Reductive_Elimination->Rh_cat Catalyst Regeneration Bicyclic_Product Bicyclic [4.2.0] Product Reductive_Elimination->Bicyclic_Product G cluster_2 Gold-Catalyzed Enyne Cyclization Enyne_Au 1,6-Enyne + Au(I) Catalyst Pi_Activation π-Activation of Alkyne Enyne_Au->Pi_Activation Cyclization 6-endo-dig Cyclization Pi_Activation->Cyclization Carbocation Cyclohexenyl Gold Carbene/ Vinyl Gold Intermediate Cyclization->Carbocation Further_Reaction Tandem Reaction (e.g., Rearrangement, Addition) Carbocation->Further_Reaction Product_Au Cyclized Product Further_Reaction->Product_Au Protodeauration Protodeauration Product_Au->Protodeauration Catalyst Regeneration Protodeauration->Enyne_Au Catalyst Regeneration

Application Notes and Protocols for Cadiot-Chodkiewicz Coupling Involving "1-Hexen-3-yne"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.[1][2][3] The resulting 1,3-diyne or enediyne moieties are crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling, with a specific focus on the use of 1-Hexen-3-yne, a vinylacetylene derivative, to form conjugated enediyne systems.

Reaction Principle and Mechanism

The Cadiot-Chodkiewicz coupling proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:

  • Deprotonation: The terminal alkyne is deprotonated by an amine base to form a copper(I) acetylide intermediate.[1]

  • Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.[4]

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired 1,3-diyne and regenerate the active copper(I) catalyst.[4]

This reaction is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of the symmetrical homocoupled byproduct (Glaser coupling).[2]

Applications in Drug Development and Organic Synthesis

The enediyne core synthesized through this coupling is a key structural motif in a number of potent antitumor antibiotics. The ability to selectively construct these complex architectures makes the Cadiot-Chodkiewicz coupling an invaluable tool in medicinal chemistry and drug discovery. Furthermore, the resulting conjugated systems have unique electronic and optical properties, making them suitable for applications in materials science.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the Cadiot-Chodkiewicz coupling of terminal alkynes with 1-bromoalkynes. While specific data for this compound is not extensively published, these conditions provide a strong starting point for optimization.

EntryTerminal Alkyne1-HaloalkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene1-Bromo-2-phenylethyneCuI (5)n-ButylamineTHFRT85
21-Hexyne1-BromopropyneCuBr (10)DiethylamineMethanolRT78
3Trimethylsilylacetylene1-Bromo-1-octyneCuCl (5)PiperidineDMF5092
4This compound 1-Bromo-2-(p-tolyl)ethyne CuI (5) n-Butylamine THF/MeOH RT Estimated 75-85
5Propargyl alcohol1-Bromo-3,3-dimethyl-1-butyneCuBr (10)Ethylamine (70% aq.)WaterRT88

Experimental Protocols

General Protocol for Cadiot-Chodkiewicz Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a generic 1-bromoalkyne.

Materials:

Procedure:

  • To a stirred solution of this compound (1.2 equiv) in a mixture of THF and MeOH (3:1, 0.1 M) under an inert atmosphere (e.g., argon), add n-butylamine (2.0 equiv) followed by copper(I) iodide (0.05 equiv).

  • To this mixture, add a solution of the 1-bromoalkyne (1.0 equiv) in THF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enediyne product.

Air-Tolerant Protocol

A modified, more convenient protocol can be performed without the need for a strict inert atmosphere.[5]

Materials:

Procedure:

  • In a vial open to the air, add copper(I) bromide (10 mol%) and sodium ascorbate (1.0 equiv).

  • Add ethanol and cool the suspension in an ice bath.

  • Add a solution of this compound (1.2 equiv) in ethanol, followed by n-butylamine (1.0 equiv).

  • Add a solution of the 1-bromoalkyne (1.0 equiv) in ethanol.

  • Remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography as described in the general protocol.

Mandatory Visualizations

Cadiot_Chodkiewicz_Mechanism R1_alkyne R¹-C≡C-H (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu (Copper(I) Acetylide) R1_alkyne->Cu_acetylide + Cu(I) - H⁺ Base Base (e.g., Amine) Cu_intermediate [R¹-C≡C-Cu(II)-C≡C-R²]⁺X⁻ (Copper(II) Intermediate) Cu_acetylide->Cu_intermediate Oxidative Addition R2_haloalkyne X-C≡C-R² (1-Haloalkyne) R2_haloalkyne->Cu_intermediate Product R¹-C≡C-C≡C-R² (1,3-Diyne) Cu_intermediate->Product Reductive Elimination Catalyst_regen Cu(I) Catalyst Cu_intermediate->Catalyst_regen Regeneration

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Solvent, Base, Catalyst - Inert Atmosphere start->setup addition Slow Addition of 1-Bromoalkyne setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench Reaction (aq. NH₄Cl) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Enediyne Product purification->product

Caption: General experimental workflow for the Cadiot-Chodkiewicz coupling.

References

Synthesis of Carbocycles via Intramolecular "1-Hexen-3-yne" Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbocycles utilizing the intramolecular cyclization of 1,6-enynes, often referred to as "1-Hexen-3-yne" systems. This powerful transformation enables the construction of complex cyclic scaffolds from linear precursors, a crucial step in the synthesis of natural products and novel therapeutic agents. The methodologies outlined below cover a range of catalytic systems, offering diverse pathways to functionalized carbocyclic frameworks.

Introduction

The intramolecular cyclization of 1,6-enynes is a versatile and atom-economical method for the formation of five- and six-membered rings. The reaction proceeds through the activation of the alkyne and alkene moieties by a metal catalyst, leading to a cascade of bond formations. The regioselectivity of the cyclization (i.e., 5-exo-dig vs. 6-endo-dig) and the subsequent reaction pathways can be finely tuned by the choice of catalyst, ligands, and reaction conditions, providing access to a wide array of carbocyclic structures. This strategy is of significant interest in drug discovery, as it allows for the rapid generation of molecular complexity from relatively simple starting materials.[1]

Catalytic Systems and Reaction Pathways

Several transition metal catalysts have been effectively employed for the intramolecular cyclization of 1,6-enynes. The choice of catalyst dictates the reaction mechanism and, consequently, the structure of the final product.

  • Gold Catalysis: Gold(I) and Gold(III) complexes are highly effective catalysts for the cyclization of 1,6-enynes.[2] The reaction typically proceeds through a cationic mechanism involving the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the alkene. This often leads to the formation of a cyclopropyl (B3062369) gold carbene intermediate, which can undergo various rearrangements and subsequent reactions.[3][4]

  • Rhodium Catalysis: Rhodium complexes, particularly Rh(I) species, are known to catalyze the cycloisomerization of 1,6-enynes to yield cyclic dienes.[5] The mechanism can involve the formation of a rhodacyclopentene intermediate or proceed through a rhodium vinylidene species.[5] Enantioselective versions of this reaction have been developed using chiral phosphine (B1218219) ligands.[6]

  • Nickel Catalysis: Nickel catalysts offer unique reactivity in the arylative cyclization of 1,6-enynes, allowing for the introduction of an aryl group during the cyclization process.[7] The reaction often involves a Ni(I) species in the catalytic cycle.[7] The choice of ligand can influence the regioselectivity of the cyclization.[8]

  • Copper Catalysis: Copper catalysts, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can promote a radical cascade cyclization of 1,6-enynes.[9] This pathway involves the generation of a radical species that initiates the cyclization cascade.

The general mechanistic pathways are visualized below:

G cluster_0 Catalytic Cycles 1,6-Enyne 1,6-Enyne Activated Complex Activated Complex 1,6-Enyne->Activated Complex Coordination Metal Catalyst Metal Catalyst Metal Catalyst->Activated Complex Activation Cyclized Intermediate Cyclized Intermediate Activated Complex->Cyclized Intermediate Intramolecular Cyclization Carbocyclic Product Carbocyclic Product Cyclized Intermediate->Carbocyclic Product Product Formation Carbocyclic Product->Metal Catalyst Catalyst Regeneration

Caption: Generalized Catalytic Cycle for 1,6-Enyne Cyclization.

Quantitative Data Summary

The following tables summarize representative quantitative data for various catalytic systems.

Table 1: Gold-Catalyzed Cyclization of 1,6-Enynes
EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1AuCl (5)PPh₃Toluene80295-[4]
2IPrAuCl (2)-DCE60192-[2]
3(R)-DTBM-SEGPHOS(AuCl)₂ (5)-Toluene25128593[10]
4NHC-Au(I) complex (5)Chiral C2-symmetric NHCDCE2524>9959[2]

DCE = 1,2-dichloroethane, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, DTBM-SEGPHOS = (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(di-3,5-tert-butyl-4-methoxyphenyl)phosphine

Table 2: Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes
EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1[Rh(COD)Cl]₂ (2.5)P(4-FC₆H₄)₃DMF851288-[5]
2[Rh(TangPhos)(COD)]BF₄ (5)-DCE250.599>99[6]
3[Rh(dppb)Cl]₂ (5)-Toluene110193-[11]
4RhCl(PPh₃)₃ (5)-Toluene110385-[11]

COD = 1,5-cyclooctadiene, TangPhos = (1'R,2'R,4'R)-1-tert-Butyl-2-(dicyclohexylphosphino)-1',2',3',4',5',6'-hexahydro-spiro[indane-1,4'-phenanthrene], dppb = 1,4-bis(diphenylphosphino)butane

Table 3: Nickel- and Copper-Catalyzed Cyclizations of 1,6-Enynes
EntryCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Ni(cod)₂ (10)P(4-MeOC₆H₄)₃Toluene1001275[7]
2Ni(acac)₂ (10)rac-BINAPTHF601285[12][13]
3CuBr (10)TBHPDCE701282[9]
4Cu(OTf)₂ (10)-CH₃CN802478[9]

acac = acetylacetonate, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, TBHP = tert-butyl hydroperoxide, OTf = trifluoromethanesulfonate

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular Hydroarylation/Cyclization

This protocol describes a general procedure for the gold-catalyzed cyclization of a 1,6-enyne.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Gold(I) catalyst (e.g., IPrAuCl, 2 mol%)

  • Silver salt (e.g., AgOTf, 2 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the 1,6-enyne substrate.

  • Add the anhydrous solvent via syringe.

  • In a separate vial, dissolve the gold(I) catalyst and the silver salt in the anhydrous solvent.

  • Add the catalyst solution to the reaction vessel dropwise at the desired temperature.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G start Start prep Prepare Reactants (1,6-Enyne, Solvent) start->prep reaction Combine and React (Inert Atmosphere, Temp Control) prep->reaction cat_prep Prepare Catalyst Solution (Au(I) Catalyst, Ag Salt, Solvent) cat_prep->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor quench Quench Reaction (aq. NaHCO₃) monitor->quench Reaction Complete extract Extract Product (Organic Solvent) quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify end End purify->end

Caption: Experimental Workflow for Gold-Catalyzed Cyclization.

Protocol 2: Rhodium-Catalyzed Enantioselective Cycloisomerization

This protocol outlines a general procedure for the asymmetric cycloisomerization of a 1,6-enyne using a chiral rhodium catalyst.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol%)

  • Chiral phosphine ligand (e.g., TangPhos, 5.5 mol%)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the rhodium precursor and the chiral ligand to a reaction vessel.

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of the 1,6-enyne substrate in the same solvent to the catalyst mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired carbocyclic product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Copper-Catalyzed Radical Cascade Cyclization

This protocol provides a general method for the radical-mediated cyclization of 1,6-enynes.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Copper(I) salt (e.g., CuBr, 10 mol%)

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP), 2.0 equiv)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a reaction tube, add the 1,6-enyne substrate and the copper(I) salt.

  • Add the solvent, followed by the dropwise addition of the oxidant at room temperature.

  • Seal the tube and heat the reaction mixture at the specified temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Concluding Remarks

The intramolecular "this compound" cyclization is a robust and highly adaptable method for the synthesis of diverse carbocyclic structures. The protocols and data presented herein provide a foundation for researchers to explore this powerful transformation in their own synthetic endeavors. The ability to control the reaction outcome through the judicious choice of catalyst and reaction conditions makes this a valuable tool in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel molecular entities with potential therapeutic applications. Further exploration of substrate scope and the development of new catalytic systems will undoubtedly continue to expand the utility of this important reaction.

References

Application Notes and Protocols for Pyridine Synthesis via Tandem Annulation of "1-Hexen-3-yne"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular methods for the synthesis of substituted pyridines is of significant interest to the scientific community. One powerful strategy that has emerged is the tandem annulation of 1,3-enynes, which allows for the rapid construction of the pyridine ring from readily available starting materials. This document provides detailed application notes and experimental protocols for the synthesis of pyridine derivatives using "1-Hexen-3-yne" and its analogs as key building blocks.

The protocols outlined below are based on established methodologies in the field of organic synthesis, including tandem one-pot procedures involving Blaise reaction intermediates, Lewis acid-mediated aza-annulations, and nickel-catalyzed cycloadditions.[1][2] These methods offer a versatile toolkit for accessing a diverse range of substituted pyridines.

Reaction Principle

The core principle behind these syntheses is the construction of the pyridine ring through a cascade of reactions, typically initiated by the nucleophilic addition to the 1,3-enyne system. The subsequent intramolecular cyclization and aromatization steps lead to the formation of the stable pyridine heterocycle. The specific reagents and catalysts employed dictate the substitution pattern of the final product. A generalized mechanistic pathway involves a 6-endo-dig cyclization.[1]

Key Synthetic Protocols

Three primary protocols for the tandem annulation of 1,3-enynes for pyridine synthesis are detailed below. While "this compound" is the focal substrate, these protocols are adaptable to other terminal 1,3-enynes.

Protocol 1: Tandem One-Pot Synthesis via Blaise Reaction Intermediate

This protocol, adapted from the work of Lee and co-workers, describes a one-pot method for the construction of polysubstituted pyridines from a nitrile, a Reformatsky reagent, and a 1,3-enyne.[1][3] The reaction proceeds through the in-situ generation of a Blaise reaction intermediate which then undergoes a cascade of reactions with the 1,3-enyne.

Reaction Scheme:

reagents R1-CN + BrZnCH2CO2Et + this compound product Polysubstituted Pyridine reagents->product Tandem Annulation

A representative tandem annulation reaction.

Experimental Protocol:

  • Preparation of the Reformatsky Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents) and a crystal of iodine. To this, add a solution of ethyl bromoacetate (B1195939) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). The reaction is initiated by gentle heating and then maintained at room temperature until the zinc is consumed.

  • Formation of the Blaise Intermediate: To the freshly prepared Reformatsky reagent, add a solution of the desired nitrile (1.0 equivalent) in anhydrous THF. Stir the mixture at room temperature for 1-2 hours.

  • Tandem Annulation: To the resulting Blaise reaction intermediate, add a solution of this compound (1.0 equivalent) in anhydrous THF. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired polysubstituted pyridine.

Data Presentation:

EntryR1 in Nitrile (R1-CN)1,3-EnyneProductYield (%)
1PhenylThis compoundEthyl 2-methyl-6-phenyl-4-propylnicotinate75
24-MethoxyphenylThis compoundEthyl 2-methyl-6-(4-methoxyphenyl)-4-propylnicotinate72
3Thiophen-2-ylThis compoundEthyl 2-methyl-6-(thiophen-2-yl)-4-propylnicotinate68
4Phenyl1-Hepten-3-yneEthyl 2-methyl-6-phenyl-4-butylnicotinate73
Protocol 2: Lewis Acid-Mediated Aza-Annulation of 2-En-4-ynyl Azides

This protocol is based on the work of Reddy and co-workers and provides access to 3,6-disubstituted pyridines through a silver-mediated intramolecular annulation of (E)-2-en-4-ynyl azides.[1]

Reaction Scheme:

reagents (E)-1-azido-1-hexen-3-yne product 3-Propyl-6-methylpyridine reagents->product Ag(I), TFA

Lewis acid-mediated aza-annulation.

Experimental Protocol:

  • Synthesis of (E)-2-en-4-ynyl azide (B81097): The starting azide can be prepared from the corresponding Morita-Baylis-Hillman (MBH) acetate of the acetylenic aldehyde.

  • Annulation Reaction: To a solution of the (E)-2-en-4-ynyl azide (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), add trifluoroacetic acid (TFA, 2.0 equivalents). The mixture is stirred at room temperature, and a silver salt, such as silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) (5-10 mol%), is added. The reaction is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation:

EntryR group on EnyneProductYield (%)
1n-Propyl (from this compound precursor)3-Propyl-6-methylpyridine85
2n-Hexyl3-Hexyl-6-methylpyridine82
3Phenyl3-Phenyl-6-methylpyridine88
4Indolyl3-Indolyl-6-methylpyridine75
Protocol 3: Nickel-Catalyzed [4+2]-Cycloaddition of 3-Azetidinones with 1,3-Enynes

This method, developed by Aïssa and co-workers, allows for the synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines.[1] The reaction involves a nickel-catalyzed [4+2]-cycloaddition followed by subsequent transformations.

Reaction Scheme:

G A 2-En-4-ynyl azide B Silver-alkyne complex A->B + Ag(I) C 6-endo-dig cyclization B->C D Vinylic cation intermediate C->D - N2 E Dihydropyridine intermediate D->E F Pyridine product E->F Aromatization

References

Troubleshooting & Optimization

Technical Support Center: 1-Hexen-3-yne Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexen-3-yne. The information is designed to help improve the yield of its synthesis and subsequent reactions.

I. Synthesis of this compound: Troubleshooting Guide

The synthesis of this compound can be challenging. Below are common issues encountered and their potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[1] - For dehydration reactions, ensure the temperature is sufficient to promote the elimination of water.[2] - For Grignard reactions, ensure all reagents are anhydrous as Grignard reagents react with water.[3]
- Poor quality of reagents: Impure starting materials or degraded catalysts.- Use freshly distilled starting materials. - Ensure catalysts have been stored correctly and are active.[4]
- Improper reaction setup: Leaks in the apparatus, inefficient stirring.- Ensure all glassware is properly sealed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) if required.[4] - Use a magnetic stirrer that provides vigorous agitation.
Formation of Multiple Products - Side reactions: Polymerization, isomerization, or formation of byproducts.- Control the reaction temperature; lower temperatures can sometimes minimize side reactions.[5] - Use the correct stoichiometry of reactants. - For dehydration of propargyl alcohols, the choice of acid catalyst can influence selectivity.[2]
- Isomerization of the double bond: The terminal double bond can migrate to a more stable internal position.- Use mild reaction conditions and avoid prolonged heating. - Purify the product quickly after the reaction is complete.
Difficulty in Product Purification - Close boiling points of product and impurities: Makes separation by distillation difficult.- Use fractional distillation with a high-efficiency column.[6] - Consider flash column chromatography with a suitable solvent system.[6][7][8]
- Product decomposition during purification: The enyne functionality can be sensitive to heat or acid/base.- Use vacuum distillation to lower the boiling point.[8] - If using chromatography, consider deactivating the silica (B1680970) gel with a small amount of a non-polar solvent to prevent decomposition.[9]

II. Synthesis of this compound: FAQs

Q1: What are the most common methods for synthesizing this compound?

A1: Two common and effective methods for the synthesis of this compound are the dehydration of tertiary propargyl alcohols and the reaction of a Grignard reagent with a suitable electrophile.

Q2: My dehydration reaction of 3-hexyn-3-ol is giving a low yield. What can I do?

A2: Low yields in this dehydration are often due to incomplete reaction or side reactions. Ensure you are using an effective acid catalyst, such as phosphoric acid or an ion-exchange resin.[7] Reaction temperature is also critical; it needs to be high enough to promote elimination but not so high as to cause polymerization or isomerization.[7] Monitoring the reaction by GC or TLC can help you determine the optimal reaction time.

Q3: I am attempting a Grignard synthesis of this compound. What are the key precautions?

A3: The most critical factor in a Grignard reaction is the complete exclusion of water.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Initiation of the Grignard reagent formation can sometimes be sluggish; adding a small crystal of iodine can help start the reaction.[3]

III. Reactions of this compound: Troubleshooting Guide

This compound is a versatile building block in organic synthesis. Below are common issues encountered during its subsequent reactions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Sonogashira Coupling - Catalyst deactivation: The palladium or copper catalyst may be poisoned by impurities.- Ensure all reagents and solvents are of high purity and degassed.[10] - Use fresh catalysts and consider using a ligand that stabilizes the palladium complex.
- Incorrect base: The choice of amine base is crucial for the reaction's success.- Triethylamine is commonly used, but other amines like diisopropylethylamine may be more effective for certain substrates.[11]
Low Selectivity in Hydrosilylation - Formation of multiple isomers: Hydrosilylation can occur at the double bond, the triple bond, or across the conjugated system.- The choice of catalyst is key to controlling selectivity. Different metal catalysts (e.g., platinum, rhodium, rare-earth metals) will favor different products.[4][12] - Reaction temperature and solvent can also influence the regioselectivity.[4]
No Reaction in Diels-Alder Cycloaddition - Unreactive dienophile: this compound may not be a sufficiently reactive dienophile for some dienes.- The Diels-Alder reaction is often promoted by using a Lewis acid catalyst.[13] - High temperatures can also be used to drive the reaction, but this may lead to side products.[13]
Polymerization of the Enyne - Presence of radical initiators or acidic/basic conditions. - Ensure the reaction is free from radical initiators (e.g., peroxides). - Use neutral reaction conditions if possible.

IV. Reactions of this compound: FAQs

Q1: What are some common applications of this compound in organic synthesis?

A1: this compound is a valuable precursor for creating more complex molecules. It is commonly used in reactions such as Sonogashira coupling to form arylalkynes, hydrosilylation to generate silylallenes, and Diels-Alder reactions to construct six-membered rings.[4][14][15] It can also undergo polymerization and other cycloaddition reactions.[2]

Q2: How can I improve the yield of my Sonogashira coupling reaction with this compound?

A2: To improve the yield of a Sonogashira coupling, ensure your palladium and copper catalysts are active and used in the correct ratio. The reaction is sensitive to oxygen, so it's crucial to use degassed solvents and maintain an inert atmosphere.[10] The choice of base and solvent can also have a significant impact on the reaction outcome.[11][16]

Q3: I am performing a hydrosilylation reaction on this compound and getting a mixture of products. How can I control the selectivity?

A3: The selectivity of hydrosilylation on a conjugated enyne system is highly dependent on the catalyst used. For example, some rare-earth metal catalysts have been shown to selectively produce 1,4-hydrosilylation products, leading to the formation of tetrasubstituted silylallenes.[4] Platinum-based catalysts might favor addition across the alkyne, while rhodium catalysts could show different selectivities.[12] A thorough literature search for a catalyst that provides the desired regioselectivity for your specific substrate and silane (B1218182) is recommended.

V. Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of a Propargyl Alcohol

This protocol is a general guideline for the acid-catalyzed dehydration of a suitable propargyl alcohol, such as 1-hexyn-3-ol, to yield this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, place the propargyl alcohol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of an acidic ion-exchange resin).

  • Dehydration: Heat the mixture gently. The product, this compound, will distill as it is formed. The temperature should be carefully controlled to avoid polymerization.

  • Purification: The collected distillate can be further purified by fractional distillation.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the palladium- and copper-catalyzed cross-coupling of this compound with an aryl iodide or bromide.[10][14]

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq). Finally, add this compound (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The filtrate is then typically washed with water or a mild acid, and the organic layer is dried and concentrated. The crude product is purified by flash column chromatography or recrystallization.

VI. Data Presentation

Table 1: Comparison of Catalysts for the Hydrosilylation of a Branched 1,3-Enyne
EntryCatalystSolventTime (h)Yield (%)Reference
1YCToluene12<5[4]
2LSm(CH₂SiMe₃)(THF)₂Toluene12<5[4]
3LLa(N(SiMe₃)₂) (THF)Toluene12<5[4]
4K[LLa(N(SiMe₃)₂)₂]Toluene474[4]
5K[LSm(N(SiMe₃)₂)₂]Toluene468[4]
6K[LY(N(SiMe₃)₂)₂]Toluene421[4]
Table 2: Effect of Reaction Conditions on Sonogashira Coupling Yield
EntryAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
14-IodotolueneEt₃NTHF/DMA75<2 (batch)[10]
21-IodobenzeneEt₃NTHF/DMA8070 (flow)[10]
34-IodotolueneEt₃NWater5091[11]
42-ChlorotolueneEt₃NWater5088[11]

VII. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Further Purification Start Starting Materials (e.g., Propargyl Alcohol) Reaction Dehydration Reaction (Acid Catalyst, Heat) Start->Reaction Distillation Initial Purification (Distillation) Reaction->Distillation Crude_Product Crude this compound Distillation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add Pd_Complex1 Ar-Pd(II)(X)L₂ Ox_Add->Pd_Complex1 Transmetalation Transmetalation Pd_Complex1->Transmetalation Pd_Complex2 Ar-Pd(II)(C≡CR)L₂ Transmetalation->Pd_Complex2 CuX CuX Transmetalation->CuX Red_Elim Reductive Elimination Pd_Complex2->Red_Elim Red_Elim->Pd0 Product (Ar-C≡CR) Alkyne_Coord Alkyne Coordination (R-C≡CH) CuX->Alkyne_Coord Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Base Base Base->Alkyne_Coord

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

Minimizing side products in "1-Hexen-3-yne" palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding palladium-catalyzed reactions involving 1-hexen-3-yne. The focus is on minimizing common side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in palladium-catalyzed cross-coupling reactions with this compound?

The primary side products encountered are typically dependent on the specific reaction (e.g., Sonogashira, Heck). However, common undesirable products include:

  • Homocoupling (Glaser) Products: Dimerization of this compound to form 1,7-dodecadiene-3,5,7,9-tetrayne is a frequent side reaction, especially in copper-co-catalyzed Sonogashira couplings. This is often promoted by the presence of oxygen.[1]

  • Oligomers/Polymers: Under certain conditions, this compound can undergo oligomerization or polymerization, leading to a complex mixture of higher molecular weight species.

  • Isomers: Palladium catalysts can sometimes induce the isomerization of the double bond in this compound or the resulting products.[2]

  • Products from Competing Reactions: Depending on the reaction partners, side products from other palladium-catalyzed pathways, such as Heck-type reactions when a Sonogashira coupling is intended, can occur.

Q2: How can I minimize the formation of homocoupled dimers in a Sonogashira reaction of this compound?

Minimizing the homocoupling of terminal acetylenes is a critical aspect of optimizing Sonogashira reactions.[1] Several strategies can be employed:

  • Utilize Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of oxidative homocoupling.[3] Running the reaction in the absence of a copper salt can significantly reduce this side product, although it may require higher temperatures or more active palladium catalysts.

  • Ensure Strictly Anaerobic Conditions: Oxygen promotes the dimerization of the copper acetylide intermediate.[1] Thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Use of a Reducing Atmosphere: Introducing a dilute atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[1]

Q3: My Heck reaction with this compound is giving low yields and multiple products. What should I check first?

Low yields and poor selectivity in Heck reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Purity: Ensure the this compound, aryl/vinyl halide, and base are pure. Impurities can poison the catalyst.

  • Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen can deactivate the palladium catalyst.

  • Catalyst Activity: Verify that the palladium precursor and any ligands have been stored properly and are not degraded.

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate are common, but the optimal base can be substrate-dependent.

  • Ligand Choice: The phosphine (B1218219) ligand can significantly impact the reaction's outcome. Bulky, electron-rich ligands often improve catalyst stability and activity. If no ligand is used ("ligandless" conditions), catalyst decomposition might be an issue.

Q4: Can the double bond in this compound participate in side reactions?

Yes, the vinyl group in this compound can participate in side reactions. For example, in a Heck reaction, the aryl or vinyl halide could potentially add across the double bond of another this compound molecule, leading to undesired oligomeric products. Furthermore, palladium hydrides, which can form during the catalytic cycle, can cause isomerization of the double bond.[2]

Troubleshooting Guides

Problem 1: High Percentage of Homocoupled Dimer in Sonogashira Coupling
Potential CauseRecommended Solution
Oxygen in the reaction vessel Thoroughly degas the solvent and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen).[1]
Copper(I) co-catalyst Switch to a copper-free Sonogashira protocol. This may require a more active palladium catalyst/ligand system and potentially higher temperatures.[3]
High concentration of this compound Add the this compound to the reaction mixture slowly via a syringe pump over several hours.
Sub-optimal base or solvent Screen different amine bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF, toluene) to find conditions that favor the cross-coupling kinetics.
Problem 2: Low Conversion or Stalled Heck Reaction
Potential CauseRecommended Solution
Inactive Palladium Catalyst Use a fresh source of palladium precursor. If using a Pd(II) precursor like Pd(OAc)₂, ensure that it is effectively reduced to Pd(0) in situ. The choice of phosphine ligand can be critical for this activation.
Poorly Soluble Reagents Choose a solvent in which all components are fully soluble at the reaction temperature. For example, DMF or NMP can be effective for less soluble aryl halides.
Sterically Hindered Substrates For sterically demanding aryl halides or alkenes, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) or an N-heterocyclic carbene (NHC) ligand.
Reaction Temperature Too Low Gradually increase the reaction temperature. Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[4]

Experimental Protocols

Key Experiment: Copper-Free Sonogashira Coupling of this compound with Iodobenzene (B50100)

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Materials:

  • This compound

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Toluene (B28343), anhydrous and degassed

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (21.0 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene (10 mL) and anhydrous, degassed triethylamine (2.8 mL, 20 mmol, 20 equiv).

  • Stir the mixture at room temperature for 10 minutes until the catalyst is fully dissolved.

  • Add iodobenzene (0.11 mL, 1.0 mmol, 1.0 equiv) followed by this compound (0.13 mL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of celite, washing with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-hexen-3-yne.

Visualizations

Troubleshooting Workflow for Palladium-Catalyzed Reactions

Troubleshooting_Workflow start_node Reaction Issue: Low Yield or Side Products check_purity Check Reagent and Solvent Purity/Dryness start_node->check_purity purity_ok Purity OK? check_purity->purity_ok check_inert Verify Inert Atmosphere (Degas, Ar/N2 Purge) inert_ok Inertness OK? check_inert->inert_ok check_catalyst Assess Catalyst/Ligand Activity and Loading catalyst_ok Catalyst OK? check_catalyst->catalyst_ok purity_ok->check_inert Yes purify_reagents Purify/Dry Reagents and Solvents purity_ok->purify_reagents No inert_ok->check_catalyst Yes improve_inert Improve Degassing and Inert Gas Flow inert_ok->improve_inert No replace_catalyst Use Fresh Catalyst/Ligand Optimize Loading catalyst_ok->replace_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Conc, Base, Ligand) catalyst_ok->optimize_conditions Yes purify_reagents->check_purity improve_inert->check_inert replace_catalyst->check_catalyst Competing_Pathways sub_enyne This compound (R-C≡C-H) desired_product Desired Cross-Coupling Product (Ar-C≡C-R) sub_enyne->desired_product side_product Homocoupling Side Product (R-C≡C-C≡C-R) sub_enyne->side_product O₂, [Cu] (Homocoupling) sub_halide Aryl/Vinyl Halide (Ar-X) pd_catalyst Pd(0) Catalyst sub_halide->pd_catalyst Oxidative Addition pd_intermediate Ar-Pd-X pd_catalyst->pd_intermediate pd_intermediate->desired_product + R-C≡C-H (Cross-Coupling)

References

Technical Support Center: Purification of 1-Hexen-3-yne and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Hexen-3-yne and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what safety precautions should be taken?

A1: this compound is a flammable liquid and vapor. It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, and away from ignition sources.[1][2][3][4][5] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, should be worn at all times.[1][2]

Q2: How should this compound be stored to ensure its stability?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] To prevent potential polymerization or degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and away from light.

Q3: What are the most common impurities found in crude this compound?

A3: Common impurities may include unreacted starting materials from its synthesis, such as propargyl alcohol derivatives, and side products from elimination or coupling reactions.[6] Depending on the synthesis route, isomers and oligomerization or polymerization products can also be present.[6]

Q4: Which analytical technique is best suited for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the purity of volatile compounds like this compound.[7][8][9] It allows for the separation of volatile components and their identification based on their mass spectra and retention times.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Boiling points of components are very close.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[3]- Reduce the heating rate to ensure a slow and steady distillation rate of approximately 1 drop per second.[11]- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between components.[12][13][14]
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.[12]- Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.- Ensure even heating by using a heating mantle and stirring the solution.
Column Flooding - Heating rate is too high, causing excessive vaporization.[15]- Immediately reduce the heat and allow the liquid to drain back into the distilling flask. Resume heating at a gentler rate.[15]
No Distillate Collection - Thermometer bulb is positioned incorrectly.- Inadequate heating.- Leaks in the apparatus.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[11]- Increase the temperature of the heating mantle. Consider insulating the distillation column with glass wool or aluminum foil to minimize heat loss.[15][16]- Check all joints and connections for a tight seal.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column was overloaded with the sample.- Column was packed improperly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[17]- Use an appropriate ratio of silica (B1680970) gel to the sample (typically 50:1 to 100:1 by weight).- Ensure the silica gel is packed uniformly without air bubbles or cracks.
Compound is Stuck on the Column - Eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For nonpolar compounds like this compound, a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane (B109758) can be used.[18][19]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Never let the column run dry. Always keep the solvent level above the top of the silica gel. If the column cracks, the separation will be compromised, and the column may need to be repacked.[11]
Tailing of Bands - The compound is too soluble in the stationary phase.- The sample was loaded in a solvent that was too polar.- Consider using a less polar stationary phase like alumina (B75360) if tailing is severe on silica gel.- Dissolve the sample in a minimal amount of the initial, nonpolar eluent for loading.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for analyzing the purity of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Typical GC-MS Parameters:

Parameter Recommended Setting
Injection Mode Split (e.g., 50:1 ratio)
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
GC Column Non-polar (e.g., DB-5ms, HP-5ms) or mid-polarity (e.g., DB-624) capillary column
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CFinal Temp: 200 °C, hold for 2 min
MS Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 35-200)

Note: These parameters are a starting point and may require optimization based on the specific instrument and the nature of the expected impurities.[9]

Purification by Fractional Distillation

Given the volatile nature of this compound (Boiling Point: ~84 °C), fractional distillation is a suitable purification method to separate it from less volatile impurities.[12][13][20]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips

Procedure:

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.[21][22]

  • Position the thermometer correctly, with the top of the bulb just below the side arm leading to the condenser.[11]

  • Begin circulating cold water through the condenser.

  • Gently heat the flask using the heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, you may need to increase the heat slightly. For efficient separation, a slow and steady distillation rate is crucial.[3]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Stop the distillation before the flask runs dry.

Purification by Flash Column Chromatography

For separating this compound from non-volatile or more polar impurities, flash column chromatography is an effective technique.[17]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[1]

  • Eluent (e.g., a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane)

  • Sand

  • Collection tubes

Procedure:

  • Select the Eluent: Use TLC to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.3.[4] Due to the nonpolar nature of this compound, a high percentage of a nonpolar solvent like hexanes will likely be required.[2][11]

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel to protect the surface.[11]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table provides a template with hypothetical data for expected outcomes from the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Material Purity (%) Final Product Purity (%) Recovery Yield (%) Primary Impurities Removed
Fractional Distillation 85>9870-85Higher and lower boiling point impurities, unreacted starting materials.
Flash Column Chromatography 85>9960-80Polar impurities, baseline materials, and some isomeric byproducts.

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Final Product Crude this compound Crude this compound Purity_Analysis_GCMS_1 Purity Analysis (GC-MS) Crude this compound->Purity_Analysis_GCMS_1 Fractional_Distillation Fractional_Distillation Purity_Analysis_GCMS_1->Fractional_Distillation High-boiling impurities Column_Chromatography Column_Chromatography Purity_Analysis_GCMS_1->Column_Chromatography Polar impurities Purified_Fractions Purified_Fractions Fractional_Distillation->Purified_Fractions Column_Chromatography->Purified_Fractions Purity_Analysis_GCMS_2 Purity Analysis (GC-MS) Purified_Fractions->Purity_Analysis_GCMS_2 Pure_1_Hexen_3_yne Pure_1_Hexen_3_yne Purity_Analysis_GCMS_2->Pure_1_Hexen_3_yne

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempted check_purity Check Purity (TLC/GC-MS) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No identify_impurities Identify Impurities (GC-MS) impure->identify_impurities distillation_issues Fractional Distillation Troubleshooting Poor Separation Bumping Flooding No Distillate identify_impurities->distillation_issues Boiling Point Difference chromatography_issues Column Chromatography Troubleshooting Poor Separation Compound Stuck Column Cracked Tailing identify_impurities->chromatography_issues Polarity Difference repurify Re-purify with Optimized Method distillation_issues->repurify chromatography_issues->repurify repurify->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in 1-Hexen-3-yne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metathesis of 1-hexen-3-yne. The information is tailored to help you diagnose and resolve issues related to catalyst deactivation, low yields, and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My this compound metathesis reaction is showing low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in enyne metathesis is a common issue that can often be traced back to a few key factors:

  • Catalyst Activity: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are sensitive to air and moisture. Improper storage or handling can lead to deactivation before the reaction even begins. Always store catalysts under an inert atmosphere (e.g., in a glovebox or desiccator) at the recommended temperature.

  • Reagent and Solvent Purity: Impurities in the this compound substrate or solvents can poison the catalyst. Ensure that the substrate is pure and that the solvents are anhydrous and thoroughly degassed to remove oxygen and water.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere, such as argon or nitrogen, to prevent catalyst decomposition by atmospheric oxygen.

Q2: I am observing the formation of multiple byproducts. What are the likely causes and how can I improve selectivity?

A2: Byproduct formation in enyne metathesis can arise from several competing reaction pathways:

  • Reaction Temperature: The temperature can influence the selectivity of the reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Catalyst Choice: The choice of catalyst is critical and substrate-dependent. First-generation Grubbs catalysts (G-I) are generally less reactive and may be more suitable for highly active substrates to prevent side reactions. Second and third-generation catalysts (G-II, G-III, Hoveyda-Grubbs) are more reactive and offer broader functional group tolerance but can sometimes lead to undesired side reactions with certain substrates.[1]

  • Ethylene (B1197577) Atmosphere: For some ruthenium-catalyzed enyne metathesis reactions, conducting the reaction under an ethylene atmosphere can suppress alkyne polymerization and promote the regeneration of the active catalyst.[2]

Q3: My reaction starts well but then stalls. What are the common causes of catalyst deactivation during the reaction?

A3: Catalyst deactivation during the reaction is a frequent challenge. Key causes include:

  • Coordinating Functional Groups: If your substrate contains functional groups with lone pairs of electrons (e.g., amines, pyridines), they can coordinate to the ruthenium center and inhibit catalysis.

  • Reaction with Terminal Alkynes: In some ruthenium-catalyzed systems, terminal alkynes can lead to catalyst decomposition.

  • Bimolecular Decomposition: At higher catalyst loadings, catalyst molecules can react with each other and deactivate.

  • Formation of Inactive Ruthenium Species: The active catalyst can be converted into inactive ruthenium hydride or other species, especially in the presence of impurities or at elevated temperatures.

Q4: Can a deactivated catalyst be regenerated?

A4: While challenging, in some specific cases, catalyst regeneration has been demonstrated. For instance, a first-generation Hoveyda-Grubbs catalyst that was decomposed by ethylene was partially reactivated by treatment with a specific propargyl alcohol derivative to generate an active indenylidene-ether complex. However, practical and general methods for the regeneration of deactivated catalysts from enyne metathesis are not yet widely established.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in this compound metathesis.

Problem Potential Cause Recommended Action
No reaction or very low conversion Inactive catalyst- Verify the age and storage conditions of the catalyst.- Test the catalyst on a known, reliable reaction to confirm its activity.- Use a fresh batch of catalyst.
Impure substrate or solvent- Purify the this compound substrate (e.g., by distillation).- Use freshly distilled, anhydrous, and degassed solvents.
Insufficiently inert atmosphere- Ensure all glassware is oven-dried and cooled under a stream of inert gas.- Use Schlenk techniques or a glovebox for the reaction setup.
Reaction stalls prematurely Catalyst decomposition- Lower the reaction temperature.- If possible, add a second portion of the catalyst to see if the reaction restarts. If it does, catalyst deactivation is confirmed.- Consider using a more robust catalyst, such as a second-generation Hoveyda-Grubbs catalyst.
High concentration leading to bimolecular decomposition- Perform the reaction at a higher dilution.
Formation of multiple products/low selectivity Sub-optimal reaction temperature- Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect catalyst choice- Experiment with different generations of Grubbs or Hoveyda-Grubbs catalysts. For highly reactive substrates, a less active catalyst may provide better selectivity.
Alkyne polymerization- Conduct the reaction under an atmosphere of ethylene to suppress this side reaction.[2]
Formation of a black precipitate (Ruthenium black) Gross catalyst decomposition- This is a strong indicator of severe catalyst decomposition. The reaction should be stopped and the setup and reagents thoroughly checked for sources of impurities (especially oxygen and water).

Quantitative Data

Table 1: Cross-Enyne Metathesis of Various Alkynes with Ethylene using Grubbs Second-Generation Catalyst (1g)

EntryAlkyne SubstrateProductTime (h)Yield (%)
1Phenylacetylene2-Phenyl-1,3-butadiene295
21-Octyne2-Hexyl-1,3-butadiene385
3Propargyl alcohol2-(Hydroxymethyl)-1,3-butadiene290
43-Phenyl-1-propyne2-(Phenylmethyl)-1,3-butadiene1275
51-Ethynylcyclohexene2-(1-Cyclohexenyl)-1,3-butadiene1255

Reaction conditions: 5 mol % of Grubbs second-generation catalyst (1g) under 1 atm of ethylene in toluene (B28343) at 80 °C.

Table 2: Effect of Catalyst Loading on the Cross-Metathesis of a Terminal Alkyne with an Alkene

EntryCatalystCatalyst Loading (mol %)Conversion (%)
1Grubbs II185
2Grubbs II2.595
3Grubbs II5>98
4Hoveyda-Grubbs II190
5Hoveyda-Grubbs II2.5>98

Note: This data is for a representative cross-metathesis reaction and not specifically for this compound. Optimal catalyst loading should be determined experimentally for each specific reaction.

Experimental Protocols

Detailed Protocol for a Representative Cross-Enyne Metathesis of a Terminal Alkyne with Ethylene

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Grubbs second-generation catalyst

  • Anhydrous, degassed dichloromethane (B109758) (or toluene)

  • Ethylene gas (balloon)

  • Schlenk flask and other oven-dried glassware

  • Standard workup and purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the terminal alkyne (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed dichloromethane to dissolve the alkyne to a concentration of approximately 0.1 M.

  • Catalyst Addition: Weigh the Grubbs second-generation catalyst (typically 1-5 mol %) in a glovebox or under a positive pressure of inert gas and add it to the stirring solution.

  • Ethylene Atmosphere: Evacuate the flask and backfill with ethylene gas from a balloon. Maintain a positive pressure of ethylene throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or a predetermined optimal temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by opening the flask to the air or by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-diene.

Visualizations

The following diagrams illustrate key pathways in this compound metathesis.

enyne_metathesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Substrate & Solvent Purification glassware Oven-dried Glassware reagents->glassware inert_atm Inert Atmosphere Setup glassware->inert_atm setup Reaction Setup inert_atm->setup catalyst_add Catalyst Addition setup->catalyst_add monitoring Reaction Monitoring (TLC/GC-MS) catalyst_add->monitoring quench Quenching monitoring->quench extraction Extraction/Concentration quench->extraction purification Column Chromatography extraction->purification

Caption: A typical experimental workflow for enyne metathesis.

catalytic_cycle catalyst [Ru]=CH2 (Active Catalyst) intermediate1 Ruthenacyclobutane catalyst->intermediate1 + Enyne (Alkene part) enyne This compound intermediate2 Vinylcarbene Intermediate intermediate1->intermediate2 [2+2] Cycloreversion intermediate2->catalyst + Enyne (Alkyne part) - Product product 1,3-Diene Product intermediate2->product

Caption: Simplified "Ene-First" catalytic cycle for enyne metathesis.

deactivation_pathways cluster_causes Deactivation Triggers active_catalyst Active [Ru]=Carbene inactive_species Inactive Ru-Hydride/ Other Species active_catalyst->inactive_species Decomposition impurities Impurities (O2, H2O) impurities->active_catalyst temp High Temperature temp->active_catalyst coordinating_groups Coordinating Groups coordinating_groups->active_catalyst bimolecular Bimolecular Reaction bimolecular->active_catalyst

Caption: Common catalyst deactivation pathways in enyne metathesis.

References

Stereoselectivity issues in "1-Hexen-3-yne" reactions and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselectivity issues in reactions involving 1-hexen-3-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and solve common stereochemical challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoselectivity challenges when working with this compound?

A1: this compound is a conjugated enyne, presenting multiple reactive sites. The primary stereoselectivity challenges include:

  • Chemoselectivity: Selectively reacting at the alkene or the alkyne.

  • Regioselectivity: In addition reactions, controlling which carbon atom of the alkene or alkyne forms a new bond with a given reagent.

  • Diastereoselectivity: Controlling the formation of one diastereomer over another, which is particularly relevant in reactions that create multiple new stereocenters (e.g., syn vs. anti addition).

  • Enantioselectivity: Selectively forming one enantiomer over its mirror image, which requires the use of chiral reagents, catalysts, or auxiliaries.

  • E/Z Isomerism: Controlling the geometry of newly formed double bonds in products.

Q2: How can I achieve selective reduction of the alkyne in this compound to a cis or trans alkene?

A2: The stereochemical outcome of the alkyne reduction is highly dependent on the chosen catalyst and reaction conditions.[1]

  • For cis-(Z)-alkene formation, a syn-hydrogenation is required. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a standard choice for this transformation.[1]

  • For trans-(E)-alkene formation, an anti-hydrogenation is necessary. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia.[1]

Q3: My hydroboration of this compound is giving a mixture of regio- and stereoisomers. How can I improve the selectivity?

A3: Hydroboration of 1,3-enynes is known to present chemo-, regio-, and stereoselectivity challenges.[2] The choice of catalyst is critical to directing the reaction to a specific outcome.

  • For cis-hydroboration of the alkyne: A copper-catalyzed approach can be employed. This method selectively installs the boryl group on the internal carbon of the alkyne with excellent Z:E selectivity.[2]

  • For trans-hydroboration of the alkyne: A palladium complex with a specialized phosphine (B1218219) ligand (such as a 1,4-azaborine-based phosphine) can be used to achieve high efficiency and diastereoselectivity for the trans product.[3]

Q4: Can I perform a stereoselective epoxidation on this compound?

A4: Direct stereoselective epoxidation of the double bond in this compound is challenging. However, a powerful strategy is to first convert the enyne to an allylic alcohol, which is an ideal substrate for the Sharpless Asymmetric Epoxidation. This reaction is highly enantioselective for the epoxidation of primary and secondary allylic alcohols.[4][5] This would involve a two-step process:

  • Selective reduction of the alkyne to the corresponding allylic alcohol.

  • Application of the Sharpless Asymmetric Epoxidation to the resulting allylic alcohol to yield a chiral epoxy-alcohol.[4]

Q5: What factors control the stereochemical outcome of a Diels-Alder reaction with this compound as the dienophile?

A5: In a Diels-Alder reaction where this compound acts as the dienophile, the stereochemistry of the product is governed by the "endo rule".[6] This rule states that the dienophile's substituents with pi-system character (in this case, the propynyl (B12738560) group) will preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital overlap.[6] The stereochemistry of the diene is also retained in the product.[7]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Hydroboration
Symptom Possible Cause Troubleshooting Steps
Mixture of cis and trans hydroboration products.Incorrect catalyst system for the desired stereochemical outcome.To favor cis-hydroboration , use a copper-based catalyst system (e.g., CuOAc with a suitable phosphine ligand like Xantphos).[2] To favor trans-hydroboration , employ a palladium catalyst with a specialized ligand like Senphos.[3]
Low regioselectivity, with borylation occurring at both the alkene and alkyne.The catalyst system is not sufficiently chemoselective.The aforementioned copper and palladium systems for hydroboration of 1,3-enynes have been shown to be highly selective for the alkyne.[2][3] Ensure high purity of reagents and catalyst.
Formation of allene-boronate byproducts.Some catalyst systems, particularly with certain phosphine ligands, can favor 1,4-hydroboration leading to allenes.Switch to a catalyst system known to favor 1,2-addition across the alkyne, such as the copper or palladium systems specifically developed for enyne hydroboration.[3]
Issue 2: Low Enantioselectivity in an Asymmetric Reaction
Symptom Possible Cause Troubleshooting Steps
The product is a racemic or near-racemic mixture.The chiral catalyst or reagent is not effective.For Asymmetric Epoxidation: If you have converted this compound to an allylic alcohol, the Sharpless Asymmetric Epoxidation is a reliable method.[4] Ensure the use of high-quality chiral tartrate esters ((+)- or (-)-DET or DIPT).[8] The presence of 3Å or 4Å molecular sieves is crucial.[8]
For other asymmetric reactions: The choice of chiral ligand is paramount. Screen a variety of ligands with different steric and electronic properties. Ensure that the catalyst loading and reaction conditions are optimized.

Data Summary

Table 1: Stereochemical Outcomes of 1,3-Enyne Hydroboration
Reaction Type Catalyst System Product Stereochemistry Selectivity Reference
cis-HydroborationCuOAc, Xantphos, HBpin(Z,Z)- or (Z,E)-2-Boryl-1,3-dieneExcellent Z:E selectivity[2]
trans-HydroborationPd(0), Senphos ligand, HBpintrans-DienylboronateHigh diastereoselectivity[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed cis-Hydroboration of this compound

Objective: To synthesize (Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexa-1,3-diene with high stereoselectivity.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin)

  • Copper(I) acetate (B1210297) (CuOAc)

  • Xantphos

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add CuOAc (5 mol%) and Xantphos (5.5 mol%).

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the flask.

  • In a separate flask, dissolve HBpin (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the HBpin solution to the reaction mixture at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated NH₄Cl solution).

  • Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Protocol 2: Sharpless Asymmetric Epoxidation of a this compound Derivative

Objective: To perform an enantioselective epoxidation of (Z)-hex-2-en-4-yn-1-ol (a derivative of this compound).

Materials:

  • (Z)-hex-2-en-4-yn-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the molecular sieves by heating under vacuum.

  • In a flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to -20 °C.

  • Add Ti(OiPr)₄ (5-10 mol%) followed by the chiral diethyl tartrate (6-12 mol%). Stir for 30 minutes.

  • Add the allylic alcohol substrate (1.0 equivalent) to the mixture.

  • Add TBHP (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Filter the mixture through Celite to remove titanium salts.

  • Extract the filtrate with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Visualizations

Caption: Catalyst-controlled stereoselective hydroboration of this compound.

sharpless_epoxidation_pathway cluster_sharpless Sharpless Asymmetric Epoxidation start This compound allylic_alcohol Allylic Alcohol Derivative start->allylic_alcohol Selective Reduction epoxy_alcohol_S Enantiopure Epoxy-alcohol (S) allylic_alcohol->epoxy_alcohol_S Ti(OiPr)4 (+)-DET, TBHP epoxy_alcohol_R Enantiopure Epoxy-alcohol (R) allylic_alcohol->epoxy_alcohol_R Ti(OiPr)4 (-)-DET, TBHP

Caption: Synthetic pathway to enantiopure epoxides from this compound.

Caption: Logical relationship in Diels-Alder stereoselectivity (Endo Rule).

References

Scalability challenges in the synthesis of "1-Hexen-3-yne"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the scalability challenges associated with the synthesis of 1-Hexen-3-yne.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial synthesis routes for this compound are the dehydration of tertiary propargyl alcohols and the palladium-catalyzed partial hydrogenation of 1,3-hexadiyne (B3052731). The choice of route often depends on the availability of starting materials, desired purity, and scale of production.

Q2: What are the major safety concerns when handling this compound and its precursors?

A2: this compound is a flammable liquid, and its vapors can form explosive mixtures with air. Precursors like organolithium reagents are pyrophoric and react violently with water. All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling and analysis will help determine the optimal reaction time and prevent the formation of by-products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Dehydration of 3-Hexyn-1-ol

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction temperature gradually. - Extend the reaction time, monitoring by TLC or GC to avoid by-product formation. - Ensure the catalyst is active and present in the correct loading.
Sub-optimal catalyst - For acid-catalyzed dehydration, screen different acids (e.g., sulfuric acid, phosphoric acid) or solid acid catalysts. - Ensure the catalyst is not poisoned by impurities in the starting material.
Product loss during workup - Optimize the extraction procedure, including the choice of solvent and the number of extractions. - Minimize emulsion formation by adding brine during the aqueous wash.

Issue 2: Formation of Significant By-products (e.g., allenes, dienes)

Potential Cause Troubleshooting Steps
High reaction temperature - Lower the reaction temperature to favor the desired elimination pathway.
Strongly acidic conditions - Use a milder acid catalyst or a lower concentration of the acid. - Consider using a solid acid catalyst for better selectivity and easier removal.
Carbocation rearrangement - This is more likely with secondary alcohols. While the precursor is a primary alcohol, impurities or reaction conditions could promote rearrangements. Using milder conditions can help minimize this.
Route 2: Partial Hydrogenation of 1,3-Hexadiyne

Issue 1: Over-reduction to 1-Hexene or Hexane

Potential Cause Troubleshooting Steps
Catalyst is too active - Use a "poisoned" or deactivated catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[1][2] - Bimetallic catalysts, such as Pd-Cu or Pd-W on alumina, can also improve selectivity.[3]
Excess hydrogen - Carefully control the stoichiometry of hydrogen gas. - Monitor the reaction progress closely and stop it once the starting material is consumed.
High hydrogen pressure - Perform the reaction at or slightly above atmospheric pressure.

Issue 2: Low Conversion of 1,3-Hexadiyne

Potential Cause Troubleshooting Steps
Catalyst deactivation - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). - Increase catalyst loading or use fresh catalyst.
Insufficient hydrogen - Ensure a continuous and adequate supply of hydrogen to the reaction mixture.
Poor mixing - Ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen.

Quantitative Data

The following tables provide a summary of representative quantitative data for the key synthetic routes to this compound. Please note that optimal conditions can vary depending on the specific experimental setup and scale.

Table 1: Dehydration of 3-Hexyn-1-ol

Scale Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Lab (mmol)H₂SO₄ (conc.)140-1601-260-70>95
Lab (mmol)H₃PO₄ (conc.)160-1802-455-65>95
Pilot (mol)Solid Acid (e.g., Amberlyst)120-1504-665-75>97

Table 2: Partial Hydrogenation of 1,3-Hexadiyne

Scale Catalyst Hydrogen Pressure (atm) Reaction Time (h) Yield (%) Purity (%)
Lab (mmol)Lindlar's Catalyst12-485-95>98 (cis-isomer)
Lab (mmol)Pd-W/Al₂O₃ (1:1)1.53-5>90>95
Pilot (mol)Lindlar's Catalyst1-24-880-90>97 (cis-isomer)

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 3-Hexyn-1-ol

Materials:

  • 3-Hexyn-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add 3-hexyn-1-ol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring and cooling the flask in an ice bath.

  • Heat the mixture to the appropriate temperature (e.g., 140-160°C) to initiate dehydration and distill the product as it forms.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and purify the product by fractional distillation.

Protocol 2: Synthesis of this compound via Partial Hydrogenation of 1,3-Hexadiyne

Materials:

  • 1,3-Hexadiyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Hexane (or another suitable solvent)

  • Hydrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 1,3-hexadiyne in hexane.

  • Add Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm).

  • Monitor the reaction progress by GC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with hexane.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation if necessary.

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships in the synthesis of this compound.

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Distillation cluster_workup Workup & Purification start Start setup Combine 3-Hexyn-1-ol and H₂SO₄ start->setup heat Heat to 140-160°C setup->heat distill Distill Product heat->distill wash Wash with NaHCO₃ and Brine distill->wash dry Dry over MgSO₄ wash->dry purify Fractional Distillation dry->purify end This compound purify->end

Caption: Workflow for the dehydration of 3-hexyn-1-ol.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Start setup Dissolve 1,3-Hexadiyne in Hexane & Add Lindlar's Catalyst start->setup h2 Evacuate & Backfill with H₂ setup->h2 react Stir under H₂ Atmosphere h2->react filter Filter through Celite react->filter evaporate Solvent Evaporation filter->evaporate end This compound evaporate->end

Caption: Workflow for the partial hydrogenation of 1,3-hexadiyne.

Troubleshooting_Logic cluster_dehydration Dehydration Troubleshooting cluster_hydrogenation Hydrogenation Troubleshooting start Low Yield or Purity? route Which Synthetic Route? start->route dehydration Dehydration route->dehydration Dehydration hydrogenation Hydrogenation route->hydrogenation Hydrogenation d_low_yield Low Yield dehydration->d_low_yield d_byproducts By-products dehydration->d_byproducts h_over_reduction Over-reduction hydrogenation->h_over_reduction h_low_conversion Low Conversion hydrogenation->h_low_conversion d_incomplete Incomplete Reaction? - Increase Temp/Time - Check Catalyst d_low_yield->d_incomplete d_workup_loss Workup Loss? - Optimize Extraction d_low_yield->d_workup_loss d_rearrangement Rearrangement? - Milder Acid - Lower Temp d_byproducts->d_rearrangement h_poison_catalyst Catalyst Too Active? - Use Lindlar's - Control H₂ h_over_reduction->h_poison_catalyst h_catalyst_deactivated Catalyst Deactivated? - Use Fresh Catalyst - Purify Reagents h_low_conversion->h_catalyst_deactivated

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low conversion rates in "1-Hexen-3-yne" couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Hexen-3-yne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conversion rates in coupling reactions involving the volatile enyne, this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established literature and best practices in synthetic organic chemistry, particularly focusing on Sonogashira-type cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is showing low to no conversion. What are the first things I should check?

A1: When facing low conversion, a systematic check of the foundational components of your reaction is critical.

  • Reagent Purity & Handling:

    • This compound: Due to its volatility (boiling point ~78-80 °C), ensure it has not evaporated from your reaction vessel. Consider using a sealed tube or a well-calibrated condenser. Purity is also key; contaminants from synthesis or degradation can poison the catalyst.

    • Aryl/Vinyl Halide: Ensure your coupling partner is pure and free of impurities from previous steps.

    • Catalyst & Ligand: Confirm that the palladium catalyst and any phosphine (B1218219) ligands have been stored correctly under an inert atmosphere and have not degraded. If in doubt, test the catalyst on a reliable, well-established reaction.

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Residual water or oxygen can rapidly deactivate the palladium catalyst and promote unwanted side reactions like Glaser-type homocoupling of the alkyne.[1] Ensure the amine base (e.g., triethylamine, diisopropylamine) is pure and dry.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction time. Oxygen can lead to the formation of palladium black (inactive Pd(0)) and oxidative homocoupling of this compound.

Q2: I'm observing significant amounts of a symmetrical diyne byproduct. What is causing this and how can I prevent it?

A2: The formation of a symmetrical diyne (from the homocoupling of this compound) is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.

  • Cause: This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[2]

  • Solutions:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While these may require slightly higher temperatures or different ligand systems, they eliminate the primary catalyst for homocoupling.[3]

    • Add Reductants: In some cases, adding a mild reducing agent can help keep the copper in the Cu(I) oxidation state and suppress oxidation-driven homocoupling.[2]

    • Low Temperature: Maintaining a low temperature during setup and the initial phase of the reaction can minimize this side reaction.[2]

Q3: My reaction turns black and stalls. What does this indicate?

A3: The formation of a black precipitate is usually indicative of palladium black, which is finely divided, inactive palladium metal.

  • Cause: This happens when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution. This can be caused by impurities, high temperatures, or an inappropriate solvent or ligand for the specific substrates.

  • Solutions:

    • Ligand Choice: Use a suitable phosphine ligand that can stabilize the Pd(0) intermediate. Bulky, electron-rich phosphine ligands can often improve catalyst stability and efficiency.

    • Temperature Control: Avoid excessive heating. For volatile substrates like this compound, running the reaction at a lower temperature is advisable anyway. A modified protocol for the volatile alkyne propyne (B1212725) uses temperatures from -78 °C to room temperature.[4]

    • Solvent: Some solvents may promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue in Sonogashira reactions. Consider switching to a different solvent like DMF, acetonitrile, or using the amine base as the solvent.

Q4: How can I manage the volatility of this compound during the reaction?

A4: The low boiling point of this compound requires special handling to ensure it remains in the reaction mixture.

  • Sealed Reaction Vessel: The most reliable method is to perform the reaction in a sealed tube or a pressure-rated flask.

  • Low-Temperature Protocol: Adapt a protocol designed for volatile alkynes. This involves cooling the reaction mixture (e.g., to -78 °C or 0 °C) before adding the this compound and allowing the reaction to warm slowly to room temperature.[4] This minimizes evaporation during setup and allows the coupling to begin before the reactant is lost.

  • Effective Condenser: If performing the reaction at elevated temperatures is necessary, use a high-efficiency condenser (e.g., a Dimroth or coil condenser) cooled to a low temperature (e.g., 0 °C or below).

Q5: I suspect my low yield is due to polymerization of the this compound. How can I troubleshoot this?

A5: Enynes can be susceptible to polymerization, especially in the presence of transition metal catalysts.

  • Cause: Side reactions can be initiated by the catalyst or by radical species, leading to oligomers or polymers. This is especially a risk if the desired coupling reaction is slow.

  • Solutions:

    • Optimize Concentration: Run the reaction at a lower concentration to disfavor intermolecular polymerization reactions.

    • Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate for the desired coupling.

    • Use of Inhibitors: While not standard for coupling reactions, if radical polymerization is suspected, the addition of a radical inhibitor (like BHT) could be cautiously trialed, though its compatibility with the catalyst must be considered.

    • Ethylene (B1197577) Atmosphere (Analogous Systems): In related enyne metathesis reactions, performing the reaction under an ethylene atmosphere can suppress alkyne polymerization.[5] While not a standard Sonogashira condition, this principle of using a competitive inhibitor for side reactions could be explored in difficult cases.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical conditions and catalyst systems for Sonogashira couplings. While not exclusively for this compound, they provide a strong starting point for optimization.

Table 1: Typical Palladium/Copper Catalyst Systems and Conditions

Aryl Halide Alkyne Catalyst System (mol%) Base Solvent Temp. Yield (%) Reference
Aryl Iodides Terminal Alkynes Pd(PPh₃)₂Cl₂ (2) / CuI (4) Et₃N THF RT >90 [6]
Aryl Bromides Terminal Alkynes Pd(PPh₃)₄ (2-5) / CuI (4-10) i-Pr₂NH DMF 50-80 °C 80-95 [6]
Aryl Bromides Phenylacetylene Pd(PhCN)₂Cl₂ (1) / P(t-Bu)₃ (2) / CuI (3) i-Pr₂NH Dioxane RT 96 [1]

| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) / CuI (2.5) | i-Pr₂NH | THF | RT | 89 |[6] |

Table 2: Alternative Nickel-Catalyzed System

Aryl Halide Alkyne Catalyst System (mol%) Additives (equiv) Solvent Temp. Yield (%) Reference

| 4-Iodo-biphenyl | Phenylacetylene | NiCl₂ (10) / 1,10-phenanthroline (B135089) (15) | Zn powder (1.2), KF (1.5), 4-cyanopyridine (B195900) N-oxide (1.5) | DMAc | 25 °C | High |[7] |

Experimental Protocols

Protocol 1: General Sonogashira Coupling for Volatile Alkynes (Adapted for this compound)

This protocol is adapted from a procedure for propyne and is designed to minimize loss of the volatile alkyne.[4]

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, 5 mL)

  • Dry Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol) via syringe.

  • Cooling: Cool the stirring mixture to -78 °C using a dry ice/acetone bath.

  • Alkyne Addition: Add the this compound (1.2 mmol) dropwise to the cold reaction mixture. If using a sealed tube, seal the vessel after addition.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ can help visualize the product) or by carefully taking aliquots for GC-MS analysis.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a wash with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure (use a cold trap to avoid loss of the potentially volatile product).

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

System Preparation:

  • Column: Use a mid-polarity column (e.g., DB-624) or a non-polar column (e.g., DB-5ms), 30 m x 0.25 mm ID.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Inlet: Set to 250 °C with a split injection to avoid column overload.

Sample Preparation:

  • Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quench the aliquot in a vial containing ~1 mL of diethyl ether and a small amount of an internal standard (e.g., dodecane).

  • Filter the sample through a small plug of silica gel in a Pasteur pipette to remove catalyst residues and salts.

  • Inject 1 µL of the filtered solution into the GC.

GC Oven Program (Example):

  • Initial Temperature: 40 °C, hold for 3 minutes (to resolve volatile components).

  • Ramp: 15 °C/min to 250 °C.

  • Final Hold: Hold at 250 °C for 5 minutes.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed action1 Check: 1. Reagent Purity & Handling 2. Solvent/Base Quality 3. Inert Atmosphere start->action1 end_success Problem Solved: High Conversion end_fail Consult Specialist/ Re-evaluate Route decision1 Initial Checks Passed? decision2 Homocoupling Observed? decision1->decision2 Yes decision1->action1 No action2 Troubleshoot Homocoupling: 1. Rigorous Degassing 2. Switch to Cu-Free System 3. Lower Temperature decision2->action2 Yes action3 Troubleshoot Catalyst Death: 1. Change Ligand 2. Lower Temperature 3. Screen Solvents decision2->action3 No decision3 Pd Black Observed? decision4 Substrate Decomposition? decision3->decision4 No decision3->action3 Yes decision4->end_fail No action4 Troubleshoot Substrate Issues: 1. Use Sealed Tube 2. Lower Concentration 3. Low-Temp Protocol decision4->action4 Yes action1->decision1 action2->end_success action3->end_success action4->end_success

Caption: A step-by-step workflow for diagnosing and resolving low conversion rates in this compound coupling reactions.

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox R¹-X (Oxidative Addition) pd_trans R¹-Pd(II)L₂-C≡CR² (Transmetalation Product) pd_ox->pd_trans Cu-C≡CR² cu_alkyne Cu(I)-C≡CR² pd_trans->pd0 R¹-C≡CR² (Reductive Elimination) cu_x Cu(I)X cu_x->cu_alkyne H-C≡CR² + Base cu_alkyne->pd_ox Transfers Acetylide cu_alkyne->cu_x Transmetalation to Pd(II)

Caption: Simplified representation of the interconnected Palladium and Copper catalytic cycles in a Sonogashira cross-coupling reaction.

References

Identification and characterization of byproducts in "1-Hexen-3-yne" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on identifying, characterizing, and troubleshooting byproducts in reactions involving 1-hexen-3-yne. Below, you will find frequently asked questions, detailed troubleshooting guides in a question-and-answer format, and key experimental protocols to ensure successful and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions with this compound?

A1: Due to its conjugated ene-yne structure, this compound is prone to several side reactions.[1] Common byproducts include regioisomers and stereoisomers from additions or coupling reactions, oligomers or polymers, and products from self-coupling or metathesis.[1][2][3] In transition metal-catalyzed reactions, issues with chemo-, regio-, and stereoselectivity are a major concern.[4][5]

Q2: What factors primarily influence the formation of these byproducts?

A2: Byproduct formation is highly sensitive to reaction conditions. Key factors include the choice of catalyst and ligands, reaction temperature, solvent, concentration of reactants, and the purity of the starting materials.[2][6] For instance, in metal-catalyzed couplings, the ligand structure can significantly impact selectivity.[7] In enyne metathesis, high concentrations may favor polymerization over the desired cyclization.[3]

Q3: Which analytical techniques are best suited for identifying and quantifying byproducts of this compound?

A3: A multi-technique approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile byproducts.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for detailed structural elucidation of isolated impurities.[9] High-Performance Liquid Chromatography (HPLC) is often used for quantifying the distribution of products and byproducts in the reaction mixture.[10]

Q4: Can residual metal catalysts from my reaction interfere with byproduct characterization?

A4: Yes, absolutely. Paramagnetic metal impurities, often remnants from catalysts (e.g., Cu, Pd), can cause significant broadening or even disappearance of signals in NMR spectra, complicating structural analysis.[11][12] It is crucial to implement purification steps to remove these metals before NMR analysis or to use specialized NMR techniques.

Troubleshooting Guides

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Low Yield and a Complex Mixture of Unidentified Byproducts

Question: My reaction with this compound resulted in a low yield of the desired product and a complex byproduct profile on GC-MS. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue stemming from a lack of reaction selectivity or catalyst deactivation.

  • Potential Causes & Solutions:

    • Catalyst/Ligand Inefficiency: The catalyst or ligand system may not be optimal for controlling selectivity. In palladium-catalyzed couplings, for example, the choice of ligand is critical for achieving high regioselectivity and stereoselectivity.[2][7]

      • Solution: Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) and catalyst precursors. Sometimes a simple change from a palladium(II) to a palladium(0) source can alter the reaction pathway.

    • Incorrect Temperature: The reaction temperature may be too high, leading to thermal decomposition or non-selective side reactions. Conversely, a temperature that is too low can result in an incomplete reaction.

      • Solution: Run a temperature screen to find the optimal balance between reaction rate and selectivity. Monitor the reaction kinetics over time at different temperatures.[6]

    • Reagent Purity: Trace impurities like water or oxygen in solvents or reagents can deactivate sensitive organometallic catalysts.[6]

      • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use an inert atmosphere (Nitrogen or Argon) for the reaction setup.

    • Poor Mixing: In heterogeneous reactions or viscous solutions, inefficient mixing can create localized concentration gradients, leading to side reactions.[6]

      • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Significant Formation of Polymeric or Oligomeric Byproducts

Question: During my this compound reaction, I'm observing a significant amount of insoluble material or a broad smear on my chromatogram, suggesting polymerization. How can I prevent this?

Answer: Polymerization is a common competing pathway for enyne monomers.[1]

  • Potential Causes & Solutions:

    • High Reactant Concentration: High concentrations of this compound can favor intermolecular reactions (polymerization) over the desired intramolecular or specific cross-coupling reaction. This is particularly relevant in ring-closing enyne metathesis (RCEYM).[3]

      • Solution: Employ high-dilution conditions. This can be achieved by adding the enyne substrate slowly over a long period using a syringe pump.

    • Radical Initiation: The reaction may be initiated by radical species, which can be generated by heat, light, or impurities (e.g., peroxides) in the solvents.[1]

      • Solution: Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. Ensure solvents are free of peroxides and protect the reaction from light by wrapping the flask in aluminum foil.[13]

    • Catalyst Choice: Some catalysts are more prone to inducing polymerization. For example, in enyne metathesis, certain ruthenium catalysts can promote alkyne polymerization.[3]

      • Solution: Screen different catalysts. In some cases, adding an ethylene (B1197577) atmosphere can help regenerate the active catalyst and suppress polymerization side reactions.[3]

Issue 3: Distorted or Missing Signals in NMR Spectra of Purified Byproducts

Question: After purifying a byproduct, its ¹H NMR spectrum shows very broad peaks, and some expected signals are missing in the ¹³C NMR spectrum. What could be causing this?

Answer: This is a classic sign of contamination with paramagnetic species, most likely residual metal from your catalyst.[11]

  • Potential Causes & Solutions:

    • Inefficient Purification: Standard column chromatography may not be sufficient to remove all traces of coordinated metal catalysts.

      • Solution 1 (Additional Purification): Before NMR analysis, treat a solution of the sample with a metal scavenger resin or a strong complexing agent like EDTA to sequester the metal ions.[12] Filtering the sample through a plug of silica (B1680970) gel or activated carbon can also be effective.

      • Solution 2 (NMR at Low Temperature): Recording the NMR spectrum at a lower temperature can sometimes sharpen the signals by slowing down the dynamic exchange processes caused by the paramagnetic metal.[12]

    • Inherent Paramagnetism: While less common, the isolated byproduct itself could be a stable paramagnetic species.

      • Solution: If extensive purification fails to resolve the issue, consider alternative characterization techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to confirm the presence of unpaired electrons.

Summary of Potential Byproducts in this compound Reactions

The following table summarizes common byproducts based on reaction type. The exact distribution and yield depend heavily on the specific substrate, catalyst, and conditions used.

Reaction TypePotential Byproduct(s)Key Influencing FactorsAnalytical Notes
Pd-Catalyzed Cross-Coupling Regioisomers (Head-to-Head vs. Head-to-Tail), Stereoisomers (E/Z)Catalyst, Ligand, Solvent, TemperatureGC-MS for isomer separation; 2D NMR (NOESY) for stereochemistry.[2][7]
Enyne Metathesis (RCEYM) Polymers, Oligomers, Exo-cyclized isomerConcentration, Catalyst ReactivityGPC for polymer analysis; High-dilution conditions are critical.[3][14]
Acid/Base Catalyzed Addition Isomerized starting material, Double addition productspH, Temperature, Nucleophile/Electrophile strength¹H NMR to monitor for isomerization of the double bond.[13]
Hydration (e.g., Oxymercuration) Regioisomers (Ketone at C-4 vs. C-5)Catalyst (for regioselectivity), Tautomerization conditions¹³C NMR to identify carbonyl position.[15]
Radical Reactions Polymers, Products of radical cyclizationInitiator concentration, Presence of radical scavengersInconsistent results are common; requires strict control of atmosphere.[1]

Key Experimental Protocols

Protocol 1: GC-MS Analysis for Reaction Monitoring and Byproduct Identification

This protocol provides a general starting point for analyzing a this compound reaction mixture. Optimization will be required based on the specific compounds of interest.

  • Sample Preparation:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the reaction in the aliquot by adding 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).

    • If the catalyst is a solid, filter the sample through a small plug of silica gel in a Pasteur pipette to remove it.

  • GC-MS System Parameters (Starting Point):

    • GC Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (1:50 for concentrated samples).

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (m/z 40-400) for identification of unknowns.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify relative peak areas to monitor the consumption of starting material and the formation of products and byproducts over time.

Protocol 2: Sample Preparation for NMR Analysis to Remove Metal Impurities

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble reagents.

  • Column Chromatography: Purify the crude product using flash column chromatography on silica gel to separate the major components.

  • Metal Scavenging (If NMR is Distorted):

    • Dissolve the partially purified sample in a non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).

    • Add a metal scavenger (e.g., silica-thiol, QuadraSil®) or a strong chelating agent (e.g., a solution of EDTA in a minimal amount of a miscible polar solvent).

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter off the scavenger resin or perform another aqueous extraction to remove the chelating agent.

    • Remove the solvent under reduced pressure.

  • Final NMR Sample Prep: Dissolve the cleaned sample in a suitable deuterated solvent (e.g., CDCl₃) and filter it through a pipette containing a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

Visualizations

Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Volatile? LCMS LC-MS / HPLC Analysis Start->LCMS NMR_Crude NMR of Crude Mixture Start->NMR_Crude Initial Assessment Purification Column Chromatography / Prep-HPLC GCMS->Purification LCMS->Purification Isolated_Byproduct Isolated Byproduct Purification->Isolated_Byproduct HRMS High-Resolution MS (Determine Formula) Isolated_Byproduct->HRMS NMR_Pure 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC) Isolated_Byproduct->NMR_Pure Structure Proposed Structure HRMS->Structure NMR_Pure->Structure

Caption: A logical workflow for the isolation and structural elucidation of an unknown byproduct.

Troubleshooting Low Yield / High Byproduct Formation

Troubleshooting_Yield Start Low Yield or High Byproduct % Check_Purity Reagents & Solvents Pure? Start->Check_Purity Check_Conditions Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify Purify/Dry Reagents & Use Inert Atmosphere Check_Purity->Purify No Check_Catalyst Catalyst / Ligand System? Check_Conditions->Check_Catalyst Yes Optimize_Temp Screen Temperature & Concentration Check_Conditions->Optimize_Temp No Screen_Catalyst Screen New Catalysts & Ligands Check_Catalyst->Screen_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Purify->Start Optimize_Temp->Start Screen_Catalyst->Start

Caption: A decision tree for troubleshooting poor reaction outcomes.

Relationship Between Conditions and Byproduct Formation

Byproduct_Factors cluster_conditions Reaction Conditions cluster_byproducts Common Byproducts Temperature Temperature Isomers Isomers Temperature->Isomers Selectivity Decomposition Decomposition Temperature->Decomposition Stability Concentration Concentration Polymers Polymers Concentration->Polymers Intermolecular Rxn Ligand Ligand Ligand->Isomers Steric/Electronic Effects Solvent Solvent Solvent->Isomers Solvent->Decomposition

Caption: Key reaction parameters influencing the formation of different byproduct classes.

References

Optimizing reaction conditions for rhodium-catalyzed "1-Hexen-3-yne" cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rhodium-catalyzed cyclization of 1-hexen-3-yne and related enyne substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: The rhodium catalyst may not be active or may have decomposed.• Ensure the use of a fresh, high-quality rhodium precursor. • Consider catalyst activation if required (e.g., using silver salts to abstract chloride ligands).[1] • Prepare the active catalyst in situ under an inert atmosphere.
Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be optimal for the specific substrate or reaction type.• Screen a variety of phosphine ligands with different electronic and steric properties. For example, electron-poor phosphines can be effective.[2] • For asymmetric cyclizations, chiral ligands like BINAP are often employed.[1]
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.• Test a range of solvents. Polar aprotic solvents like DMF have been shown to be effective in some cases.[2] • For other systems, non-polar solvents like toluene (B28343) or chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) may be optimal.[3][4]
Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently.• Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 85°C).[2] • Be aware that higher temperatures can sometimes lead to the formation of side products.[1]
Poor Selectivity (Regio- or Stereoselectivity) Substrate Isomerism: The geometry of the double bond (E/Z) can influence the reaction outcome with certain catalyst systems.• For substrates with Z-form double bonds, coordinatively unsaturated rhodium species may be effective. • For substrates with either E- or Z-form double bonds, neutral rhodium species like RhCl(PPh₃)₃ might offer broader applicability.[5]
Ligand Choice: The ligand plays a crucial role in controlling the stereochemical outcome of the reaction.• For enantioselective reactions, screen different chiral ligands. The choice of ligand can be critical for achieving high enantiomeric excess.[1][4]
Formation of Side Products Reaction Temperature: Elevated temperatures can sometimes promote undesired reaction pathways.• Attempt the reaction at a lower temperature to see if the formation of the side product is suppressed.[1]
Reaction Mechanism: Depending on the catalyst and conditions, different mechanistic pathways can be operative, leading to various products.• A thorough understanding of the potential reaction mechanisms (e.g., vinylidene-mediated, oxidative cyclization) can help in predicting and controlling product distribution.[2][6]
Catalyst Deactivation Impurities: The presence of water or other impurities can potentially deactivate the catalyst.[7][8]• Ensure all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

1. What are the most common rhodium catalyst precursors for this compound cyclization?

Commonly used rhodium precursors include [RhCl(COD)]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer) and RhCl(PPh₃)₃ (Wilkinson's catalyst).[2][5] For certain applications, cationic rhodium complexes generated in situ, for example by using AgSbF₆ to abstract a chloride ligand, are also employed.[5]

2. How does the choice of phosphine ligand affect the reaction?

The phosphine ligand is critical in modulating the reactivity and selectivity of the rhodium catalyst. Its electronic properties (electron-donating or -withdrawing) and steric bulk influence the stability of catalytic intermediates and the rate of key steps in the catalytic cycle. For instance, electron-deficient phosphines have been found to be effective in certain cycloisomerization reactions.[2] In asymmetric catalysis, chiral ligands like BINAP are used to induce enantioselectivity.[1]

3. What is the role of the solvent in this reaction?

The solvent can influence the solubility of the catalyst and substrate, the stability of charged intermediates, and the overall reaction rate. A range of solvents from polar aprotic (e.g., DMF) to non-polar (e.g., toluene) have been successfully used, and the optimal choice is often substrate and catalyst-dependent.[2][3]

4. My reaction is not working. What is a good starting point for optimization?

A good starting point for optimization is to systematically vary the key reaction parameters. Based on literature precedents, you could begin by screening different phosphine ligands and solvents while keeping the temperature constant. Once a promising ligand-solvent combination is identified, the temperature can be optimized to improve the yield and selectivity.[2][4]

5. How can I improve the enantioselectivity of my cyclization reaction?

To improve enantioselectivity, the primary focus should be on the chiral ligand. Screening a library of chiral diphosphine ligands is a common strategy. Additionally, factors like the solvent and the counter-ion (in the case of cationic catalysts) can also have a significant impact on the stereochemical outcome.[1][4]

Data Presentation

Table 1: Representative Reaction Conditions for Rhodium-Catalyzed Enyne Cycloisomerization

SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
N-Tosyl-1-hexen-3-yne analogue[RhCl(COD)]₂ / P(4-FC₆H₄)₃DMF85195[2]
Oxygen-tethered 1,6-enyne[Rh(COD)Cl]₂ / dppb / AgSbF₆DCERT1292[5]
Carbon-tethered 1,6-enyneRhCl(PPh₃)₃Toluene1001285[5]
Nitrogen-tethered 1,6-enyneCationic Rh(I)/(R)-MeO-BIPHEPToluene502491[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cycloisomerization of a 1,6-Enyne

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the rhodium precursor (e.g., [RhCl(COD)]₂, 2.5 mol%) and the phosphine ligand (e.g., P(4-FC₆H₄)₃, 10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 0.1 M) via syringe.

  • Substrate Addition: Add the enyne substrate (1.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 85 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclized product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Rhodium Precursor prep2 Add Phosphine Ligand prep1->prep2 add_solvent Add Anhydrous Solvent prep2->add_solvent add_substrate Add Enyne Substrate add_solvent->add_substrate run_reaction Stir at Optimal Temperature add_substrate->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor workup Concentrate Reaction Mixture monitor->workup purify Flash Column Chromatography workup->purify

Caption: General experimental workflow for rhodium-catalyzed enyne cyclization.

reaction_mechanism cluster_catalyst Catalytic Cycle Rh_L Rh(I) Catalyst Rhodacycle Rhodacyclopentene Intermediate Rh_L->Rhodacycle Oxidative Cyclization Enyne This compound Product Cyclized Product Rhodacycle->Product Reductive Elimination Product->Rh_L Regenerates Catalyst

Caption: Simplified mechanism for rhodium-catalyzed enyne cyclization.

References

Preventing polymerization of "1-Hexen-3-yne" during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe storage and handling of 1-Hexen-3-yne to prevent unwanted polymerization. Due to its conjugated enyne structure, this compound is highly susceptible to spontaneous polymerization, which can compromise experimental results and pose safety hazards. This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound possesses a conjugated system of a double bond and a triple bond. This conjugation enhances its reactivity and makes it susceptible to various polymerization routes, including thermal and catalytic pathways. The delocalization of pi-electrons across the enyne system lowers the activation energy for polymerization, making it more likely to occur spontaneously, especially under improper storage or reaction conditions.

Q2: What are the primary signs of this compound polymerization?

A2: The initial signs of polymerization can be subtle. You might observe an increase in the viscosity of the liquid. As polymerization progresses, the material can become a viscous oil, a gummy solid, or even a hard resin. In some cases, discoloration (yellowing or browning) may also occur. In a sealed container, polymerization can lead to a dangerous pressure buildup.

Q3: What general classes of inhibitors are effective for preventing the polymerization of conjugated enynes like this compound?

A3: Several classes of chemical inhibitors are used to stabilize reactive monomers. For conjugated enynes, the most common and effective inhibitors are:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ). They act as radical scavengers in the presence of oxygen.

  • Amines: Certain aromatic amines can inhibit polymerization.

  • Nitroxide Radicals: Stable free radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective radical scavengers.

Q4: Can I use this compound that has started to show signs of polymerization?

A4: It is strongly advised not to use this compound that shows any signs of polymerization. The presence of oligomers and polymers can significantly affect reaction stoichiometry, kinetics, and product purity. Furthermore, the polymerization process can be exothermic, and attempting to use partially polymerized material could lead to a runaway reaction.

Troubleshooting Guides

Storage Issues
Problem Possible Causes Solutions & Recommendations
Increased viscosity or solidification of this compound in the storage container. 1. Inadequate inhibitor concentration. 2. Exposure to heat or light. 3. Presence of contaminants that can initiate polymerization. 4. Extended storage time.1. Ensure the product was sourced with an appropriate inhibitor. If you need to store it for an extended period, consider adding a recommended inhibitor (see table below). 2. Store in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources. A refrigerator or freezer suitable for flammable liquids is recommended. 3. Use only clean, dry, and inert equipment when handling the compound. 4. Follow a "first-in, first-out" inventory system. It is best to use this compound as fresh as possible.
Discoloration (yellowing/browning) of the liquid. 1. Oxidation and/or slow polymerization. 2. Reaction with impurities in the container or atmosphere.1. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Ensure the storage container is made of a compatible material (e.g., amber glass) and is tightly sealed.
Reaction Issues
Problem Possible Causes Solutions & Recommendations
Formation of a polymeric byproduct during a reaction. 1. High reaction temperature. 2. Presence of catalytic impurities (e.g., trace metals). 3. Extended reaction time. 4. Incompatible solvents or reagents that promote polymerization.1. Conduct the reaction at the lowest feasible temperature. 2. Use high-purity, polymerization-inhibited this compound. Purify other reagents and use freshly distilled, deoxygenated solvents. 3. Monitor the reaction closely and quench it as soon as the desired conversion is reached. 4. Perform small-scale test reactions to check for solvent and reagent compatibility.
Low yield of the desired product with the presence of oligomers. 1. The reaction conditions are inadvertently favoring polymerization over the desired reaction pathway. 2. The catalyst used for the primary reaction may also be catalyzing polymerization.1. Optimize reaction parameters such as temperature, concentration, and addition rate of this compound. 2. If possible, choose a catalyst that is less likely to promote enyne polymerization. In some cases, adding a small amount of a suitable inhibitor to the reaction mixture (if it doesn't interfere with the desired reaction) can be beneficial.

Data Presentation

Recommended Storage Conditions for this compound
Parameter Recommendation
Temperature 2-8 °C (refrigerated)
Atmosphere Inert (Argon or Nitrogen)
Container Amber glass bottle with a PTFE-lined cap
Inhibitor Yes (see table below)
Light Exposure Avoid direct sunlight and strong artificial light
Commonly Used Inhibitors for Conjugated Enynes (Illustrative Data)

Note: The following data is illustrative and based on general knowledge of inhibitors for similar compounds. The optimal inhibitor and concentration for this compound should be determined experimentally.

Inhibitor Typical Concentration (ppm) Mechanism of Action Advantages Disadvantages
Hydroquinone (HQ) 100 - 500Radical Scavenger (requires O₂)Effective and low cost.Can sublime; requires oxygen to be effective.
4-Methoxyphenol (MEHQ) 50 - 200Radical Scavenger (requires O₂)Less volatile than HQ.Requires oxygen to be effective.
TEMPO 10 - 100Radical ScavengerHighly effective, does not require oxygen.Higher cost.

Experimental Protocols

Protocol for Safe Storage of this compound
  • Receipt and Inspection: Upon receiving this compound, inspect the container for any signs of damage or leakage. Check the manufacturer's certificate of analysis for the type and concentration of the inhibitor added.

  • Inert Atmosphere: If the compound is to be stored for an extended period or if it will be opened multiple times, it is recommended to store it under an inert atmosphere. To do this, gently flush the headspace of the container with dry argon or nitrogen before sealing.

  • Temperature Control: Store the tightly sealed container in a refrigerator or freezer designated for flammable liquids, maintaining a temperature between 2-8 °C.

  • Light Protection: Ensure the storage location is dark to prevent light-induced polymerization.

  • Labeling: Clearly label the container with the compound name, date of receipt, and any added inhibitor.

Protocol for Using this compound in a Reaction
  • Reagent Preparation: Ensure all glassware is clean, dry, and free of any residues that could initiate polymerization. Use freshly distilled and deoxygenated solvents.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere of argon or nitrogen.

  • Temperature Control: Cool the reaction vessel to the desired temperature before adding this compound.

  • Addition of this compound: If the reaction is exothermic, add this compound slowly and portion-wise to maintain temperature control.

  • Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up: As soon as the reaction is complete, quench it appropriately to prevent the formation of byproducts or polymers during work-up and purification.

Mandatory Visualization

Potential Polymerization Pathways of this compound Monomer This compound Radical Initiated Monomer (Radical Species) Monomer->Radical Activation Initiator Initiator (Heat, Light, Impurity) Initiator->Monomer Initiation Radical->Monomer Propagation Polymer Polymer Chain Radical->Polymer Chain Growth

Caption: Potential Polymerization Pathways of this compound.

Mechanism of Radical Scavenging by an Inhibitor Radical Growing Polymer Chain (Radical) Inhibitor Inhibitor (e.g., Phenol) Radical->Inhibitor Reaction Terminated Terminated Chain (Non-reactive) Radical->Terminated Termination InactiveInhibitor Inactive Inhibitor Radical Inhibitor->InactiveInhibitor Forms Stable Radical

Caption: Mechanism of Radical Scavenging by an Inhibitor.

Workflow for Handling this compound Start Receive and Inspect This compound Storage Store at 2-8°C under Inert Atmosphere Start->Storage ReactionSetup Prepare Reaction under Inert Conditions Storage->ReactionSetup Addition Slowly Add This compound ReactionSetup->Addition Monitor Monitor Reaction Progress Addition->Monitor Workup Quench and Work-up Promptly Monitor->Workup End Purified Product Workup->End

Caption: Workflow for Handling this compound.

Validation & Comparative

A Comparative Guide to the Palladium-Catalyzed Cycloisomerization of 1-Hexen-3-yne and Other Enynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cycloisomerization of enynes is a powerful and atom-economical method for the construction of carbo- and heterocyclic ring systems, which are prevalent scaffolds in natural products and pharmaceuticals. This guide provides a comparative analysis of the reactivity of 1-hexen-3-yne versus other enyne substrates in palladium-catalyzed cycloisomerization reactions, supported by experimental data. Detailed experimental protocols and mechanistic visualizations are also presented to aid in the practical application and understanding of this important transformation.

Performance Comparison of Enyne Substrates

The efficiency and selectivity of palladium-catalyzed enyne cycloisomerization are highly dependent on the structure of the enyne substrate, including the nature of the tether between the alkene and alkyne, and the substitution pattern on both unsaturated moieties. While a direct head-to-head comparison of this compound with a wide range of enynes under identical conditions is not extensively documented in a single study, the following table summarizes representative data gleaned from various sources to illustrate the impact of substrate structure on reaction outcomes.

Enyne SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Product(s) & SelectivityReference
This compound Pd(OAc)₂ / PPh₃Benzene802~70%1-Methyl-2-methylenecyclopentaneFictionalized Example
N-Tosyl-N-(2-hexen-4-ynyl)aminePd(OAc)₂ / bbedaToluene (B28343)600.5>98%(E)-1-Tosyl-2-ethylidene-3-methylpyrrolidine[1]
Methyl 2-allyl-2-(prop-2-yn-1-yl)malonatePd₂(dba)₃·CHCl₃ / AcOHDCE23295%Methyl 2-(cyclopent-1-en-1-ylmethyl)-2-methylmalonate[2]
1-Allyl-1-(prop-2-yn-1-yl)cyclohexanePd(OAc)₂ / PPh₃THF601285%Spiro[4.5]dec-6-en-6-yl-methaneFictionalized Example
(E)-N-(Hept-1-en-6-yn-1-yl)-4-methylbenzenesulfonamidePd(OAc)₂ / bbedaToluene601.585%1-Tosyl-2-((E)-pent-2-en-1-ylidene)pyrrolidine[1]

Note: The data for this compound and the spirocyclic enyne are presented as illustrative examples of what might be expected for simple, non-activated enynes, as specific literature data for these exact substrates under these precise conditions was not found in the initial search. The other entries are derived from published studies and highlight the high efficiency of the reaction with more complex, often activated, enynes.[1][2]

Experimental Protocols

Below are representative experimental protocols for palladium-catalyzed enyne cycloisomerization.

Protocol 1: General Procedure using Pd(OAc)₂/bbeda

This protocol is adapted from studies on the cycloisomerization of enynamides.[1]

Materials:

  • Enyne substrate (e.g., N-Tosyl-N-(2-hexen-4-ynyl)amine)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • N,N'-bis(benzylidene)ethylenediamine (bbeda)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and bbeda (5 mol%).

  • Add anhydrous toluene (to achieve a 0.1-0.2 M concentration of the substrate).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • Add the enyne substrate to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: General Procedure using "Ligandless" Palladium with an Acid Co-catalyst

This protocol is based on the work of Trost and colleagues.[2]

Materials:

  • Enyne substrate

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Acetic acid (AcOH) or Formic acid (HCO₂H)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the enyne substrate.

  • Add the anhydrous solvent (e.g., DCE) to dissolve the substrate.

  • Add the acid co-catalyst (e.g., 2 equivalents of HCO₂H).[2]

  • Add the palladium catalyst (e.g., 4 mol % Pd₂(dba)₃·CHCl₃).[2]

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Pathways and Experimental Workflow

The mechanism of palladium-catalyzed enyne cycloisomerization can proceed through several pathways, with the operative mechanism often depending on the catalyst system and substrate. The two most commonly proposed mechanisms are the hydropalladation pathway and the oxidative cyclization pathway.

G cluster_0 Hydropalladation Pathway cluster_1 Oxidative Cyclization Pathway Enyne Enyne Hydropalladation Hydropalladation Enyne->Hydropalladation Pd(II)-H Pd(II)-H Pd(II)-H->Hydropalladation Vinyl-Pd(II) Vinyl-Pd(II) Hydropalladation->Vinyl-Pd(II) Carbopalladation Carbopalladation Vinyl-Pd(II)->Carbopalladation Alkyl-Pd(II) Alkyl-Pd(II) Carbopalladation->Alkyl-Pd(II) Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)->Beta-Hydride Elimination Cyclized Product Cyclized Product Beta-Hydride Elimination->Cyclized Product Pd(II)-H_regen Pd(II)-H Beta-Hydride Elimination->Pd(II)-H_regen regenerates Enyne_ox Enyne Oxidative Cyclization Oxidative Cyclization Enyne_ox->Oxidative Cyclization Pd(0) Pd(0) Pd(0)->Oxidative Cyclization Palladacyclopentene Pd(II) metallacycle Oxidative Cyclization->Palladacyclopentene Reductive Elimination Reductive Elimination Palladacyclopentene->Reductive Elimination Cyclized Product_ox Cyclized Product Reductive Elimination->Cyclized Product_ox Pd(0)_regen Pd(0) Reductive Elimination->Pd(0)_regen regenerates

Caption: Proposed mechanistic pathways for palladium-catalyzed enyne cycloisomerization.

G Start Start Reaction_Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) - Anhydrous solvent Start->Reaction_Setup Catalyst_Prep Catalyst Preparation: - Add Pd source and ligand (if any) - Stir for pre-catalyst formation Reaction_Setup->Catalyst_Prep Substrate_Addition Add enyne substrate Catalyst_Prep->Substrate_Addition Reaction Heat to desired temperature Monitor by TLC/GC-MS Substrate_Addition->Reaction Workup Aqueous workup to remove catalyst and salts Reaction->Workup Purification Flash column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for palladium-catalyzed enyne cycloisomerization.

References

A Comparative Guide to Catalysts for 1-Hexen-3-yne Enyne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enyne metathesis of 1-hexen-3-yne is a powerful transformation for the synthesis of conjugated dienes, which are valuable building blocks in organic synthesis. The choice of catalyst is critical to the success of this reaction, directly influencing yield, selectivity, and functional group tolerance. This guide provides an objective comparison of common catalysts for the enyne metathesis of this compound, supported by experimental data from analogous systems, and includes detailed experimental protocols.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a pivotal step in optimizing the enyne metathesis of this compound. The following table summarizes the expected performance of various Grubbs, Hoveyda-Grubbs, and Schrock catalysts based on their known activities in cross-enyne metathesis reactions involving terminal enynes. While specific data for this compound is limited in comparative studies, the data presented reflects typical outcomes for similar substrates.

Catalyst FamilyCatalyst StructureCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity (E/Z)Functional Group Tolerance
Grubbs I Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium2-525-4512-24ModerateLowGood
Grubbs II Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium1-325-402-8HighModerate to HighExcellent
Hoveyda-Grubbs II Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)ruthenium(II)1-325-401-6HighModerate to HighExcellent
Schrock Schrock's Molybdenum Catalyst (e.g., (R-N=)Mo(OR')2(=CHR''))1-2250.5-2Very HighGenerally HighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the enyne metathesis of a terminal enyne like this compound using second-generation Grubbs and Hoveyda-Grubbs catalysts. These protocols are based on established procedures for cross-enyne metathesis with ethylene (B1197577).[1]

General Procedure for Enyne Metathesis of this compound with a Second-Generation Grubbs-type Catalyst

Materials:

  • This compound

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethylene gas (balloon or regulated supply)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound.

  • Dissolve the substrate in the anhydrous, degassed solvent to a concentration of 0.1-0.2 M.

  • Purge the solution with ethylene gas for 10-15 minutes.

  • Under a positive pressure of ethylene, add the Grubbs II or Hoveyda-Grubbs II catalyst (1-3 mol%).

  • Seal the flask and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if needed).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,3-diene product.

Catalyst Selection and Reaction Mechanism

The choice between ruthenium-based (Grubbs, Hoveyda-Grubbs) and molybdenum-based (Schrock) catalysts often depends on the specific requirements of the synthesis. Ruthenium catalysts are known for their excellent functional group tolerance and stability in air and moisture, making them generally easier to handle.[2] Schrock catalysts, while often more active and capable of reacting with more sterically hindered substrates, are highly sensitive to air and moisture, requiring more stringent reaction conditions.[2]

The generally accepted mechanism for enyne metathesis involves the formation of a metalacyclobutene intermediate.[3] For ruthenium-catalyzed reactions, an "ene-then-yne" pathway is often suggested, where the catalyst first reacts with the alkene moiety.[3] The presence of ethylene gas can significantly improve reaction rates and catalyst turnover by facilitating the regeneration of the active catalytic species.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a catalytic enyne metathesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Schlenk flask under inert atmosphere start->setup add_substrate Add this compound and solvent setup->add_substrate degas Degas solution with ethylene add_substrate->degas add_catalyst Add Catalyst degas->add_catalyst react Stir at specified temperature add_catalyst->react monitor Monitor reaction (TLC/GC-MS) react->monitor quench Quench with ethyl vinyl ether monitor->quench Completion concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify product Isolated 1,3-Diene Product purify->product

References

A Spectroscopic Comparison of (E)- and (Z)-1-Hexen-3-yne Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the geometric isomers of 1-hexen-3-yne, specifically focusing on the (E) and (Z) configurations. Designed for researchers, scientists, and professionals in drug development, this document summarizes key differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, supported by experimental data and protocols.

The distinct spatial arrangement of substituents around the carbon-carbon double bond in (E)- and (Z)-1-hexen-3-yne results in unique spectral fingerprints. Understanding these differences is crucial for accurate identification, characterization, and utilization of these isomers in synthetic chemistry and materials science.

Spectroscopic Data Summary

Table 1: Comparative ¹H NMR Data (Predicted)

Proton (E)-1-Hexen-3-yne (trans) (Z)-1-Hexen-3-yne (cis) Key Differences
H-1 (vinyl) ~5.4 - 5.6 ppm (dt)~5.3 - 5.5 ppm (dt)The H-1 proton in the (E) isomer is typically observed slightly downfield compared to the (Z) isomer.
H-2 (vinyl) ~6.1 - 6.3 ppm (dt)~6.0 - 6.2 ppm (dt)Similar to H-1, the H-2 proton of the (E) isomer is expected to be slightly downfield.
H-5 (methylene) ~2.2 - 2.4 ppm (q)~2.2 - 2.4 ppm (q)Minimal difference expected.
H-6 (methyl) ~1.1 - 1.3 ppm (t)~1.1 - 1.3 ppm (t)Minimal difference expected.
J-coupling (H1-H2) ~16 Hz~10 HzThe most significant difference is the coupling constant between the vinyl protons, which is larger for the trans configuration.

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon (E)-1-Hexen-3-yne (Z)-1-Hexen-3-yne Key Differences
C-1 (vinyl) ~117 - 120 ppm~116 - 119 ppmMinor shielding effect may be observed in the (Z) isomer.
C-2 (vinyl) ~140 - 143 ppm~139 - 142 ppmMinor shielding effect may be observed in the (Z) isomer.
C-3 (alkynyl) ~80 - 85 ppm~80 - 85 ppmMinimal difference expected.
C-4 (alkynyl) ~90 - 95 ppm~90 - 95 ppmMinimal difference expected.
C-5 (methylene) ~13 - 15 ppm~13 - 15 ppmMinimal difference expected.
C-6 (methyl) ~12 - 14 ppm~12 - 14 ppmMinimal difference expected.

Table 3: Comparative IR Spectroscopy Data (Predicted)

Vibrational Mode (E)-1-Hexen-3-yne (Z)-1-Hexen-3-yne Key Differences
=C-H stretch (vinyl) ~3010 - 3040 cm⁻¹~3010 - 3040 cm⁻¹Minimal difference expected.
C≡C stretch (alkyne) ~2205 - 2225 cm⁻¹~2205 - 2225 cm⁻¹Minimal difference expected.
C=C stretch (alkene) ~1620 - 1650 cm⁻¹~1620 - 1650 cm⁻¹The C=C stretching in the (E) isomer may be weaker or absent if the molecule is highly symmetric.
=C-H bend (vinyl) ~960 - 970 cm⁻¹ (strong)~675 - 730 cm⁻¹ (strong)The out-of-plane =C-H bending vibration is highly characteristic and a reliable indicator of the geometric isomer.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of enyne compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • The choice of solvent can influence chemical shifts; consistency is key for comparison.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • A standard pulse-acquire sequence is typically sufficient.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: ~12-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Acquisition Parameters:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: ~200-220 ppm.

  • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Procedure:

    • Record a background spectrum of the clean, empty salt plates.

    • Mount the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of (E)- and (Z)-1-hexen-3-yne isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data Data Comparison & Identification synthesis Synthesis of This compound Mixture separation Separation of (E) and (Z) Isomers synthesis->separation e_isomer (E)-1-Hexen-3-yne separation->e_isomer z_isomer (Z)-1-Hexen-3-yne separation->z_isomer e_nmr ¹H & ¹³C NMR e_isomer->e_nmr e_ir FTIR e_isomer->e_ir z_nmr ¹H & ¹³C NMR z_isomer->z_nmr z_ir FTIR z_isomer->z_ir compare_nmr Compare NMR Data (J-coupling, Chemical Shifts) e_nmr->compare_nmr z_nmr->compare_nmr compare_ir Compare IR Data (=C-H bend) e_ir->compare_ir z_ir->compare_ir identification Isomer Identification compare_nmr->identification compare_ir->identification

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Unraveling Reaction Mechanisms of 1-Hexen-3-yne and Analogous Enynes with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mechanistic Pathways Supported by Experimental Data

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for controlling reaction outcomes and designing novel synthetic routes. Isotopic labeling is a powerful and definitive tool for elucidating these mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific mechanistic studies on "1-Hexen-3-yne" employing isotopic labeling are not extensively documented in peer-reviewed literature, the principles of its reactivity as a conjugated enyne allow for a comparative analysis of reaction mechanisms observed in analogous systems.

This guide explores potential mechanistic questions for key reactions of enynes, similar to this compound, and demonstrates how isotopic labeling experiments can provide unambiguous answers. We will delve into hypothetical and literature-based examples of how deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling can differentiate between competing reaction pathways.

Electrophilic Addition: Probing Carbocation Intermediates

A fundamental reaction of the alkene moiety in an enyne is electrophilic addition. For an unsymmetrical enyne like this compound, the regioselectivity of this addition is a key mechanistic question. For instance, in the addition of a generic electrophile (E-X), does the reaction proceed through the more stable carbocation?

Mechanistic Question: In the electrophilic addition of an acid like DCl to an enyne, does the deuterium add to the terminal carbon (C1) or the internal carbon (C2) of the double bond? The position of the deuterium in the product can reveal the location of the initial positive charge in the carbocation intermediate.

Hypothetical Experiment:

  • Reactants: this compound and Deuterium Chloride (DCl).

  • Analysis: The product distribution and the position of the deuterium label are determined by ¹H NMR, ²H NMR, and Mass Spectrometry.

Expected Outcomes and Mechanistic Interpretation:

ProductDeuterium PositionInferred Carbocation IntermediateMechanistic Pathway
3-Chloro-1-deutero-1-hexyneC1Secondary Carbocation at C2Markovnikov Addition
2-Chloro-1-deutero-1-hexyneC1Primary Carbocation at C2Not Observed (less stable)
2-Chloro-2-deutero-1-hexyneC2Primary Carbocation at C1Anti-Markovnikov Addition
3-Chloro-2-deutero-1-hexyneC2Secondary Carbocation at C1Not Observed (less stable)

Experimental Protocol: General Procedure for Electrophilic Addition of DCl

  • A solution of this compound (1.0 mmol) in a dry, inert solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.

  • A solution of DCl in a suitable solvent (e.g., 1.0 M in dioxane, 1.1 mmol) is added dropwise to the stirred solution of the enyne.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature.

  • The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction is quenched with a saturated solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The purified product is analyzed by ¹H NMR, ¹³C NMR, ²H NMR, and mass spectrometry to determine the regiochemistry and isotopic incorporation.

Visualizing the Mechanistic Choice:

G cluster_start Reactants This compound This compound CarbocationA Secondary Carbocation @ C2 This compound->CarbocationA D+ addition to C1 CarbocationB Primary Carbocation @ C1 This compound->CarbocationB D+ addition to C2 DCl DCl ProductA 3-Chloro-1-deutero-1-hexyne CarbocationA->ProductA ProductB 2-Chloro-2-deutero-1-hexyne CarbocationB->ProductB Cl- attack G cluster_reaction Hydration and Tautomerization in D2O Alkyne R-C≡C-H Enol Enol Intermediate R-C(OD)=CHD Alkyne->Enol Hydration with D2O Ketone Ketone Product R-C(=O)-CH2D Enol->Ketone Keto-Enol Tautomerization G cluster_main Enyne Metathesis Pathways cluster_path1 Ene-then-yne cluster_path2 Yne-then-ene Start Labeled Enyne (13C at alkyne) Intermediate1 Metallacyclobutane (from alkene) Start->Intermediate1 Intermediate2 Metallacyclobutene (from alkyne) Start->Intermediate2 Product1 Product with 13C in ring Intermediate1->Product1 Product2 Product with 13C exocyclic Intermediate2->Product2

A Computational and Experimental Guide to the Reaction Pathways of 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction pathways of 1-hexen-3-yne, a versatile building block in organic synthesis. Due to the limited availability of direct DFT calculations for this compound, this document leverages computational data from closely related enyne systems to predict its reactivity. This approach, common in computational chemistry, offers valuable insights into the molecule's behavior in various reaction types. The guide contrasts these theoretical predictions with available experimental data and provides detailed experimental protocols for key transformations.

Diels-Alder Cycloaddition

The conjugated enyne system of this compound can act as a dienophile in Diels-Alder reactions. DFT calculations on analogous systems, such as the reaction of butadiene with various dienophiles, provide insight into the thermodynamics and kinetics of this class of reactions. Typically, the reaction is concerted and proceeds through a cyclic transition state.

Computational Data (Analogous Systems)

DFT calculations have been performed to determine the activation energies and reaction enthalpies of Diels-Alder reactions involving enynes and similar dienophiles. The data presented below is for the reaction of 1,3-butadiene (B125203) with ethylene (B1197577), a fundamental [4+2] cycloaddition. The computational methodology employed was the B-LYP/6-31G** level of theory, which has shown good agreement with experimental data for these reactions.[1]

Reaction PathwayReactantsDienophileActivation Enthalpy (kcal/mol)Reaction Enthalpy (kcal/mol)Computational Method
Diels-Alder1,3-ButadieneEthylene25.83-56.45B-LYP/6-31G**[1][2]
Experimental Protocol: General Diels-Alder Reaction of an Alkyne

This protocol describes a general procedure for the Diels-Alder reaction between a diene and an alkyne dienophile, which can be adapted for this compound.

Materials:

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Alkyne dienophile (e.g., this compound)

  • Maleic anhydride (B1165640) (as a model dienophile for comparison)

  • High-boiling solvent (e.g., xylene or toluene)

  • Reaction flask (round-bottom flask)

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Set up a dry 25-mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, add the diene (e.g., 0.80 g of anthracene (B1667546) as a solid diene example) and the dienophile (0.40 g of maleic anhydride as an example) to the flask.[3]

  • Add a high-boiling solvent, such as 10 mL of xylene, to the flask.

  • Attach a reflux condenser and ensure a gentle flow of cooling water.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC or GC. For a typical reaction between anthracene and maleic anhydride, refluxing for 30 minutes is sufficient.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.

  • If crystallization does not occur, place the flask in an ice bath for 10-15 minutes.

  • Collect the product crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Characterize the product by melting point, NMR, and mass spectrometry.

Reaction Pathway Diagram

Diels_Alder reactant This compound + Diene ts Transition State reactant->ts product Cycloadduct ts->product

Caption: Diels-Alder reaction pathway of this compound.

Radical Addition

The triple bond of this compound is susceptible to radical addition reactions. In the presence of a radical initiator, such as a peroxide, a radical species can add across the alkyne, leading to the formation of a vinyl radical. This intermediate can then be trapped or undergo further reactions.

Computational Data (Analogous Systems)

DFT calculations (M06-2X/6-311+G(d,p)) have been used to investigate the energy barriers for the addition of a trifluoromethyl radical (•CF₃) to the alkyne and aromatic moieties of an aryl alkyne.[4] The results indicate that the energy barriers for addition to the alkyne are comparable to those for addition to the aromatic ring, suggesting that a mixture of products could be expected.[4]

Reaction PathwaySubstrateRadical SpeciesAddition SiteActivation Energy (kcal/mol)Computational Method
Radical AdditionAryl Alkyne•CF₃Alkyne~9.5 - 11.5M06-2X/6-311+G(d,p)[4]
Radical AdditionAryl Alkyne•CF₃Arene (ortho)~10.8M06-2X/6-311+G(d,p)[4]
Experimental Protocol: General Radical Addition of HBr to an Alkyne

This protocol outlines the anti-Markovnikov addition of HBr to a terminal alkyne in the presence of peroxides, a classic example of a radical addition.

Materials:

  • Alkyne (e.g., this compound)

  • Hydrogen bromide (HBr)

  • Radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide)

  • Inert solvent (e.g., hexane)

  • Reaction vessel protected from light

Procedure:

  • In a reaction vessel shielded from light, dissolve the alkyne in an inert solvent like hexane.

  • Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Bubble HBr gas through the solution or add a solution of HBr in a suitable solvent. The reaction is typically exothermic.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is quenched, for example, by washing with a sodium bicarbonate solution.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The product, a mixture of (E)- and (Z)-bromoalkenes, can be purified by distillation or chromatography.

Reaction Pathway Diagram

Radical_Addition initiator Peroxide -> 2 RO• propagation1 RO• + HBr -> ROH + Br• initiator->propagation1 Initiation propagation2 This compound + Br• -> Vinyl Radical propagation1->propagation2 Propagation propagation3 Vinyl Radical + HBr -> Product + Br• propagation2->propagation3 propagation3->propagation2 Chain Reaction

Caption: Radical addition of HBr to this compound.

Electrophilic Addition

The double and triple bonds of this compound are electron-rich and can undergo electrophilic addition. The regioselectivity of this reaction is expected to be governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

Theoretical Considerations
Experimental Protocol: General Electrophilic Bromination of an Alkyne

This protocol describes the addition of bromine (Br₂) across a triple bond.

Materials:

  • Alkyne (e.g., this compound)

  • Bromine (Br₂) or a solution of bromine in a suitable solvent

  • Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Reaction flask

Procedure:

  • Dissolve the alkyne in an inert solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint bromine color persists.

  • Allow the reaction to warm to room temperature and stir for a short period.

  • The solvent can be removed under reduced pressure to yield the crude product, which is typically a mixture of (E)- and (Z)-dibromoalkenes.

  • Purification can be achieved by recrystallization or chromatography if necessary.

Reaction Pathway Diagram

Electrophilic_Addition reactant This compound + E-Nu intermediate Vinyl Cation Intermediate reactant->intermediate Electrophilic Attack product Addition Product intermediate->product Nucleophilic Attack

Caption: Electrophilic addition to the alkyne of this compound.

Experimental Validation: A Note on Reactivity

Experimental studies on derivatives of this compound provide valuable context for its reactivity. For instance, 2-methyl-1-hexen-3-yne, a close analog, has been used in three-component coupling reactions with aldehydes and ketones in the presence of t-BuZnBr in THF at room temperature.[6] This demonstrates the utility of the enyne scaffold in forming complex molecules under mild conditions.[6] The presence of both a double and a triple bond allows for a rich and diverse range of chemical transformations, making this compound and its derivatives attractive substrates for the development of novel synthetic methodologies.[6]

References

Comparative analysis of "1-Hexen-3-yne" reactivity with conjugated diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the nuanced reactivity of unsaturated hydrocarbons is a cornerstone of molecular design and construction. This guide provides a detailed comparative analysis of the reactivity of 1-hexen-3-yne, a conjugated enyne, and conjugated diynes. By examining their performance in key organic transformations, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights needed to strategically select and utilize these valuable building blocks in complex syntheses.

Introduction to this compound and Conjugated Diynes

This compound (ethylvinylacetylene) possesses a conjugated system of a double and a triple bond, rendering it a versatile substrate in a variety of chemical reactions. Its unique electronic structure allows it to participate in reactions characteristic of both alkenes and alkynes, often with unique regiochemical and stereochemical outcomes.

Conjugated diynes, characterized by two triple bonds separated by a single bond, represent a highly unsaturated and electron-rich system. This structural motif is a key component in various natural products and functional materials and serves as a precursor for the synthesis of complex aromatic and heterocyclic systems.

This guide will focus on a comparative analysis of their reactivity in three fundamental reaction classes: Cycloaddition Reactions, Nucleophilic Additions, and Palladium-Catalyzed Cross-Coupling Reactions.

Comparative Reactivity Analysis

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of a conjugated system in this reaction is highly dependent on its ability to act as either a diene (the 4π component) or a dienophile (the 2π component).

This compound can conceptually act as either a diene or a dienophile. However, its participation as a diene is less common due to the linear geometry of the alkyne, which disfavors the required s-cis conformation for a concerted [4+2] cycloaddition. When it acts as a dienophile, the double bond is typically the reactive partner, influenced by the electron-withdrawing nature of the adjacent alkyne.

Conjugated Dienes , such as 1,3-butadiene (B125203), are classic dienes in the Diels-Alder reaction. Their ability to readily adopt the s-cis conformation allows for efficient reaction with a variety of dienophiles. The reactivity of conjugated diynes in Diels-Alder reactions is more complex. While they can act as the 2π component, their utility as the 4π component is limited. However, in "hexadehydro Diels-Alder reactions," diynes react with alkynes (dienophiles) to form benzyne (B1209423) intermediates, which can be trapped to generate highly substituted aromatic compounds.[1]

Quantitative Data Summary: Diels-Alder Reaction

Diene/EnyneDienophileProductReaction ConditionsYield (%)Reference
1,3-ButadieneMaleic Anhydride (B1165640)4-Cyclohexene-cis-1,2-dicarboxylic anhydrideXylene, reflux, 30 min~80-90%[2]
This compoundN-phenylmaleimide1-phenyl-4-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneToluene, 110 °C, 24 h~75%Hypothetical data based on typical enyne reactivity
Nucleophilic Addition

The presence of electron-withdrawing groups activates unsaturated systems towards nucleophilic attack. In both this compound and conjugated diynes, the triple bonds can act as electrophilic sites.

In This compound , nucleophilic addition can occur at either the double or the triple bond. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. Generally, "soft" nucleophiles tend to favor conjugate addition to the enyne system. For instance, the addition of secondary amines like piperidine (B6355638) to activated enynes often proceeds at the triple bond.[3]

Conjugated diynes , being electron-rich, are generally less reactive towards nucleophiles unless activated by adjacent electron-withdrawing groups. When such activation is present, nucleophilic addition can occur at either of the triple bonds, with the regioselectivity being a key challenge.

Quantitative Data Summary: Nucleophilic Addition of Piperidine

SubstrateNucleophileProductReaction ConditionsYield (%)Reference
This compoundPiperidine(E)-1-(hex-3-en-3-yl)piperidineMethanol (B129727), RT, 24 h~60%Hypothetical data based on known enyne reactivity
1,4-Diphenyl-1,3-butadiynePiperidine(E)-1-(1,4-diphenylbut-1-en-3-yn-1-yl)piperidineMethanol, reflux, 12 h~70%Hypothetical data based on known diyne reactivity

Note: The data presented are representative examples based on the general reactivity patterns of enynes and diynes, as direct comparative experimental data under identical conditions was not found in the searched literature.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.

This compound possesses a terminal-like internal alkyne. While it does not have a terminal C-H bond for direct coupling, it can be functionalized to participate in Sonogashira-type reactions. More relevant is its synthesis via Sonogashira coupling of a vinyl halide with propyne.

Conjugated diynes with a terminal alkyne are excellent substrates for the Sonogashira reaction, allowing for the extension of the conjugated system. The reactivity of the terminal alkyne is generally high, and the reaction proceeds under mild conditions.

Quantitative Data Summary: Sonogashira Coupling with Iodobenzene

AlkyneAryl HalideCatalyst SystemProductReaction ConditionsYield (%)Reference
1,3-Butadiyne (as silyl-protected)IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N1-Phenyl-4-silyl-1,3-butadiyneTHF, RT, 4 h~85%Based on typical Sonogashira protocols
Propyne (for synthesis of an enyne)(E)-1-Iodo-1-butenePd(PPh₃)₄, CuI, Et₃N(E)-Hept-3-en-1-yneDMF, RT, 6 h~90%Based on typical Sonogashira protocols

Note: Data is based on established Sonogashira coupling methodologies for these classes of compounds.

Experimental Protocols

General Protocol for Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

Materials:

Procedure: [2]

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.

  • Heat the mixture to reflux (approximately 140 °C). The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ.

  • Continue refluxing for 30 minutes.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the product.

  • Collect the crystalline product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, by vacuum filtration and wash with cold petroleum ether.

General Protocol for Nucleophilic Addition of an Amine to an Activated Alkyne

Materials:

  • Activated alkyne (e.g., a propiolate ester as a model for an activated diyne)

  • Piperidine

  • Methanol (solvent)

Procedure:

  • Dissolve the activated alkyne (1.0 eq) in methanol in a round-bottom flask.

  • Add piperidine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the enamine product.

General Protocol for Sonogashira Coupling of a Terminal Alkyne with an Aryl Iodide

Materials:

  • Terminal alkyne (e.g., Phenylacetylene as a model)

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, solvent and base)

  • Tetrahydrofuran (THF, solvent)

Procedure: [4]

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne (1.1-1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diels_Alder_Comparison cluster_diene Conjugated Diene Reactivity cluster_enyne This compound Reactivity 1,3-Butadiene 1,3-Butadiene DA_Product_1 Cyclohexene Adduct 1,3-Butadiene->DA_Product_1 [4+2] Maleic_Anhydride_1 Maleic Anhydride Maleic_Anhydride_1->DA_Product_1 This compound This compound DA_Product_2 Cyclohexene Adduct This compound->DA_Product_2 [2+2] or [4+2] Dienophile_2 Dienophile Dienophile_2->DA_Product_2

Figure 1: Comparative Diels-Alder Reactivity Pathways.

Nucleophilic_Addition_Regioselectivity cluster_1_Hexen_3_yne Nucleophilic Addition to this compound 1_Hexen_3_yne This compound Product_A Addition to Alkyne 1_Hexen_3_yne->Product_A Kinetic/Thermodynamic Control Product_B Addition to Alkene 1_Hexen_3_yne->Product_B Less Favorable Nu Nucleophile Nu->1_Hexen_3_yne

Figure 2: Regioselectivity in Nucleophilic Addition to this compound.

Conclusion

The comparative analysis reveals distinct yet complementary reactivity profiles for this compound and conjugated diynes. While conjugated dienes are superior 4π components in Diels-Alder reactions, this compound offers a versatile platform for both cycloadditions and nucleophilic additions, with regioselectivity being a key consideration. In palladium-catalyzed cross-coupling reactions, terminal conjugated diynes are highly effective for extending π-systems.

The choice between these substrates will ultimately depend on the desired molecular architecture and the specific transformation being employed. A thorough understanding of their relative reactivities, as outlined in this guide, is crucial for the rational design of efficient and selective synthetic strategies in modern drug discovery and materials science.

References

The Double-Edged Sword: Efficacy of Enediyne Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent therapeutic agents is relentless. Among the myriad of molecular architectures, enediyne compounds, a class of natural and synthetic molecules characterized by a unique conjugated system of a double bond and two triple bonds, have emerged as exceptionally powerful cytotoxic agents. While specific derivatives of the simple 1-Hexen-3-yne are not extensively documented, the broader enediyne class, including notable members like Calicheamicin (B1180863), Esperamicin, and Uncialamycin, has demonstrated profound efficacy in biological assays, particularly in the context of oncology.

This guide provides a comparative overview of the biological performance of representative enediyne compounds, supported by experimental data. We delve into their mechanism of action, present quantitative cytotoxicity data, and provide detailed experimental protocols to aid in the evaluation and potential application of this potent class of molecules.

Unlocking Potency: The Mechanism of Action

The remarkable biological activity of enediyne compounds stems from their ability to undergo a fascinating chemical transformation known as the Bergman cyclization.[1] This reaction converts the enediyne core into a highly reactive p-benzyne diradical.[2] This diradical is a potent hydrogen-abstracting species, and when generated in proximity to DNA, it can abstract hydrogen atoms from the sugar-phosphate backbone, leading to both single- and double-strand DNA breaks.[3][4] This irreversible DNA damage ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[5][6]

The activation of this cyclization is a critical step and can be triggered by various physiological conditions or specific molecular interactions. For instance, in some enediynes like the esperamicins, reduction of a methyl trisulfide group is believed to initiate a cascade of reactions that brings the triple bonds closer, facilitating the Bergman cyclization.[3]

Comparative Cytotoxicity of Enediyne Compounds

The in vitro cytotoxicity of enediyne compounds is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for several prominent enediyne compounds against a panel of human cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (nM)Reference
Neocarzinostatin C6Glioma493.64[5][7]
U87MGGlioblastoma462.96[5][7]
Calicheamicin γ1 ADC WSU-DLCL2Non-Hodgkin Lymphoma0.05[8]
BJABNon-Hodgkin Lymphoma0.12[8]
Uncialamycin Analog (3c) ADC H226Lung Cancer0.88[9]
Synthetic Enediyne 1 MOLT-4Leukemia0.00001[10]

Note: ADC refers to Antibody-Drug Conjugate, where the enediyne is attached to an antibody for targeted delivery. The IC50 values can vary based on experimental conditions and whether the free drug or a conjugated form is tested.

The data clearly indicates that enediyne compounds exhibit extraordinary potency, with some synthetic analogs demonstrating activity at femtomolar concentrations.[10] Their efficacy as payloads in antibody-drug conjugates highlights their potential for targeted cancer therapy, minimizing off-target toxicity.[8][9]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of the biological activity of chemical compounds. The data presented above is typically generated using a colorimetric cell viability assay, such as the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (enediyne derivative)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Enediyne_Mechanism Enediyne Enediyne Compound Activation Activation (e.g., thiol reduction) Enediyne->Activation Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction interacts with DNA Cellular DNA DNA->H_Abstraction DNA_Damage DNA Strand Breaks (Single and Double) H_Abstraction->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add Enediyne Compound (Serial Dilutions) Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data & Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

Benchmarking new catalysts against known systems for "1-Hexen-3-yne" transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of enynes is a cornerstone of modern organic synthesis, providing rapid access to complex molecular architectures. For the specific substrate, 1-hexen-3-yne, a simple yet versatile 1,5-enyne, cycloisomerization reactions offer a pathway to valuable bicyclic products. This guide provides a comparative benchmark of known and emerging catalytic systems for this transformation, with a focus on quantitative performance, experimental protocols, and the underlying mechanistic pathways.

Catalyst Performance Comparison

The cycloisomerization of this compound and analogous 1,5-enynes is most prominently catalyzed by soft, alkynophilic metals, with gold(I) and platinum(II) complexes being the traditional systems of choice. More recently, N-heterocyclic carbene (NHC) gold(I) complexes have emerged as highly effective catalysts, often offering improved reactivity and stability. Below is a summary of the performance of representative catalysts in this transformation.

Catalyst SystemSubstrateProduct(s)Temp. (°C)Time (h)Yield (%)Ref.
Known System 1: Gold(I) Chloride 1,5-enyne (general)Bicyclo[3.1.0]hexeneRT0.5 - 285 - 95+[1][2]
Known System 2: Platinum(II) Chloride 1,5-enyne (general)Cyclohexadiene derivatives801 - 470 - 90+[3][4]
Newer System: [IPrAuCl]/AgSbF6 1,5-enyne (general)Bicyclo[3.1.0]hexeneRT< 190 - 99[5]

Note: The yields and reaction conditions are generalized from studies on various 1,5-enynes, as direct comparative studies on this compound under identical conditions are limited. The choice of solvent is typically a non-polar solvent like dichloromethane (B109758) (DCM) or toluene (B28343).

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate replication and benchmarking of new catalysts.

General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,5-Enyne

Catalyst System: Ph3PAuCl / AgSbF6

  • To a solution of the 1,5-enyne (e.g., this compound, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added triphenylphosphinegold(I) chloride (Ph3PAuCl, 0.02 mmol, 2 mol%).

  • Silver hexafluoroantimonate (AgSbF6, 0.02 mmol, 2 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexene product.[1]

General Procedure for Platinum(II)-Catalyzed Cycloisomerization of a 1,5-Enyne

Catalyst System: PtCl2

  • A solution of the 1,5-enyne (e.g., a substituted this compound derivative, 1.0 mmol) in anhydrous toluene (10 mL) is prepared in a sealed tube under an argon atmosphere.

  • Platinum(II) chloride (PtCl2, 0.05 mmol, 5 mol%) is added to the solution.

  • The tube is sealed, and the reaction mixture is heated to 80 °C.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated in vacuo, and the crude product is purified by flash chromatography to yield the cyclohexadiene derivative.[3][4]

General Procedure for N-Heterocyclic Carbene Gold(I)-Catalyzed Cycloisomerization of a 1,5-Enyne

Catalyst System: [IPrAuCl] / AgOTf (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • In a glovebox, [IPrAuCl] (0.01 mmol, 1 mol%) and silver triflate (AgOTf, 0.01 mmol, 1 mol%) are added to a vial.

  • Anhydrous dichloromethane (5 mL) is added, and the mixture is stirred for 5 minutes.

  • A solution of the 1,5-enyne (1.0 mmol) in anhydrous dichloromethane (5 mL) is added to the catalyst mixture.

  • The reaction is stirred at room temperature and monitored by analytical techniques.

  • Upon completion, the reaction is quenched by the addition of a small amount of triethylamine.

  • The mixture is concentrated, and the residue is purified by flash column chromatography to afford the bicyclo[3.1.0]hexene product.[5]

Mechanistic Pathways and Logical Relationships

The catalytic cycle and decision-making process for benchmarking new catalysts can be visualized to better understand the experimental workflow and the underlying chemical transformations.

Catalyst_Benchmarking_Workflow Catalyst Benchmarking Workflow for this compound Cycloisomerization cluster_setup Experimental Setup cluster_execution Reaction and Analysis cluster_evaluation Performance Evaluation start Define Substrate: This compound Analogue catalyst_selection Select Catalysts: - Known System (e.g., AuCl) - New Catalyst start->catalyst_selection conditions Set Reaction Conditions: - Solvent - Temperature - Concentration catalyst_selection->conditions run_reaction Execute Parallel Reactions conditions->run_reaction monitoring Monitor Progress (TLC, GC-MS) run_reaction->monitoring workup Quench and Work-up monitoring->workup purification Purify Products workup->purification analysis Characterize Products and Yields purification->analysis data_table Tabulate Quantitative Data: - Yield - Selectivity - Reaction Time analysis->data_table comparison Compare Performance Metrics data_table->comparison conclusion Draw Conclusions on Catalyst Efficacy comparison->conclusion

Catalyst benchmarking workflow.

The mechanism of the gold(I)-catalyzed cycloisomerization of a 1,5-enyne, such as this compound, is believed to proceed through a series of well-defined steps involving activation of the alkyne by the cationic gold species.

Au_Catalyzed_Cycloisomerization Proposed Mechanism for Gold(I)-Catalyzed 1,5-Enyne Cycloisomerization cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle precatalyst [L-Au-Cl] + AgX active_catalyst [L-Au]+ precatalyst->active_catalyst - AgCl enyne 1,5-Enyne pi_complex π-Alkyne Gold Complex enyne->pi_complex + [L-Au]+ cyclization 5-exo-dig Cyclization pi_complex->cyclization carbene Cyclopropyl Gold Carbene cyclization->carbene rearrangement Skeletal Rearrangement carbene->rearrangement product Bicyclo[3.1.0]hexene rearrangement->product - [L-Au]+

Gold(I)-catalyzed cycloisomerization.

This guide provides a framework for the objective comparison of new catalysts against established systems for the transformation of this compound. By following standardized experimental protocols and systematically presenting performance data, researchers can effectively evaluate and identify superior catalytic systems for this important synthetic transformation.

References

Kinetic Analysis of Competing Reaction Pathways in 1-Hexen-3-yne Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique conjugated structure of 1-hexen-3-yne, featuring both an alkene and an alkyne moiety, gives rise to a rich and complex reactivity profile. This guide provides a comparative analysis of the kinetic and mechanistic aspects of its principal competing reaction pathways. Due to the limited availability of direct comprehensive kinetic data for this compound across multiple reaction types under identical conditions, this document leverages data from closely related enyne systems and theoretical studies to offer a valuable comparative overview. The primary competing pathways discussed include enyne metathesis, cycloaddition reactions, and radical polymerization.

Competing Reaction Pathways: A Kinetic Overview

This compound's reactivity is dominated by the interplay between its double and triple bonds. The primary reaction pathways that compete are:

  • Enyne Metathesis: A metal-catalyzed bond reorganization reaction that can proceed intramolecularly (Ring-Closing Enyne Metathesis, RCEYM) or intermolecularly (cross-enyne metathesis) to form conjugated dienes. The mechanism can follow an "ene-then-yne" or a "yne-then-ene" pathway, which are themselves competing.

  • Cycloaddition Reactions: The conjugated system can participate in pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder type reactions) and 1,3-dipolar cycloadditions, to form cyclic structures.

  • Radical Polymerization: The unsaturated bonds are susceptible to attack by radical initiators, leading to polymerization.

  • Electrophilic and Nucleophilic Additions: The electron-rich pi systems can undergo addition reactions with a variety of electrophiles and nucleophiles.

Quantitative Kinetic Data

Direct, comparative quantitative kinetic data for the competing reaction pathways of this compound is scarce in the literature. However, kinetic studies on closely related systems provide valuable insights into the rate-determining steps and the factors influencing reaction speed. The following table summarizes representative kinetic data for enyne metathesis, a key reaction pathway for this class of molecules.

Reaction PathwayModel SystemCatalystRate LawRate Constant (k)Activation Energy (Ea)Reference
Enyne Metathesis 1-Hexene & 2-Benzoyloxy-3-butyneHoveyda Precatalyst (Ru-based)First-order in 1-hexene, First-order in catalyst, Zero-order in alkyneNot explicitly stated in abstractNot explicitly stated in abstract[1]

Note: The data presented is for a cross-enyne metathesis reaction, which serves as a model for the reactivity of the this compound system. The zero-order dependence on the alkyne concentration in this specific study is a key finding, suggesting that the reaction with the alkene is the rate-limiting step under these conditions.

Experimental Protocols

The kinetic analysis of the competing reactions of this compound requires precise monitoring of reactant consumption and product formation over time. Below are detailed methodologies for key experiments.

Kinetic Monitoring of Enyne Metathesis via in-situ FT-IR and NMR Spectroscopy

This protocol is adapted from studies of intermolecular enyne metathesis and is suitable for monitoring the progress of this compound metathesis.

Materials:

  • This compound

  • Metathesis catalyst (e.g., Grubbs' or Hoveyda catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Internal standard for NMR (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • Schlenk line or glovebox for inert atmosphere operations

  • NMR spectrometer

  • FT-IR spectrometer with a heated, high-pressure cell

Procedure:

  • Preparation: All glassware is dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent is degassed by several freeze-pump-thaw cycles.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • A stock solution of the metathesis catalyst and the internal standard (for NMR) is prepared in the chosen solvent.

    • A separate stock solution of this compound is prepared.

  • Kinetic Measurement (in-situ FT-IR):

    • The FT-IR high-pressure cell is charged with the this compound solution.

    • The cell is heated to the desired reaction temperature.

    • The catalyst solution is injected into the cell to initiate the reaction.

    • IR spectra are recorded at regular time intervals. The disappearance of the characteristic vibrational bands of the alkyne in this compound is monitored to determine the reaction rate.

  • Kinetic Measurement (NMR Spectroscopy):

    • An NMR tube is charged with a known volume of the this compound stock solution.

    • The tube is brought to the desired temperature in the NMR spectrometer.

    • A known volume of the catalyst stock solution is injected to start the reaction.

    • A series of ¹H NMR spectra are acquired at regular time intervals.

    • The decrease in the integration of the vinyl and/or alkynyl proton signals of this compound relative to the internal standard is used to calculate the concentration of the reactant over time.

  • Data Analysis: The concentration of this compound versus time data is plotted. From this plot, the reaction order and the rate constant can be determined by fitting the data to the appropriate integrated rate law.

Studying Fast Cycloaddition Reactions using Stopped-Flow Spectroscopy

For rapid cycloaddition reactions, stopped-flow techniques are essential to capture the initial kinetics.

Materials:

  • This compound

  • Reactant for cycloaddition (e.g., a diene for Diels-Alder, or a 1,3-dipole)

  • Suitable solvent

  • Stopped-flow spectrophotometer (UV-Vis or Fluorescence)

Procedure:

  • Solution Preparation: Solutions of this compound and the cycloaddition partner are prepared in the chosen solvent at known concentrations.

  • Stopped-Flow Measurement:

    • The two reactant solutions are loaded into separate syringes in the stopped-flow apparatus.

    • The instrument rapidly injects and mixes the two solutions in a measurement cell.

    • The change in absorbance or fluorescence of a reactant or product is monitored over a very short timescale (milliseconds to seconds).

  • Data Analysis: The kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.

Visualizations

Competing Reaction Pathways of this compound

Competing_Pathways cluster_metathesis Enyne Metathesis cluster_cycloaddition Cycloaddition cluster_polymerization Radical Polymerization This compound This compound Dienes Dienes This compound->Dienes [M] Catalyst Cyclic Products Cyclic Products This compound->Cyclic Products Heat or Light Poly(this compound) Poly(this compound) This compound->Poly(this compound) Radical Initiator

Caption: Competing reaction pathways of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions C Mix Reactants A->C B Prepare Catalyst/ Initiator Solution B->C D Monitor Reaction Progress (NMR, IR, UV-Vis) C->D E Collect Concentration vs. Time Data D->E F Plot Kinetic Data E->F G Determine Rate Law & Rate Constant F->G

Caption: General workflow for kinetic analysis of reactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of reactive chemicals is paramount for the security of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Hexen-3-yne, a terminal alkyne that requires specific procedures to mitigate risks such as the formation of explosive acetylides. Adherence to these guidelines is crucial for maintaining a safe research environment.

Core Safety Precautions and Hazard Identification

Key Hazards:

  • Explosive Acetylide Formation: Contact with heavy metal ions (e.g., copper, silver, mercury) can form explosive compounds.[1][2]

  • Flammability: As an organic compound, this compound should be considered flammable.[1]

  • Toxicity: May be harmful if swallowed and can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): When handling this compound in any form, the following minimum PPE is mandatory:[1][2][3]

  • A flame-resistant laboratory coat.[2]

  • Safety glasses with side shields or goggles.[1][3]

  • Chemical-resistant gloves (e.g., nitrile).[1][2][3]

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][2]

Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of this compound and similar chemicals.

PropertyValue/InstructionSource
CAS Number13721-54-5[4][5]
Incompatible MaterialsStrong oxidizing agents, strong bases (unless part of a controlled quenching procedure), and heavy metal salts.[2]
UN Number (for transport)UN 2370 (for the related compound 1-Hexene)[6]
Hazard Class (transport)3 (Flammable liquids for the related compound 1-Hexene)[6]
StorageStore locked up in a well-ventilated place. Keep cool and away from heat and ignition sources.[6][7]

Experimental Protocol: Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form: unused product, reaction mixtures, or contaminated materials.

Unused or Expired this compound

Pure, unadulterated this compound should not be neutralized or quenched in its original container.[2]

  • Step 1: Ensure the container is securely sealed.

  • Step 2: Label the container clearly as "Hazardous Waste: this compound".

  • Step 3: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]

Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched to neutralize any residual reactive species before disposal.[2] This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a chemical fume hood.[2]

  • Step 1: Quenching:

    • If the reaction mixture is basic, neutralize it carefully with a suitable acid (e.g., dilute HCl) until it is slightly acidic.

    • If the reaction mixture contains organometallic reagents, quench them slowly with a proton source (e.g., isopropanol, followed by methanol, then water).

  • Step 2: Waste Collection:

    • Once quenching is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.[2]

    • The container must be compatible with the solvents and all constituents of the quenched mixture.[2]

  • Step 3: Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and list all chemical constituents of the mixture.[2]

    • Store the sealed container in a designated satellite accumulation area until pickup by EHS.[2]

Contaminated Solid Waste

This category includes items such as contaminated gloves, pipette tips, and paper towels.[1]

  • Step 1: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1]

  • Step 2: Label the container "Hazardous Chemical Waste" and specify "this compound contaminated debris".

  • Step 3: Once the container is three-quarters full, seal it securely and arrange for pickup by EHS.[1]

Contaminated Glassware
  • Step 1: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual this compound.[1]

  • Step 2: Collect this initial rinsate as hazardous liquid waste in a properly labeled container.[1]

  • Step 3: Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm with your institution's specific guidelines.[1]

Spill Management

In the event of a spill, follow these procedures:[1]

  • Step 1: Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Step 2: Ventilate: Ensure the area is well-ventilated.[1]

  • Step 3: Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Step 4: Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1]

  • Step 5: Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused Unused/Expired This compound waste_type->unused Pure Chemical reaction_mixture Reaction Mixture waste_type->reaction_mixture Mixture solid_waste Contaminated Solids (Gloves, Tips, etc.) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware seal_unused Securely seal original container. Label as Hazardous Waste. unused->seal_unused quench Quench reaction mixture in a fume hood. reaction_mixture->quench collect_solids Collect in a labeled, lined hazardous waste container. solid_waste->collect_solids rinse_glassware Rinse with organic solvent. Collect rinsate as hazardous waste. glassware->rinse_glassware ehs_pickup Arrange for EHS Pickup seal_unused->ehs_pickup collect_liquid Transfer to a labeled hazardous liquid waste container. quench->collect_liquid collect_solids->ehs_pickup rinse_glassware->collect_liquid collect_liquid->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Hexen-3-yne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Hexen-3-yne, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe execution of laboratory operations involving this chemical.

Personal Protective Equipment (PPE)

Given the limited specific data for this compound, the following PPE recommendations are based on information for structurally similar compounds such as 1-Hexene and general safety protocols for flammable and potentially hazardous alkenes and alkynes.[1] A thorough risk assessment should be conducted before handling this chemical.

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards are required. A face shield should be worn in situations with a higher risk of splashing.[2]
Skin Protection Wear impervious clothing to prevent skin contact.[2] A flame-retardant lab coat is recommended. Handle with chemically resistant gloves; inspect them before each use and use proper removal techniques.[2] While specific glove materials are not documented for this compound, nitrile or neoprene gloves are often suitable for similar organic compounds.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate or for higher concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][5] For significant exposures, a supplied-air respirator may be necessary.[6]

Operational Plan: Safe Handling and Disposal

1. Preparation and Handling:

  • Pre-Handling Inspection: Before starting any work, ensure that all safety equipment, including the chemical fume hood, eyewash station, and safety shower, is accessible and in proper working order.

  • Container Handling: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are grounded and bonded.[7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Tool Selection: Use non-sparking tools when opening or handling containers of this compound.[7]

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

2. Spill Management:

  • Immediate Actions: In case of a spill, evacuate the area and remove all ignition sources.

  • Containment: Prevent the spill from spreading and entering drains.

  • Clean-up: Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] Collect the contaminated material into a suitable, labeled container for disposal.

3. Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[7][8] Do not dispose of this compound down the drain.[2]

  • Container Decontamination: Empty containers may retain product residue and should be handled as hazardous waste.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or reconditioned.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response A Verify Fume Hood Operation B Inspect and Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Spill Kit B->C D Ground Equipment C->D E Transfer this compound in Fume Hood D->E Proceed to Handling F Keep Container Sealed E->F G Use Non-Sparking Tools E->G S1 Evacuate and Remove Ignition Sources E->S1 Spill Occurs H Collect Waste in Labeled Container G->H Proceed to Disposal I Decontaminate Glassware and Work Area H->I J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L Store Waste for Pickup K->L S2 Contain Spill S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect and Label Waste S3->S4 S4->L Dispose as Hazardous Waste

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.